Haspin-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C12H8N4O2S |
|---|---|
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
2-methylsulfanyl-10-nitropyrido[3,4-g]quinazoline |
InChI |
InChI=1S/C12H8N4O2S/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3 |
Clé InChI |
FAEYQDREFVLABR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
Haspin-IN-1 Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase), also known as GSG2 (Germ cell-specific gene 2), is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its primary and most well-characterized substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This specific phosphorylation event is a crucial component of the "histone code" and is essential for the proper alignment and segregation of chromosomes during cell division. The aberrant activity of Haspin has been implicated in various malignancies, making it an attractive target for anti-cancer drug development. Haspin-IN-1 and other small molecule inhibitors of Haspin have emerged as valuable tools for both basic research and therapeutic intervention by disrupting the mitotic process in rapidly dividing cancer cells. This guide provides an in-depth overview of the mechanism of action of Haspin inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Core Mechanism of Action
The fundamental mechanism of action of Haspin inhibitors, such as this compound, lies in their ability to competitively bind to the ATP-binding pocket of the Haspin kinase domain. By occupying this active site, these small molecules prevent the transfer of a phosphate group from ATP to the threonine 3 residue of histone H3.[1] The inhibition of H3T3 phosphorylation disrupts a critical signaling cascade that ensures chromosomal stability during mitosis.
The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The CPC, which includes the kinase Aurora B, localizes to the inner centromere, where it is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint.[2][3][4][5] By preventing H3T3 phosphorylation, Haspin inhibitors block the recruitment of the CPC to the centromeres.[1] This disruption leads to a cascade of cellular events, including:
-
Chromosome mis-segregation: Failure to correct improper microtubule attachments results in chromosomes that are not properly aligned at the metaphase plate.
-
Mitotic arrest: The spindle assembly checkpoint remains activated due to the presence of unattached or improperly attached chromosomes, leading to a halt in the cell cycle at mitosis.
-
Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, a key mechanism for the anti-cancer activity of Haspin inhibitors.
Signaling Pathway
The signaling pathway involving Haspin is a tightly regulated process central to mitotic progression. The following diagram illustrates the key molecular events and the point of intervention for Haspin inhibitors.
Quantitative Data
The potency of Haspin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) in cell-based assays. The following tables summarize the reported IC50 values for several key Haspin inhibitors across various cancer cell lines.
Table 1: Biochemical IC50 Values of Haspin Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| CHR-6494 | Haspin | 2 | [6][7] |
| 5-Iodotubercidin (5-ITu) | Haspin | Not explicitly found, but used as a known inhibitor | |
| CX-6258 | Haspin | High Affinity Binding | |
| Pim-1 | 5 | [2][8] | |
| Pim-2 | 25 | [2][8] | |
| Pim-3 | 16 | [2][8] |
Table 2: Cell-Based IC50/GI50 Values of Haspin Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| CHR-6494 | HCT-116 | Colorectal Cancer | 500 | [6] |
| HeLa | Cervical Cancer | 473 | [6] | |
| MDA-MB-231 | Breast Cancer | 752 | [6] | |
| Wi-38 | Normal Lung Fibroblast | 1059 | [6] | |
| COLO-792 | Melanoma | 497 | [9] | |
| RPMI-7951 | Melanoma | 628 | [9] | |
| MeWo | Melanoma | 396-1229 (range) | [9] | |
| MDA-MB-435 | Melanoma | 396-1229 (range) | [9] | |
| MCF7 | Breast Cancer | 900.4 | [10] | |
| SKBR3 | Breast Cancer | 1530 | [10] | |
| MCF10A | Normal Breast Epithelial | 547 | [10] | |
| CX-6258 | Various Cancer Cell Lines | Various | 20 - 3700 | [11] |
| MV-4-11 | Acute Myeloid Leukemia | >10,000 | [2] | |
| PC3 | Prostate Cancer | 452 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of Haspin inhibitors.
Biochemical Kinase Assay
This assay directly measures the enzymatic activity of Haspin and its inhibition by small molecules.
1. ADP-Glo™ Kinase Assay (Promega)
This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of the Haspin inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP (final concentration typically at the Km for ATP).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
Cell Viability Assay
These assays determine the effect of Haspin inhibitors on the proliferation and survival of cancer cells.
1. CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
This assay quantifies ATP as an indicator of metabolically active, viable cells.[11][17][18]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Haspin inhibitor. Include a DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the DMSO control and determine the GI50 or IC50 value.
-
2. XTT Cell Viability Assay
This is a colorimetric assay that measures the metabolic activity of viable cells.[8][9][12]
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Haspin Inhibitor
-
XTT Assay Kit (e.g., Abcam, #ab308239)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the Haspin inhibitor and a DMSO control.
-
Incubate for the desired time (e.g., 48-72 hours).
-
Prepare the XTT/activation reagent mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
Calculate the percent viability and determine the IC50 value.
-
Immunofluorescence Staining for H3T3ph
This technique visualizes the level and localization of phosphorylated Histone H3 at Threonine 3 within cells, providing direct evidence of Haspin inhibition.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Haspin Inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA or serum in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with the Haspin inhibitor for the desired time.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
Haspin inhibitors, including this compound, represent a promising class of anti-cancer agents that target a key regulator of mitosis. Their mechanism of action, centered on the inhibition of Histone H3 Threonine 3 phosphorylation, leads to disruption of the Chromosomal Passenger Complex localization, resulting in mitotic arrest and apoptosis in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Haspin in cellular processes and to advance the development of novel therapeutics targeting this critical mitotic kinase.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. A positive feedback loop involving Haspin and Aurora B promotes CPC accumulation at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ch.promega.com [ch.promega.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. reprocell.com [reprocell.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
- 14. Haspin Kinase Enzyme System [promega.jp]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. ADP-Glo™ Kinase Assay [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 18. promega.com [promega.com]
An In-depth Technical Guide to the Discovery and Synthesis of Haspin-IN-1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of Haspin-IN-1, a notable inhibitor of the mitotic kinase Haspin. The document details the scientific background, experimental methodologies, and key data associated with this compound, offering valuable insights for professionals in oncology research and drug development.
Introduction: Haspin Kinase as a Therapeutic Target
Haspin, a serine/threonine kinase, plays a pivotal role in the proper alignment and segregation of chromosomes during mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[1][2][3] The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring genomic stability.[2][4] Dysregulation of Haspin is linked to mitotic errors and has been identified as a potential therapeutic target in oncology.[1][4] The development of small molecule inhibitors against Haspin is an active area of research aimed at inducing mitotic arrest and cell death in rapidly dividing cancer cells.[4]
Discovery of this compound
This compound, also referred to as compound 2a in the primary literature, was identified through a structure-activity relationship (SAR) study of a series of pyrido[3,4-g]quinazoline derivatives.[3] The discovery process involved the chemical synthesis of a library of related compounds and their subsequent evaluation for inhibitory activity against Haspin kinase. This systematic approach allowed for the identification of key structural features required for potent and selective inhibition.
The general workflow for the discovery of Haspin inhibitors like this compound typically involves a multi-step process beginning with a high-throughput screen (HTS) to identify initial hit compounds. This is followed by medicinal chemistry efforts to synthesize analogs, leading to the optimization of potency and selectivity, and detailed biological characterization.
Caption: High-level workflow for the discovery of kinase inhibitors.
Synthesis of this compound
This compound is a derivative of the pyrido[3,4-g]quinazoline scaffold. The synthesis of this class of compounds involves a multi-step chemical process.
Experimental Protocol: Synthesis of 2-substituted pyrido[3,4-g]quinazolines (General Procedure)
The synthesis of this compound (compound 2a) and related analogs follows a general procedure starting from a chlorinated pyrido[3,4-g]quinazoline intermediate.
Step 1: Nucleophilic Aromatic Substitution
To a solution of the 2-chloro-pyrido[3,4-g]quinazoline (1 equivalent) in a suitable solvent such as 1,4-dioxane, the desired amine (e.g., for this compound, this would be a specific amino-alcohol, 1.2 equivalents) is added. The reaction mixture is then heated under microwave irradiation at 150 °C for 30 minutes.
Step 2: Work-up and Purification
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (MeOH) to yield the final product.
Note: This is a generalized protocol based on the synthesis of related compounds. The specific reagents and conditions for this compound are detailed in the primary literature.
Biological Activity and Data Presentation
This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and effect on cancer cells.
Biochemical Kinase Inhibition
The inhibitory activity of this compound was assessed against a panel of protein kinases. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key measure of potency.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound (2a) | Haspin | 119 | [3] |
| CLK1 | 221 | [3] | |
| DYRK1A | 916.3 | [3] |
Cellular Activity
The effect of this compound on the viability of various human cell lines was evaluated to determine its anti-proliferative effects. The EC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Description | EC50 (µM) | Reference |
| U2OS | Human Osteosarcoma | 0.9 | [3] |
| SH-SY5Y | Human Neuroblastoma | Not specified | [3] |
| TERT-RPE1 | Human Retinal Pigment Epithelial | 0.8 | [3] |
Signaling Pathway
Haspin kinase functions upstream of the Chromosomal Passenger Complex (CPC). Its phosphorylation of Histone H3 at Threonine 3 creates a binding site for the CPC component Survivin, thereby recruiting the complex to the centromere. The CPC, including its catalytic subunit Aurora B, then regulates downstream events crucial for proper chromosome segregation. Inhibition of Haspin by molecules like this compound disrupts this cascade.
References
- 1. promega.com [promega.com]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
Haspin-IN-1 Kinase Inhibitory Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase inhibitory profile of Haspin inhibitors, with a focus on the core principles and methodologies used to characterize these compounds. Given the limited public data on a specific molecule designated "Haspin-IN-1," this document will focus on well-characterized Haspin inhibitors such as CHR-6494 and others, presenting a consolidated view of their biochemical and cellular activities. This guide is intended to serve as a foundational resource for researchers engaged in the study of Haspin kinase and the development of its inhibitors.
Introduction to Haspin Kinase
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in cell division.[1] Unlike many other kinases, Haspin is an atypical kinase with a unique structural fold.[1] Its primary and most well-characterized function is the phosphorylation of Histone H3 at threonine 3 (H3T3ph) during mitosis.[2][3] This phosphorylation event is a key component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC).[3] The recruitment of the CPC, which includes Aurora B kinase, to the centromere is essential for proper chromosome alignment and segregation during mitosis.[2] Dysregulation of Haspin has been linked to various cancers, making it an attractive target for anti-cancer drug development.[1]
Mechanism of Action of Haspin Inhibitors
Haspin inhibitors are small molecules designed to bind to the ATP-binding pocket of the Haspin kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrate, Histone H3.[2] By blocking the catalytic activity of Haspin, these inhibitors prevent the phosphorylation of H3T3. This, in turn, disrupts the recruitment of the CPC to the centromeres, leading to defects in chromosome alignment, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.[2]
Quantitative Inhibitory Profile
The inhibitory activity of Haspin inhibitors is quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of an inhibitor.
Table 1: Biochemical Inhibitory Potency of Selected Haspin Inhibitors
| Compound | Haspin IC50 (nM) | Assay Type | Reference |
| Compound 21 | 78 | Not Specified | [2] |
| Pyridoquinazoline 4 | 50 | Not Specified | [4] |
| Indolo[2,3-c]quinolone | 1 - 2 | Not Specified | [2] |
| HSD972 | 14 | ADP-Glo™ | [5] |
| Compound 17 | 45 | ADP-Glo™ | [5] |
| HSD929 | 61 | ADP-Glo™ | [5] |
Table 2: Cellular Activity of Haspin Inhibitor CHR-6494
| Cell Line | Effect | Concentration | Reference |
| HeLa | Delay in mitotic entry | Not Specified | [6] |
| U2OS | Delay in G1 exit and S phase progression | Not Specified | [6] |
| mESCs | Inhibition of Haspin kinase activity | 0.5 µM and 1 µM | [7] |
Kinase Selectivity Profile
A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.
Table 3: Selectivity of a Pyridoquinazoline-based Haspin Inhibitor
| Kinase Panel | Number of Kinases Tested | Selectivity Profile | Reference |
| Not Specified | 486 | Excellent selectivity for Haspin | [4] |
Note: Specific off-target kinases and their inhibition values are often proprietary. The KINOMEscan® platform is a widely used service for determining kinase selectivity.[8]
Signaling Pathway
The diagram below illustrates the central role of Haspin in the mitotic signaling pathway.
Caption: The Haspin Signaling Pathway in Mitosis.
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is adapted from the methodology described for the ADP-Glo™ Kinase Assay system.[5]
Objective: To determine the in vitro IC50 value of a test compound against Haspin kinase.
Materials:
-
Recombinant Haspin kinase (e.g., from SignalChem)[5]
-
Casein protein (substrate)[5]
-
ATP[5]
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay System (Promega)[5]
-
384-well plates[5]
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, and 0.1 mg/ml BSA.[5]
-
In a 384-well plate, add 5 µL of a solution containing the reaction buffer, 10 µM ATP, and 0.1 mg/mL casein protein.[5]
-
Add 100 nM of the test compound to the wells. For the dose-response curve, use serially diluted compound concentrations.
-
Initiate the kinase reaction by adding 5 ng/µL of Haspin kinase.[5]
-
Incubate the reaction for 3 hours at room temperature.[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.[5]
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Haspin Activity (H3T3ph Level)
This protocol is a generalized procedure based on common immunofluorescence and Western blotting techniques.[7]
Objective: To assess the ability of a test compound to inhibit Haspin activity in cells by measuring the level of phosphorylated Histone H3 at Threonine 3.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p-Histone H3 (Thr3)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Microscope for imaging
-
Alternatively for Western Blot: Lysis buffer, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, and chemiluminescence detection reagents.[7]
Procedure (Immunofluorescence):
-
Seed cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against p-Histone H3 (Thr3).
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of p-Histone H3 (Thr3) in the nucleus of mitotic cells to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of Haspin inhibitors.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin balances the ratio of asymmetric cell division through Wnt5a and regulates cell fate decisions in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
The Structure-Activity Relationship of Haspin-IN-1: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the structure-activity relationship (SAR) of Haspin-IN-1 and other potent Haspin kinase inhibitors. Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during mitosis.[1][2] Its unique substrate specificity and critical role in mitosis make it an attractive target for the development of novel anticancer therapeutics.[3][4] This guide summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying biological and experimental frameworks.
Haspin Signaling Pathway in Mitosis
Haspin kinase is a key regulator of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The primary substrate of Haspin is histone H3, which it phosphorylates at threonine 3.[1] This phosphorylation event (H3T3ph) creates a binding site for the CPC component Survivin, thereby recruiting the entire CPC, including the catalytic subunit Aurora B kinase, to the centromeres.[2] The localized activity of Aurora B is critical for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint. Inhibition of Haspin disrupts this cascade, leading to CPC mislocalization, chromosome misalignment, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.[1][2]
Structure-Activity Relationship (SAR) of Haspin Inhibitors
The development of potent and selective Haspin inhibitors has been an area of active research. Several chemical scaffolds have been identified, with the acridine, β-carboline, and pyridoquinazoline series being among the most extensively studied.
Acridine Derivatives
A high-throughput screen identified an acridine analog as a potent Haspin kinase inhibitor.[5] Subsequent optimization studies revealed key SAR insights for this series.
| Compound | R1 | R2 | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Reference |
| LDN-192960 | H | H | 10 | 48 | [6] |
| Analog 33 | (CH2)3N(CH3)2 | H | < 60 | > 10,000 | [5] |
| Analog 41 | H | OCH3 | > 2,100 | < 400 | [5] |
Table 1: SAR data for selected acridine-based Haspin inhibitors.
The SAR for the acridine series indicated that modifications at the R1 position could significantly impact potency and selectivity. For instance, the introduction of a dimethylaminopropyl group at R1 in analog 33 resulted in a potent Haspin inhibitor with over 180-fold selectivity against DYRK2.[5]
β-Carboline Derivatives
Harmine and harmol, two β-carboline alkaloids, were identified as moderately potent Haspin inhibitors.[7] SAR studies on this scaffold led to the development of more potent analogs.
| Compound | R1 | R2 | Haspin IC50 (µM) | DYRK2 IC50 (µM) | Reference |
| Harmine | CH3 | H | 0.59 | 0.69 | [7] |
| Harmol | H | H | 0.77 | 1.5 | [7] |
| LDN-211898 (42) | CF3 | (CH2)3NH2 | 0.10 | 15 | [7] |
Table 2: SAR data for selected β-carboline-based Haspin inhibitors.
Key modifications for the β-carboline series included the introduction of a tethered primary amine at the N9-position, which increased potency. Replacing the methyl group at the 1-position with a trifluoromethyl group, as seen in LDN-211898, further enhanced Haspin inhibitory activity and improved selectivity over DYRK2.[7]
Pyridoquinazoline Derivatives
The pyridoquinazoline scaffold has also been explored for Haspin inhibition, leading to the identification of potent and selective compounds.
| Compound | Structure | Haspin IC50 (nM) | Reference |
| Compound 4 | 50 | [8] |
Table 3: SAR data for a pyridoquinazoline-based Haspin inhibitor.
Compound 4 from this series demonstrated excellent inhibitory activity and selectivity for Haspin.[8] The planar tricyclic system of the pyrido[3,4-g]quinazoline was found to be crucial for maintaining potent protein kinase inhibitory activity.
Experimental Protocols
The evaluation of Haspin inhibitors typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular activity and on-target engagement.
Experimental Workflow for Haspin Inhibitor Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Haspin Kinase in Mitotic Fidelity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Haspin, an atypical serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Its primary function is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a key event that orchestrates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere. This action is fundamental for ensuring proper chromosome alignment, sister chromatid cohesion, and the integrity of the spindle assembly checkpoint (SAC). Misregulation of Haspin activity leads to severe mitotic defects, making it an attractive therapeutic target in oncology. This guide provides an in-depth overview of Haspin's function, its regulatory network, quantitative data on its inhibition, and detailed protocols for its study.
Core Function and Mechanism of Action
Haspin is a unique member of the eukaryotic protein kinase family, distinguished by structural features that confer a constitutively active conformation.[1][2] Its activity is not regulated by traditional activation loop phosphorylation but rather by its expression, localization, and interaction with other mitotic proteins.[2]
The canonical function of Haspin kinase is the direct phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during mitosis.[3][4][5] This modification creates a specific docking site, or a "landing pad," on the centromeric chromatin.[6] The BIR domain of Survivin, a subunit of the Chromosomal Passenger Complex (CPC), directly recognizes and binds to this H3T3ph mark.[7][8] This binding is the primary mechanism for recruiting the entire CPC—comprising Aurora B kinase, INCENP, Survivin, and Borealin—to the inner centromere during prophase and prometaphase.[6][9]
The centromeric localization of the CPC is essential for its multiple mitotic functions:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B kinase, the catalytic subunit of the CPC, phosphorylates various kinetochore proteins to destabilize improper microtubule attachments (e.g., syntelic or merotelic) and promotes correct bipolar attachment.[6][10]
-
Spindle Assembly Checkpoint (SAC) Signaling: The CPC is required to generate a robust SAC signal in the presence of unattached or improperly attached kinetochores, thus preventing premature entry into anaphase.[6][11] Depletion or inhibition of Haspin compromises this checkpoint.[1][6]
-
Regulation of Sister Chromatid Cohesion: Haspin activity is required to protect centromeric cohesin from premature removal during prophase, a function that is intertwined with its role in localizing the CPC.[1][12]
Depletion of Haspin via RNA interference (RNAi) or its inhibition with small molecules results in a failure of chromosomes to align at the metaphase plate, premature loss of sister chromatid cohesion, and a mitotic arrest triggered by the SAC.[1][13][14]
Regulation of Haspin Kinase Activity
While the Haspin kinase domain is constitutively active, its ability to phosphorylate H3T3 is tightly regulated during the cell cycle, ensuring this modification occurs only during mitosis. This regulation is primarily achieved through a hierarchical phosphorylation cascade involving key mitotic kinases.
-
Cdk1 Priming: At the onset of mitosis, Cyclin-dependent kinase 1 (Cdk1) phosphorylates multiple sites on the N-terminal domain of Haspin.[15][16]
-
Plk1 Recruitment and Activation: This initial phosphorylation by Cdk1 creates docking sites for Polo-like kinase 1 (Plk1).[4][16] Plk1 then binds to and further phosphorylates Haspin, leading to a significant increase in its kinase activity towards H3T3.[4][15][16]
-
Aurora B Feedback Loop: Once Haspin activity leads to the recruitment of the CPC, a positive feedback loop is established where Aurora B can, in turn, phosphorylate Haspin, further amplifying its activity and ensuring robust CPC localization at the centromere.[16][17]
This regulatory cascade ensures that H3T3 phosphorylation is initiated at the right time (early mitosis) and is robustly maintained until anaphase.
Signaling Pathway Diagram
Caption: Regulatory cascade for Haspin kinase activation in mitosis.
Quantitative Data: Haspin Kinase Inhibitors
The crucial role of Haspin in mitosis has made it a target for anti-cancer drug development. Several small molecule inhibitors have been identified and characterized. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| LDN-192960 | Haspin, DYRK2 | 10 | Biochemical | [14] |
| Haspin-IN-3 | Haspin | 14 | Biochemical | [14] |
| MU1920 | Haspin | 6 | Biochemical | [14] |
| 5-Iodotubercidin (5-ITu) | Haspin | 44 | Biochemical | [18] |
| Staurosporine | Pan-kinase | 12.3 | Radiometric | [6] |
| GW 5074 | Haspin, others | 25.8 | Radiometric | [6] |
| CHR-6494 | Haspin | 757.1 | Cell-based (MDA-MB-231) | [19] |
| CHR-6494 | Haspin | 900.4 | Cell-based (MCF7) | [19] |
Note: IC50 values can vary significantly between biochemical assays (using purified enzyme) and cell-based assays (measuring effects on whole cells).
Experimental Protocols
Studying Haspin kinase function involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of Haspin by quantifying the incorporation of radioactive phosphate from [γ-³³P]-ATP onto a substrate.
Objective: To determine the kinase activity of recombinant Haspin or to measure the IC50 of an inhibitor.
Materials:
-
Recombinant human Haspin kinase
-
Substrate: Recombinant Histone H3 or a peptide substrate (e.g., H3 1-21)
-
Kinase Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate
-
[γ-³³P]-ATP (Specific activity ~10 Ci/mmol)
-
Stop Solution: 0.5% Phosphoric acid
-
P81 Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mix in a microcentrifuge tube or 96-well plate. For a 25 µL reaction, combine:
-
5 µL Kinase Buffer (5x)
-
5 µL Substrate (e.g., 1 mg/mL Histone H3)
-
1 µL Test Compound (dissolved in DMSO) or DMSO control
-
9 µL Recombinant Haspin (e.g., 10-20 ng) in kinase buffer
-
-
Initiate Reaction: Start the reaction by adding 5 µL of ATP mix containing 50 µM cold ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the reaction for 30-40 minutes at room temperature (or 30°C).[2]
-
Stop Reaction: Terminate the reaction by adding 25 µL of 0.5% phosphoric acid.[2]
-
Substrate Capture: Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat four times for 5 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash in methanol.[2]
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate kinase activity based on the counts per minute (CPM) and determine IC50 values by plotting percent inhibition against inhibitor concentration.
Cellular H3T3ph Immunofluorescence Staining
This method visualizes the localization and intensity of Haspin-mediated H3T3 phosphorylation within mitotic cells.
Objective: To assess the effect of Haspin depletion (RNAi) or inhibition on H3T3ph levels and localization.
Materials:
-
Cells grown on glass coverslips
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and treat with Haspin inhibitor or transfect with siRNA as required.
-
Fixation: Aspirate the culture medium and wash briefly with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to nuclear antigens.[20]
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[20]
-
Primary Antibody Incubation: Dilute the anti-H3T3ph primary antibody in Blocking Buffer (e.g., 1:500 dilution). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBST. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the DNA.
-
Mounting: Wash one final time with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the staining using a fluorescence microscope. H3T3ph signal (green) should be localized to mitotic chromosomes (blue).
Haspin Depletion by RNA Interference (RNAi)
This protocol describes how to reduce Haspin protein expression in cultured cells using small interfering RNA (siRNA).
Objective: To study the cellular consequences of Haspin loss-of-function.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Haspin-specific siRNA duplexes (at least two different sequences recommended)
-
Negative control siRNA (non-targeting)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: In a microcentrifuge tube, dilute 30 pmol of siRNA (Haspin-specific or control) into 100 µL of Opti-MEM. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to one well of the 6-well plate containing cells in 2.3 mL of fresh complete medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation and Analysis: After incubation, harvest the cells. Verify the knockdown efficiency by performing a Western blot for Haspin protein. Use the remaining cells for downstream functional assays (e.g., immunofluorescence for mitotic defects, cell cycle analysis by flow cytometry).
Experimental and Logic Workflows
Haspin Inhibitor Screening Workflow
A typical workflow for identifying and validating novel Haspin inhibitors involves a multi-stage process moving from high-throughput biochemical assays to cellular validation.
Caption: A multi-step workflow for Haspin inhibitor screening and validation.
References
- 1. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Quantitative analysis of post-translational modifications of histone H3 variants during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. epigenome-noe.net [epigenome-noe.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptglab.com [ptglab.com]
Haspin-IN-1 Target Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of Haspin-IN-1, a known inhibitor of Haspin kinase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts in this area.
Core Target and Mechanism of Action
This compound is a small molecule inhibitor that primarily targets Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1] The principal mechanism of action for Haspin inhibitors involves binding to the ATP-binding pocket of the enzyme. This occupation prevents the phosphorylation of its key substrate, Histone H3, at threonine 3 (H3T3).[1] The lack of H3T3 phosphorylation disrupts the recruitment of the chromosomal passenger complex, including Aurora B kinase, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cells.[1] this compound has demonstrated a potent inhibitory effect on Haspin kinase with a reported IC50 value of 119 nM.
Quantitative Kinase Selectivity Profile
To ascertain the specificity of this compound, its inhibitory activity has been profiled against a broad panel of human kinases. The following tables present the quantitative data on its potency against its primary target, Haspin, as well as its significant off-target kinases identified from these screens.
Table 1: Primary Target and Key Off-Target Inhibition Data for this compound
| Target Kinase | IC50 (nM) |
| Haspin | 119 |
| CLK1 | 221 |
| DYRK1A | 916.3 |
Data sourced from publicly available information.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's activity, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and disrupting mitotic progression.
Caption: Workflow for determining this compound IC50 using a TR-FRET biochemical assay.
Experimental Protocols
The following are representative protocols for biochemical and cellular assays to determine the inhibitory activity of compounds like this compound.
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol is adapted from established high-throughput screening methodologies for Haspin inhibitors.
1. Reagents and Materials:
-
Recombinant full-length human Haspin kinase.
-
Biotinylated Histone H3 (1-21) peptide substrate.
-
This compound or other test compounds, serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).
-
ATP solution.
-
Stop/Detection buffer (e.g., 50 mM EDTA in detection buffer).
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume microplates.
-
Plate reader capable of TR-FRET measurements.
2. Assay Procedure:
-
Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.
-
Add 4 µL of a solution containing Haspin kinase and the biotinylated H3 peptide substrate in kinase reaction buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for Haspin.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Stop/Detection buffer containing the Eu-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Haspin Activity (High-Content Imaging)
This protocol outlines a method to assess the inhibition of Haspin kinase in a cellular context by measuring the level of Histone H3 threonine 3 phosphorylation.
1. Reagents and Materials:
-
Human cell line (e.g., HeLa or U2OS).
-
Complete cell culture medium.
-
This compound or other test compounds.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20).
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3).
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG.
-
Nuclear counterstain (e.g., DAPI).
-
96-well imaging plates.
-
High-content imaging system.
2. Assay Procedure:
-
Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the mean fluorescence intensity of the phospho-H3 (Thr3) signal within the nucleus (defined by the DAPI stain) for each treatment condition.
-
Plot the mean fluorescence intensity against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
This guide provides a foundational understanding of this compound's target specificity. For more in-depth information, researchers are encouraged to consult the primary literature.
References
Haspin-IN-1: An In-Depth Analysis of Off-Target Interactions with CLK1 and DYRK1A
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the Haspin inhibitor, Haspin-IN-1, with a specific focus on its off-target effects on the kinases CLK1 and DYRK1A. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and polypharmacology of kinase inhibitors. The information presented herein is compiled from publicly available research data and is intended to serve as a valuable resource for understanding the inhibitory profile of this compound.
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division, making Haspin an attractive target for the development of novel anti-cancer therapeutics. This compound is a small molecule inhibitor of Haspin. However, like many kinase inhibitors, this compound exhibits a degree of polypharmacology, interacting with other kinases. This guide specifically explores the off-target inhibition of Cdc2-like kinase 1 (CLK1) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) by this compound. Understanding these off-target effects is critical for the interpretation of experimental results and for the development of more selective Haspin inhibitors.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary target, Haspin, and its off-targets, CLK1 and DYRK1A, has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Kinase Target | This compound IC50 (nM) |
| Haspin | 119 |
| CLK1 | 221 |
| DYRK1A | 916.3 |
Table 1: Inhibitory potency of this compound against Haspin, CLK1, and DYRK1A. Data sourced from Zeinyeh et al., 2022.[1][2]
These data indicate that while this compound is most potent against Haspin, it also demonstrates significant inhibitory activity against CLK1 and, to a lesser extent, DYRK1A. The sub-micromolar IC50 values for all three kinases highlight the importance of considering these off-target interactions when using this compound as a chemical probe.
Signaling Pathways
To understand the potential biological consequences of the off-target inhibition of CLK1 and DYRK1A by this compound, it is essential to consider the signaling pathways in which these kinases are involved.
Haspin Signaling Pathway
Haspin's primary role is in the regulation of mitosis. During prophase, Haspin phosphorylates histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which is crucial for the proper attachment of microtubules to the kinetochores and for the spindle assembly checkpoint.
References
Haspin-IN-1: A Technical Guide to its Role in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haspin-IN-1 is a potent inhibitor of Haspin kinase, a serine/threonine kinase that plays a pivotal role in the faithful execution of mitosis. By targeting the ATP-binding pocket of Haspin, this compound prevents the phosphorylation of its primary substrate, Histone H3 at threonine 3 (H3T3ph). This inhibition disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, leading to defects in chromosome alignment, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle progression, detailed experimental protocols for its characterization, and a summary of its potential as a therapeutic agent in oncology.
Introduction to Haspin Kinase
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is an atypical serine/threonine kinase essential for proper chromosome segregation during mitosis.[1][2] Unlike many other kinases, Haspin's activity is primarily regulated by its localization and substrate availability rather than by phosphorylation within its activation loop.[3] Its expression is tightly correlated with cell proliferation, with levels peaking during the G2 and M phases of the cell cycle. The sole well-characterized substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3).[3][4] This specific phosphorylation event acts as a "landing pad" for the CPC, a key regulatory complex in mitosis.[4]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Haspin kinase. This occupation of the active site prevents the transfer of a phosphate group from ATP to the threonine 3 residue of histone H3. The inhibition of H3T3 phosphorylation disrupts the downstream signaling cascade that is critical for mitotic progression.
The primary consequence of Haspin inhibition is the failure to recruit the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, Survivin, Borealin, and INCENP, to the inner centromere.[4] This mislocalization of the CPC leads to a cascade of mitotic defects, including:
-
Impaired Chromosome Alignment: The CPC is essential for correcting improper microtubule-kinetochore attachments. Its absence leads to chromosomes failing to align properly at the metaphase plate.[2][3]
-
Defective Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before anaphase onset. While Haspin inhibition can trigger a mitotic arrest, prolonged inhibition can lead to checkpoint override and mitotic catastrophe.
-
Loss of Centromeric Cohesion: Haspin plays a role in protecting centromeric cohesin from premature removal, and its inhibition can lead to sister chromatids separating prematurely.[3]
Ultimately, these disruptions to the mitotic process trigger cell cycle arrest, primarily in the G2/M phase, and can lead to apoptosis.[5]
Quantitative Data on Haspin Inhibitors
The following tables summarize the quantitative data on the efficacy of Haspin inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, data from the well-characterized Haspin inhibitor CHR-6494, which shares a similar mechanism of action, is presented as a proxy.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | Haspin | 119 | In vitro kinase assay |
| This compound | CLK1 | 221 | In vitro kinase assay |
| This compound | DYRK1A | 916.3 | In vitro kinase assay |
| CHR-6494 | Haspin | 849.0 | Cell Proliferation (BxPC-3-Luc)[6] |
Table 1: In Vitro Inhibitory Activity of Haspin Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary target and key off-targets, as well as the IC50 of CHR-6494 in a pancreatic cancer cell line.
| Cell Line | Treatment | Concentration (nM) | % of Cells in G2/M (Mean ± SD) |
| MDA-MB-231 | Control | - | 17.7 ± 0.6 |
| MDA-MB-231 | CHR-6494 | 500 | 25.4 ± 0.5 |
| MDA-MB-231 | CHR-6494 | 1000 | 26.3 ± 1.5 |
| SKBR3 | Control | - | Not reported |
| SKBR3 | CHR-6494 | 1000 | Significantly increased |
| MCF7 | Control | - | Not reported |
| MCF7 | CHR-6494 | 1000 | Significantly increased |
Table 2: Effect of CHR-6494 on Cell Cycle Distribution in Breast Cancer Cell Lines. This table summarizes the percentage of cells in the G2/M phase of the cell cycle after treatment with the Haspin inhibitor CHR-6494 for 48 hours, as determined by flow cytometry.[5]
Signaling Pathways and Experimental Workflows
Haspin Signaling Pathway in Mitosis
The following diagram illustrates the central role of Haspin in the mitotic signaling cascade.
Caption: Haspin Signaling Pathway in Mitosis.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the effects of this compound on cell cycle progression.
Caption: Experimental Workflow for this compound.
Detailed Experimental Protocols
Cell Synchronization using Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary.
-
Plating: Plate cells at a density that will allow them to reach 30-40% confluency by the time of the first treatment.
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[7][8]
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh complete medium. Incubate for 9-10 hours.[7][8]
-
Second Block: Add thymidine to the culture medium again to a final concentration of 2 mM. Incubate for 16-18 hours.[7][8]
-
Release into Treatment: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Harvesting: Harvest cells at different time points after release for downstream analysis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Harvesting: Harvest approximately 1x10^6 cells per sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Western Blotting for Phosphorylated Histone H3 (Thr3)
This protocol is to detect the levels of H3T3ph, the direct substrate of Haspin kinase.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 15% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Thr3) (e.g., from MilliporeSigma) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control on a separate blot or after stripping.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
This compound is a valuable tool for dissecting the intricate regulation of mitosis. Its specific inhibition of Haspin kinase provides a powerful means to study the consequences of disrupting the H3T3ph-CPC signaling axis. The resulting G2/M cell cycle arrest and induction of apoptosis in cancer cells highlight the potential of targeting Haspin for therapeutic intervention. Further research should focus on the in vivo efficacy and safety profile of this compound and more potent analogs. Additionally, exploring potential synergistic combinations with other anti-cancer agents that target different stages of the cell cycle or other mitotic kinases could lead to more effective treatment strategies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of Haspin inhibition in cell cycle progression and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Haspin-IN-1 and Histone H3 Threonine 3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Haspin plays a pivotal role in the regulation of mitosis through its specific phosphorylation of histone H3 at threonine 3 (H3T3ph). This post-translational modification is a key event in the proper alignment and segregation of chromosomes. Consequently, Haspin has emerged as a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of Haspin-IN-1 and other potent Haspin inhibitors, their mechanism of action, and their effects on H3T3 phosphorylation. It includes quantitative data on inhibitor potency, detailed experimental protocols for assessing Haspin activity and its inhibition, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Histone modifications are central to the dynamic regulation of chromatin structure and function, influencing a wide array of cellular processes, including gene transcription, DNA repair, and cell division. During mitosis, a complex and highly orchestrated series of post-translational modifications on histones ensures the faithful segregation of the genome. One such critical mitotic mark is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a modification catalyzed exclusively by the kinase Haspin.[1][2]
Haspin, a unique member of the eukaryotic protein kinase family, is essential for proper chromosome alignment and segregation during cell division.[2] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis. The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events, thereby ensuring its correct localization to the centromeres.[3] Given its crucial role in mitosis and its overexpression in various cancers, Haspin has become an attractive target for therapeutic intervention.[4] Small molecule inhibitors, such as this compound and others, have been developed to probe the function of Haspin and explore its potential as a target for cancer therapy.[5] These inhibitors function by competing with ATP in the kinase's active site, thereby blocking the phosphorylation of H3T3 and inducing mitotic defects in rapidly dividing cancer cells.[5]
Mechanism of Action and Specificity of Haspin Inhibitors
Haspin inhibitors are small molecules designed to selectively bind to the ATP-binding pocket of Haspin kinase. By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransfer reaction, thus inhibiting the phosphorylation of histone H3 at threonine 3.[5] The specificity of these inhibitors is a critical aspect of their therapeutic potential, as off-target effects on other kinases can lead to unwanted side effects. Several potent and selective Haspin inhibitors have been developed and characterized, including CHR-6494, LDN-192960, and 5-iodotubercidin (5-ITu).[1][6][7] While "this compound" is a general descriptor, the data presented here will focus on these well-characterized compounds that exemplify the class of Haspin inhibitors.
Quantitative Data on Haspin Inhibitor Activity
The potency of Haspin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Haspin by 50% in vitro. The cellular efficacy is often measured by the half-maximal effective concentration (EC50) for the reduction of H3T3 phosphorylation or by the IC50 for cell growth inhibition in various cancer cell lines.
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line(s) | Reference(s) |
| CHR-6494 | 2 | 473 | HeLa | [1] |
| 500 | HCT-116 | [1][8] | ||
| 752 | MDA-MB-231 | [1][8] | ||
| 396 - 1229 | Various Melanoma | [9] | ||
| 757.1 | MDA-MB-231 (Breast) | [10] | ||
| 900.4 | MCF7 (Breast) | [10] | ||
| 1530 | SKBR3 (Breast) | [10] | ||
| LDN-192960 | 10 | 20 (EC50 for H3T3ph) | HeLa | [6][11] |
| 5-iodotubercidin (5-ITu) | 5 - 9 | 100 - 500 (for H3T3ph reduction) | HeLa |
Table 1: In Vitro and Cellular Inhibitory Activity of Selected Haspin Inhibitors. This table summarizes the IC50 values of potent Haspin inhibitors against the purified enzyme and their growth-inhibitory effects on various cancer cell lines.
The Haspin Signaling Pathway and Histone H3 Threonine 3 Phosphorylation
The activity of Haspin is intricately regulated during the cell cycle, primarily through phosphorylation by other key mitotic kinases. Upstream, Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) phosphorylate and activate Haspin at the onset of mitosis.[12][13] There is also evidence for a positive feedback loop where Aurora B, a component of the CPC, can phosphorylate and further stimulate Haspin activity.[12]
Once activated, Haspin phosphorylates histone H3 at threonine 3. This H3T3ph mark acts as a "histone code" that is read by the BIR domain of Survivin, a subunit of the CPC.[3] This interaction is crucial for the recruitment and stabilization of the CPC at the inner centromere. The localized CPC, with its catalytic subunit Aurora B kinase, then phosphorylates a multitude of substrates to ensure proper kinetochore-microtubule attachments, activate the spindle assembly checkpoint (SAC), and ultimately, facilitate accurate chromosome segregation. Inhibition of Haspin disrupts this entire cascade, leading to CPC mislocalization, chromosome misalignment, and mitotic arrest.[2]
Caption: The Haspin signaling pathway in mitosis.
Experimental Protocols
In Vitro Haspin Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against Haspin kinase. Two common methods are the radiometric assay and the ADP-Glo™ luminescent assay.
Method 1: Radiometric Assay [1][11]
-
Materials and Reagents:
-
Recombinant human Haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., Histone H3 (1-21))
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
[γ-³³P]-ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
0.425% Phosphoric acid
-
Methanol
-
Phosphocellulose filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing Haspin kinase and the histone H3 substrate in the kinase reaction buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of each reaction onto phosphocellulose filter paper.
-
Wash the filter paper four times with 0.425% phosphoric acid and once with methanol to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for a radiometric in vitro Haspin kinase assay.
Method 2: ADP-Glo™ Kinase Assay [8][10]
-
Materials and Reagents:
-
Haspin Kinase Enzyme System (containing recombinant Haspin, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound dissolved in DMSO
-
White, opaque multi-well plates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the Haspin kinase, substrate, and reaction buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assay for H3T3 Phosphorylation
Objective: To measure the inhibition of histone H3 threonine 3 phosphorylation in cells treated with a Haspin inhibitor.
Method 1: Western Blotting [14]
-
Cell Lines and Culture:
-
Use a suitable cancer cell line (e.g., HeLa, HCT-116, MDA-MB-231).
-
Culture cells under standard conditions.
-
Optionally, synchronize cells in mitosis (e.g., using a nocodazole block) to enrich for the H3T3ph signal.
-
-
Treatment:
-
Treat cells with various concentrations of the Haspin inhibitor or DMSO for a defined period (e.g., 2-24 hours).
-
-
Protocol:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, typically on a high-percentage gel (e.g., 15%) for better resolution of low molecular weight histones.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3) overnight at 4°C. The antibody datasheet should be consulted for the recommended dilution.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for total histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of H3T3 phosphorylation.
-
Method 2: Immunofluorescence [15]
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat with the Haspin inhibitor as described for the Western blot.
-
-
Protocol:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 30-60 minutes.
-
Incubate with the primary antibody against phospho-histone H3 (Thr3) in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Counterstain the DNA with a nuclear stain like DAPI.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of the H3T3ph signal in the mitotic cells.
-
Caption: Workflow for cellular assays to measure H3T3ph inhibition.
Conclusion
This compound and other potent Haspin inhibitors are invaluable tools for dissecting the intricate mechanisms of mitotic regulation and represent a promising class of targeted anti-cancer agents. By specifically inhibiting the phosphorylation of histone H3 at threonine 3, these compounds disrupt the localization of the Chromosomal Passenger Complex, leading to catastrophic mitotic errors in rapidly proliferating cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the Haspin-H3T3ph axis. Future research will likely focus on the development of next-generation Haspin inhibitors with improved pharmacokinetic properties and selectivity, as well as on exploring their efficacy in combination with other cancer therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. ulab360.com [ulab360.com]
- 7. ulab360.com [ulab360.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Haspin Kinase Enzyme System [promega.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Haspin-IN-1: A Technical Guide for a Chemical Probe of Haspin Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Haspin-IN-1, a chemical probe for the serine/threonine kinase Haspin. Haspin plays a crucial role in cell division, making it a significant target for both basic research and therapeutic development, particularly in oncology.[1][2] This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for its use, and visualizes the key pathways and workflows associated with its application.
Introduction to Haspin Kinase
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a unique protein kinase essential for the faithful segregation of chromosomes during mitosis.[3][4] Its primary and most well-characterized function is the specific phosphorylation of Histone H3 at threonine 3 (H3T3ph) during prophase and metaphase.[1][3][5][6] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[3][7][8] The correct localization of the CPC to the centromeres is critical for regulating chromosome cohesion, ensuring proper kinetochore-microtubule attachments, and maintaining the spindle assembly checkpoint.[3][6][9] Given its role in cell cycle progression, Haspin is an attractive target for the development of anti-mitotic cancer therapies.[10][11]
Quantitative Data for this compound
This compound is a small molecule inhibitor used to investigate the biological functions of Haspin kinase. Its potency and selectivity are key characteristics that define its utility as a chemical probe.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) | Comments |
| Haspin | 119 | Primary target. |
| CLK1 | 221 | Off-target activity noted. |
| DYRK1A | 916.3 | Off-target activity noted. |
Data sourced from MedchemExpress.[12]
Table 2: Comparative Inhibitory Potency of Selected Haspin Inhibitors
| Compound | Haspin IC50 (nM) |
| This compound | 119 |
| CHR-6494 | 2 |
| Haspin-IN-2 | 50 |
| Haspin-IN-3 | 14 |
| LDN-192960 | 10 |
| MU1920 | 6 |
| 5-Iodotubercidin (5-ITu) | 9 |
This table provides context by comparing this compound's potency to other known inhibitors. Data sourced from various suppliers and publications.[8][13][14]
Key Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound both in vitro and in a cellular context.
In Vitro Haspin Kinase Inhibition Assay (TR-FRET)
This protocol is adapted from high-throughput screening methods developed for Haspin inhibitors and measures the direct enzymatic activity.[10]
Principle: This homogeneous assay quantifies Haspin's ability to phosphorylate a biotinylated peptide substrate derived from Histone H3. The phosphorylated product is detected by a Europium (Eu)-labeled anti-H3T3ph antibody. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds the biotinylated peptide, bringing the Eu-donor and APC-acceptor into close proximity. Upon excitation, Fluorescence Resonance Energy Transfer (FRET) occurs, generating a signal proportional to kinase activity.
Materials:
-
Recombinant Haspin enzyme (e.g., from Promega or SignalChem)[15]
-
Biotinylated Histone H3 (1-21) peptide substrate
-
Europium-labeled anti-H3T3ph antibody
-
Streptavidin-APC conjugate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
Staurosporine (as a positive control for inhibition)[10]
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the assay plate wells. Include DMSO-only (negative control) and staurosporine (positive control) wells.
-
Enzyme/Substrate Mix: Prepare a master mix containing the kinase reaction buffer, Haspin enzyme, and the biotinylated H3 peptide substrate. The concentrations should be optimized, often near the Km values for ATP and the peptide, to identify various inhibitor types.[10]
-
Kinase Reaction Initiation: Add the enzyme/substrate mix to the wells containing the compounds. To initiate the reaction, add ATP solution to all wells. The final ATP concentration should also be near its Km value.
-
Incubation: Incubate the plate at room temperature (e.g., for 60 minutes). The exact time should be optimized to ensure the reaction is within the linear range.
-
Detection: Prepare a detection mix containing the Eu-labeled anti-H3T3ph antibody and SA-APC in a suitable buffer. Add this mix to all wells to stop the kinase reaction.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu). The ratio of these signals is calculated to determine the extent of FRET.
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for H3T3 Phosphorylation (Western Blot)
This protocol determines the cellular potency of this compound by measuring the levels of its direct downstream target, H3T3ph.
Principle: Cultured cells are treated with varying concentrations of this compound. Following treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting with a specific antibody against phosphorylated H3T3 is used to quantify the inhibition of Haspin activity in a cellular environment.
Materials:
-
HeLa or other proliferating cancer cell lines
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Nocodazole (optional, to enrich for mitotic cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and a loading control (e.g., Mouse anti-Actin or Rabbit anti-Total Histone H3)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Synchronization (Optional): To increase the signal, cells can be synchronized. For example, treat cells with a double-thymidine block to arrest them at the G1/S boundary. Release them from the block and add this compound. After several hours, add nocodazole to trap the cells in mitosis, where the H3T3ph signal is strongest.[9]
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-H3T3 antibody overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control (e.g., total Histone H3 or actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-H3T3 signal to the loading control signal for each sample. This allows for the determination of the cellular EC50.
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.
Haspin Kinase Signaling Pathway in Mitosis
Caption: Mitotic signaling pathway of Haspin kinase and its inhibition by this compound.
Experimental Workflow for a TR-FRET Kinase Assay
Caption: Workflow for determining this compound IC50 using a TR-FRET based assay.
Logical Flow of this compound Cellular Effects
Caption: Logical cascade of cellular events following inhibition of Haspin by this compound.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. apexbt.com [apexbt.com]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. Haspin Kinase Enzyme System [promega.com]
The Therapeutic Potential of Haspin Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical event for the proper alignment and segregation of chromosomes during cell division.[1][2] Dysregulation of Haspin has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the therapeutic potential of Haspin inhibitors, with a focus on the preclinical candidate Haspin-IN-1 and other well-characterized inhibitors, detailing their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action of Haspin Inhibitors
Haspin inhibitors are small molecules designed to bind to the ATP-binding pocket of the Haspin kinase enzyme, thereby preventing the phosphorylation of its downstream target, histone H3.[1] This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres.[1] The ultimate consequence of this disruption is mitotic arrest and subsequent cell death, a mechanism that is particularly effective against rapidly dividing cancer cells.[1]
The signaling pathway initiated by Haspin is crucial for mitotic progression. Haspin-mediated phosphorylation of histone H3 at threonine 3 creates a binding site for Survivin, a key component of the CPC. This recruitment is essential for the proper localization and function of Aurora B kinase, which in turn regulates multiple mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint. Inhibition of Haspin effectively short-circuits this pathway, leading to mitotic catastrophe.
Preclinical Data for Haspin Inhibitors
While specific preclinical data for this compound is not extensively available in the public domain, several other potent Haspin inhibitors, such as CHR-6494 and CX-6258, have been well-characterized. These inhibitors serve as valuable surrogates for understanding the potential therapeutic applications of this class of compounds.
In Vitro Efficacy
The in vitro potency of Haspin inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays and various cancer cell lines.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| CHR-6494 | FRET-based kinase assay | Haspin | 2 |
| Cell Viability (XTT) | MDA-MB-231 (Breast Cancer) | 757.1 | |
| Cell Viability (XTT) | MCF7 (Breast Cancer) | 900.4 | |
| Cell Viability (XTT) | SKBR3 (Breast Cancer) | 1530 | |
| Cell Viability (XTT) | BxPC-3-Luc (Pancreatic Cancer) | 849.0 | |
| CX-6258 | Radiometric kinase assay | Pim-1 | 5 |
| Radiometric kinase assay | Pim-2 | 25 | |
| Radiometric kinase assay | Pim-3 | 16 | |
| Cell Viability | Acute Leukemia Cell Lines | 20 - 3700 | |
| H3T3ph Inhibition | Melanoma Cell Lines | ~150 (EC50) |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of Haspin inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| CX-6258 | A375 Melanoma Xenograft | 100 mg/kg, oral gavage, 5 days | Significant tumor growth inhibition |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a typical radiometric assay to determine the IC50 of a Haspin inhibitor.
Workflow:
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
10 µL of diluted compound.
-
20 µL of Haspin enzyme (e.g., 10 ng per well).
-
20 µL of Histone H3 substrate (e.g., 1.5 µg per well).
-
-
Reaction Initiation: Start the kinase reaction by adding 20 µL of [γ-33P]-ATP.
-
Incubation: Incubate the plate at room temperature for 75 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 33 mM.
-
Detection: Measure the incorporation of radioactivity using a suitable scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the cytotoxic effects of Haspin inhibitors on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the Haspin inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a Haspin inhibitor in a mouse xenograft model.
Workflow:
Methodology:
-
Cell Preparation: Harvest and resuspend cancer cells (e.g., A375 melanoma) in a suitable medium, often mixed with Matrigel, to a final concentration of approximately 2.5 x 10^6 cells per injection.[3]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Caliper measurements of tumor length and width are used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., palpable), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Haspin inhibitor (e.g., CX-6258 at 100 mg/kg) and vehicle control via the appropriate route (e.g., oral gavage) according to the planned schedule (e.g., daily for 5 days).[3]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analyses such as weighing the tumors and conducting immunohistochemistry for pharmacodynamic markers (e.g., H3T3ph).
Conclusion and Future Directions
Inhibition of Haspin kinase represents a promising therapeutic strategy for the treatment of various cancers. The mechanism of action, centered on the disruption of mitotic progression, provides a clear rationale for its anti-proliferative effects. Preclinical data for inhibitors like CHR-6494 and CX-6258 demonstrate potent in vitro and in vivo activity against a range of cancer types. While specific data for this compound is limited, the collective evidence for this class of inhibitors strongly supports its continued investigation and development. Future research should focus on identifying predictive biomarkers of response to Haspin inhibition and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms. The detailed experimental protocols provided herein offer a robust framework for the continued preclinical evaluation of Haspin inhibitors as they advance towards clinical application.
References
Haspin-IN-1 and Mitotic Arrest in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key component of the histone code that governs chromosomal passenger complex (CPC) localization to centromeres, ensuring proper chromosome alignment and segregation. In tumor cells, which are characterized by rapid and often uncontrolled proliferation, the mitotic machinery, including kinases like Haspin, presents a compelling target for therapeutic intervention. Small molecule inhibitors of Haspin, such as Haspin-IN-1 and its analogs, have emerged as promising anti-cancer agents by inducing mitotic arrest and subsequent cell death in malignant cells. This technical guide provides an in-depth overview of the mechanism of action of Haspin inhibitors, their effects on tumor cells, relevant experimental protocols, and the underlying signaling pathways.
Mechanism of Action of Haspin Inhibitors
Haspin inhibitors are small molecules designed to bind to the ATP-binding pocket of the Haspin kinase enzyme, thereby preventing the phosphorylation of its downstream target, histone H3. The inhibition of H3T3 phosphorylation disrupts the recruitment of the Chromosomal Passenger Complex (CPC), which includes key mitotic regulators like Aurora B kinase, to the centromeres. This disruption leads to a cascade of mitotic defects, including:
-
Metaphase Misalignment: Chromosomes fail to properly align at the metaphase plate.
-
Spindle Abnormalities: Formation of abnormal mitotic spindles.
-
Centrosome Amplification: An increase in the number of centrosomes.
These defects trigger the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to resolve these issues, it ultimately undergoes mitotic catastrophe and apoptosis. This selective targeting of a process essential for rapidly dividing cells makes Haspin inhibitors a promising strategy for cancer therapy.[1]
Quantitative Data: In Vitro Efficacy of Haspin Inhibitors
The anti-proliferative activity of Haspin inhibitors has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are summary tables of reported IC50 values for two prominent Haspin inhibitors, CHR-6494 and CX-6258.
Table 1: IC50 Values of CHR-6494 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
| MDA-MB-231 | Breast Cancer | 498 |
| MCF7 | Breast Cancer | 568 |
| SKBR3 | Breast Cancer | 420 |
| HCT-116 | Colorectal Cancer | Not specified, but effective in xenograft models |
Data sourced from multiple studies.[2][3][4][5]
Table 2: IC50 Values of CX-6258 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various Human Cancer Cell Lines | Mixed Panel | 0.02 - 3.7 |
| PC3 | Prostate Cancer | 0.452 |
| MV-4-11 | Acute Myeloid Leukemia | Not specified, but sensitive |
Data sourced from multiple studies.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Haspin inhibitors on tumor cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Tumor cell lines
-
Culture medium
-
Haspin inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of the Haspin inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
If using adherent cells, carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Tumor cell lines
-
Haspin inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells in the presence of the Haspin inhibitor or vehicle control for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.[10][11][12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Histone H3 Phosphorylation
This technique is used to detect the levels of specific proteins, in this case, phosphorylated histone H3.
Materials:
-
Tumor cell lines
-
Haspin inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Histone H3 (Thr3), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Haspin inhibitor for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-H3 (Thr3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Signaling Pathways and Experimental Workflows
Haspin Signaling Pathway in Mitosis
Caption: Haspin signaling pathway in mitosis and the point of intervention by this compound.
Experimental Workflow for Characterizing Haspin Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of Haspin inhibitors.
Conclusion
Haspin inhibitors represent a novel and promising class of anti-mitotic agents for cancer therapy. By targeting a key regulator of chromosome segregation, these compounds induce mitotic arrest and apoptosis specifically in rapidly dividing tumor cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further research into the selectivity, potency, and in vivo efficacy of Haspin inhibitors will be crucial for their translation into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Understanding the Biological Role of Haspin Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haspin, a serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Its unique substrate specificity, primarily targeting histone H3 at threonine 3 (H3T3), and its role in ensuring proper chromosome alignment and segregation, position it as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the biological functions of Haspin kinase, the molecular consequences of its inhibition, and detailed methodologies for its study. Quantitative data on key inhibitors are presented for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important mitotic kinase.
The Biological Role of Haspin Kinase in Mitosis
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is an atypical protein kinase that plays a pivotal role in orchestrating key events during mitosis.[1][2] Unlike many other kinases, Haspin's activity is tightly regulated throughout the cell cycle, peaking during mitosis.[3]
The primary and most well-characterized substrate of Haspin is histone H3, which it phosphorylates at the threonine 3 position (H3T3ph).[3][4][5] This specific phosphorylation event occurs predominantly at the centromeres of mitotic chromosomes and serves as a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC).[6] The CPC, a key regulator of mitosis, includes the kinase Aurora B, which is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint (SAC).
The sequence of events, often referred to as the "Haspin-Aurora B pathway," is critical for ensuring the fidelity of chromosome segregation. Depletion or inhibition of Haspin leads to a failure in CPC recruitment to the centromeres, resulting in chromosome misalignment at the metaphase plate, premature loss of sister chromatid cohesion, and ultimately, mitotic arrest or catastrophic mitotic exit.[3][4][7] These defects activate the spindle assembly checkpoint, which halts the cell cycle to prevent aneuploidy.[3][7]
Given its essential role in mitosis and its frequent overexpression in various cancers, Haspin has garnered significant interest as a promising target for anticancer drug development.[1][2][8][9][10] Inhibition of Haspin kinase activity offers a strategy to selectively induce mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[2][8]
Quantitative Data on Haspin Kinase Inhibitors
A number of small molecule inhibitors of Haspin kinase have been developed and characterized. The following tables summarize the in vitro and cellular potencies of selected inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| CHR-6494 | Haspin | 2 | In vitro kinase assay | [4][5] |
| LDN-192960 | Haspin | 10 | In vitro kinase assay | [11] |
| DYRK2 | 48 | In vitro kinase assay | [11] | |
| LDN-209929 | Haspin | 55 | In vitro kinase assay | [12] |
| 5-Iodotubercidin (5-ITu) | Haspin | 9 | In vitro kinase assay | |
| LJ4827 | Haspin | 0.155 | In vitro kinase assay | [13] |
| Staurosporine | Haspin | 12.3 | Radiometric HotSpot™ kinase assay | [14] |
| GW 5074 | Haspin | 25.8 | Radiometric HotSpot™ kinase assay | [14] |
| H-89 | Haspin | 301 | Radiometric HotSpot™ kinase assay | [14] |
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| CHR-6494 | HCT-116 (Colon) | 500 | Cell viability | [4] |
| HeLa (Cervical) | 473 | Cell viability | [4] | |
| MDA-MB-231 (Breast) | 752 | Cell viability | [4] | |
| Wi-38 (Normal Lung Fibroblast) | 1059 | Cell viability | [4] | |
| COLO-792 (Melanoma) | 497 | Cell viability | [8] | |
| RPMI-7951 (Melanoma) | 628 | Cell viability | [8] | |
| MeWo (Melanoma) | 396 | Cell viability | [8] | |
| MDA-MB-435 (Melanoma) | 611 | Cell viability | [8] | |
| MCF7 (Breast) | 900.4 | XTT assay | [3] | |
| SKBR3 (Breast) | 1530 | XTT assay | [3] | |
| MCF10A (Normal Breast Epithelial) | 547 | XTT assay | [3] | |
| LDN-192960 | HeLa (Cervical) | 20 (EC50) | p-H3T3 levels in synchronized cells | [11] |
| HeLa (Cervical, Haspin overexpressing) | 1170 (EC50) | p-H3T3 levels | [11] |
Experimental Protocols
In Vitro Haspin Kinase Assay
This protocol outlines a radiometric method to measure the kinase activity of purified Haspin.
Materials:
-
Recombinant human Haspin kinase (e.g., Promega, Reaction Biology)
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, substrate peptide, and recombinant Haspin kinase.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
-
Wash the filter paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
Immunofluorescence Staining of Phosphorylated Histone H3 (Thr3)
This protocol describes the visualization of H3T3 phosphorylation in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following Haspin inhibition.
Materials:
-
Cultured cells treated with a Haspin inhibitor or vehicle control
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation of Haspin and Interacting Proteins
This protocol is for the isolation of Haspin and its binding partners from cell lysates.
Materials:
-
Cell lysate from cultured cells
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody: Rabbit anti-Haspin antibody or control rabbit IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer but with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant (the pre-cleared lysate).
-
Incubate the pre-cleared lysate with the anti-Haspin antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Wash the beads three to five times with cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Haspin and putative interacting partners.
Visualizing Haspin's Role and Experimental Approaches
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The Haspin signaling pathway in mitosis.
Caption: Experimental workflow for characterizing Haspin inhibitors.
Conclusion
Haspin kinase is a key regulator of mitotic fidelity, and its inhibition presents a promising avenue for the development of novel anti-cancer therapeutics. The detailed understanding of its biological role, the availability of potent and selective inhibitors, and the robust experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting Haspin. The continued investigation into the intricacies of Haspin signaling and the development of next-generation inhibitors will be crucial in translating the scientific understanding of this kinase into clinical benefits for patients.
References
- 1. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. reactionbiology.com [reactionbiology.com]
Preliminary Studies of Haspin-IN-1 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid Germ cell-Specific Nuclear protein kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in the faithful segregation of chromosomes during mitosis.[1][2] Unlike many other kinases, Haspin's activity is primarily directed towards a single known substrate: histone H3 at threonine 3 (H3T3).[1][3] The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events, thereby ensuring its correct localization to the centromeres.[4][5] Dysregulation of Haspin has been implicated in various cancers, making it an attractive target for anti-cancer drug development.[6][7] This technical guide provides a comprehensive overview of the preliminary cellular studies of Haspin-IN-1 and other relevant inhibitors, focusing on their mechanism of action, effects on cellular models, and the experimental protocols used for their evaluation.
Mechanism of Action of Haspin and its Inhibition
The primary function of Haspin is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1][3] This phosphorylation event is a critical step in the recruitment of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, to the inner centromere.[4][5] The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint (SAC), which prevents premature entry into anaphase.[1][8]
The activity of Haspin itself is tightly regulated throughout the cell cycle. It is activated in mitosis through a multi-step phosphorylation process initiated by Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1).[4][9]
Haspin inhibitors, such as this compound, are small molecules that typically target the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate, histone H3.[10] Inhibition of Haspin leads to a cascade of cellular events, including:
-
Reduced H3T3 phosphorylation: The most direct consequence of Haspin inhibition.[6]
-
Mislocalization of the Chromosomal Passenger Complex (CPC): Without the H3T3ph docking site, the CPC fails to properly localize to the centromeres.[4][5]
-
Chromosome misalignment: Disruption of CPC function leads to errors in chromosome congression at the metaphase plate.[1]
-
Mitotic arrest: The activation of the spindle assembly checkpoint due to attachment errors can halt the cell cycle in mitosis.[1][11]
-
Induction of apoptosis: Prolonged mitotic arrest or severe chromosomal abnormalities can trigger programmed cell death.[11]
Quantitative Data on Haspin Inhibitors
The potency of Haspin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity of interest by 50%. The following tables summarize the IC50 values for this compound and other commonly studied Haspin inhibitors across various cancer cell lines.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | Haspin, CLK1, DYRK1A | 119 (Haspin) | [12] |
| 221 (CLK1) | [12] | ||
| 916.3 (DYRK1A) | [12] |
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHR-6494 | MDA-MB-231 | Breast Cancer | 757.1 | [1] |
| MCF7 | Breast Cancer | 900.4 | [1] | |
| SKBR3 | Breast Cancer | 1530 | [1] | |
| MeWo | Melanoma | 396 | [13] | |
| MDA-MB-435 | Melanoma | 611 | [13] | |
| COLO-792 | Melanoma | 497 | [13] | |
| RPMI-7951 | Melanoma | 628 | [13] | |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 | [14] | |
| 5-Iodotubercidin (5-ITu) | HeLa | Cervical Cancer | 5-9 (in vitro) | [15] |
| CX-6258 | Pim-1 | (Biochemical Assay) | 5 | [16] |
| Pim-2 | (Biochemical Assay) | 25 | [16] | |
| Pim-3 | (Biochemical Assay) | 16 | [16] | |
| MV-4-11 | Acute Myeloid Leukemia | (not specified) | [17] | |
| PC3 | Prostate Cancer | 452 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Haspin inhibitor activity in cellular models. Below are protocols for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, U2OS, MDA-MB-231, etc.).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Dissolve this compound or other inhibitors in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) should always be included in experiments.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Haspin inhibitor and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (FACS)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Harvest cells after treatment with the Haspin inhibitor, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Western Blotting for Histone H3 Phosphorylation
This method is used to detect the levels of specific proteins, such as phosphorylated histone H3, to confirm the on-target effect of the Haspin inhibitor.
-
Protein Extraction: Lyse treated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific for phospho-histone H3 (Thr3). A primary antibody for total histone H3 or a loading control protein (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Immunofluorescence for Mitotic Spindle and Chromosome Analysis
This technique allows for the visualization of cellular structures, such as the mitotic spindle and chromosomes, to assess the morphological effects of Haspin inhibition.
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with the Haspin inhibitor.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Staining: Incubate the cells with primary antibodies against components of the mitotic spindle (e.g., α-tubulin) and a DNA stain (e.g., DAPI) to visualize chromosomes.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Haspin Signaling Pathway in Mitosis
The following diagram illustrates the key signaling events leading to Haspin activation and its role in CPC recruitment during mitosis.
Caption: Mitotic signaling pathway involving Haspin.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preliminary cellular evaluation of a Haspin inhibitor like this compound.
Caption: Workflow for cellular studies of this compound.
Conclusion
The preliminary studies of this compound and other Haspin inhibitors in cellular models have provided compelling evidence for their potential as anti-mitotic agents for cancer therapy. By specifically targeting the phosphorylation of histone H3 at threonine 3, these inhibitors disrupt the proper localization and function of the Chromosomal Passenger Complex, leading to mitotic defects and cell death in cancer cells. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Haspin kinase. Future studies should focus on optimizing the selectivity and potency of these inhibitors and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics of the yeast Hsp70/Hsp90 interactomes during DNA damage reveals chaperone-dependent regulation of ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK1 and PLK1 coordinate the disassembly and reassembly of the nuclear envelope in vertebrate mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 15. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Haspin-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Haspin-IN-1 in various cell-based assays to probe the function of Haspin kinase and assess the efficacy of its inhibitors. The following sections offer comprehensive methodologies, data presentation guidelines, and visual representations of key pathways and workflows.
Introduction to Haspin Kinase and this compound
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in cell division.[1][2][3] Its primary known function during mitosis is the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is a key step in the proper alignment of chromosomes during metaphase as it creates a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[2][4] Dysregulation of Haspin activity has been implicated in cancer, making it an attractive target for therapeutic intervention.[3][5]
This compound is a chemical inhibitor of Haspin kinase. Understanding its effects in a cellular context is vital for both basic research and drug development. The following protocols describe robust methods to quantify the cellular activity of this compound.
Quantitative Data Summary
The inhibitory activity of Haspin inhibitors can be quantified using various cell-based assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are key parameters to determine the potency of these compounds. Below is a summary of reported values for representative Haspin inhibitors in different human cell lines.
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | In vitro kinase assay | - | 119 | N/A |
| CHR-6494 | Cell Viability (XTT) | MDA-MB-231 (Breast Cancer) | 757.1 | [5] |
| CHR-6494 | Cell Viability (XTT) | MCF7 (Breast Cancer) | 900.4 | [5] |
| CHR-6494 | Cell Viability (XTT) | SK-BR-3 (Breast Cancer) | 1530 | [5] |
| CHR-6494 | Cell Viability (XTT) | MCF10A (Non-tumorigenic Breast) | 547 | [5] |
| CX-6258 | Cell Viability (CellTiter-Glo) | Multiple Myeloma Cell Lines | < 1000 | [4] |
| CX-6258 | Cell Viability (CellTiter-Glo) | Ewing Sarcoma Cell Lines | < 1000 | [4] |
Signaling Pathway
The following diagram illustrates the central role of Haspin kinase in the mitotic signaling cascade, leading to the recruitment of the Chromosomal Passenger Complex (CPC).
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Experimental Protocols
Cell-Based ELISA for Histone H3 Threonine 3 Phosphorylation (H3T3ph)
This protocol describes a quantitative method to measure the inhibition of Haspin kinase activity in cells by detecting the levels of its substrate, phosphorylated Histone H3 at Threonine 3.
Experimental Workflow:
Caption: Workflow for Cell-Based ELISA.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
96-well cell culture plates (black-walled for fluorescence)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO). Incubate for the desired time (e.g., 2-24 hours).
-
Fixation and Permeabilization:
-
Carefully remove the medium.
-
Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 100 µL of Permeabilization Buffer and incubate for 10 minutes.
-
-
Quenching and Blocking:
-
Wash the wells three times with PBS.
-
Add 100 µL of Quenching Buffer and incubate for 20 minutes at room temperature to quench endogenous peroxidase activity.
-
Wash the wells three times with PBS.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Dilute the primary anti-phospho-H3 (Thr3) antibody in Blocking Buffer (typically 1:500 to 1:1000 dilution). Add 50 µL of the diluted antibody to each well and incubate overnight at 4°C.
-
Wash the wells three times with PBS-T.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (typically 1:1000 to 1:5000 dilution). Add 50 µL of the diluted antibody to each well and incubate for 1 hour at room temperature in the dark.
-
-
Detection:
-
Wash the wells five times with PBS-T.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibition of Haspin kinase.
Immunofluorescence Staining for H3T3ph
This protocol allows for the visualization of H3T3ph within individual cells, providing spatial information on the effect of this compound.
Experimental Workflow:
Caption: Workflow for Immunofluorescence Staining.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
PBS
-
Fixing Solution (4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA, 22.52 mg/mL glycine in PBS-T)
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in the Cell-Based ELISA protocol.
-
Fixation and Permeabilization:
-
Rinse cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Rinse three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary anti-phospho-H3 (Thr3) antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS-T for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS-T for 5 minutes each.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. The intensity of the fluorescent signal corresponding to p-H3T3 will decrease with effective Haspin inhibition.
Cell Viability/Proliferation Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of this compound.
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and treat with a range of concentrations of this compound for 24-72 hours.[5]
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the samples at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting
-
High Background in ELISA/Immunofluorescence:
-
Increase the number of washing steps.
-
Optimize the concentration of blocking buffer and antibodies.
-
Ensure complete quenching of endogenous peroxidases.
-
-
Weak Signal:
-
Increase the concentration of primary or secondary antibodies.
-
Increase incubation times.
-
Use a more sensitive substrate.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Be careful to not disturb the cell monolayer during washing steps.
-
Mix reagents thoroughly before adding to wells.
-
These detailed protocols and application notes should serve as a valuable resource for researchers investigating the cellular functions of Haspin kinase and the effects of its inhibitor, this compound.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Haspin-IN-1: A Tool for Interrogating Chromosome Segregation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin-IN-1 is a chemical inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in ensuring the fidelity of chromosome segregation during mitosis. By specifically targeting Haspin, researchers can dissect its functions in cell division and explore its potential as a therapeutic target in oncology. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying chromosome segregation.
Haspin kinase's primary mitotic substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2] This phosphorylation event is a key component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC).[2][3] The CPC, a master regulator of mitosis, is then correctly localized to the centromeres, where it is essential for proper kinetochore-microtubule attachments and the activation of the spindle assembly checkpoint.[3][4] Inhibition of Haspin kinase activity with compounds like this compound disrupts this signaling cascade, leading to defects in chromosome alignment and segregation.[5][6]
Quantitative Data on Haspin Inhibitors
The following table summarizes the inhibitory activity of this compound and other commonly used Haspin inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Inhibitor | Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Cell Line Examples and Effects |
| This compound | Haspin | 119[5][7] | Not widely reported | CLK1 (221), DYRK1A (916.3)[5] | Potentially useful for studies requiring moderate Haspin selectivity. |
| CHR-6494 | Haspin | 2[8][9] | 396 - 1229 (Melanoma cell lines)[2], 473 (HeLa), 500 (HCT-116), 752 (MDA-MB-231), 1059 (Wi-38)[8], 547 - 1530 (Breast cancer cell lines)[1][10] | Not specified | Potent inhibitor, induces mitotic catastrophe, spindle abnormalities, and apoptosis.[2][8][11] |
| 5-ITu (5-Iodotubercidin) | Haspin | 5 - 9[6] | 100 - 500 (HeLa, for H3T3ph inhibition)[6] | CLK and DYRK family kinases[6] | Potent in vitro inhibitor, but higher concentrations are needed in cells; may have off-target effects.[6][12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of Haspin action and how inhibitors like this compound interfere with it, a signaling pathway diagram is provided below. Following this, an experimental workflow outlines a typical procedure for studying the effects of Haspin inhibition on chromosome segregation.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on chromosome segregation.
Cell Synchronization for Mitotic Arrest
To study the effects of this compound during mitosis, it is essential to enrich the cell population in this phase of the cell cycle. A double thymidine block followed by release into a nocodazole-containing medium is a common method.[3][13]
Materials:
-
HeLa or U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thymidine (200 mM stock solution in water)
-
Nocodazole (5 mg/mL stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Initial Seeding: Seed cells in a 100 mm dish to reach approximately 50% confluency at the time of the first thymidine block.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 19-20 hours.[3][13] This arrests cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-17 hours.
-
Release into Nocodazole: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium containing nocodazole at a final concentration of 50-100 ng/mL.[3][13] Incubate for 10-12 hours. This will arrest the cells in prometaphase with condensed chromosomes.
-
Confirmation of Arrest: Mitotic cells will appear rounded and loosely attached. The percentage of mitotic cells can be confirmed by microscopy.
Immunofluorescence Staining for Phosphorylated Histone H3 (Thr3)
This protocol allows for the visualization of the direct downstream effect of Haspin inhibition.
Materials:
-
Synchronized cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Protocol:
-
Treatment: Treat synchronized mitotic cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Fixation: Gently wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. During the second wash, add DAPI to the PBS to stain the nuclei. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. A decrease in the p-H3(Thr3) signal in this compound-treated cells is expected.
In Vitro Haspin Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Haspin kinase.
Materials:
-
Recombinant active Haspin kinase
-
Histone H3 peptide substrate (e.g., residues 1-21)[14]
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)[14]
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Protocol (Radiometric):
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant Haspin kinase, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Protocol (ADP-Glo™):
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Briefly, set up the kinase reaction as above but with non-radioactive ATP.
-
After the kinase reaction, add the ADP-Glo™ Reagent to convert the ADP generated to ATP.
-
Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction, which produces a luminescent signal.
-
Measure the luminescence and calculate the IC50 of this compound.
Conclusion
This compound is a valuable research tool for elucidating the intricate mechanisms governing chromosome segregation. By inhibiting Haspin kinase, researchers can effectively study the roles of histone H3 threonine 3 phosphorylation and the Chromosomal Passenger Complex in maintaining genomic stability. The provided data and protocols offer a solid foundation for designing and executing experiments to further our understanding of mitotic regulation and to explore the therapeutic potential of Haspin inhibition.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 3. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 14. Haspin Kinase Enzyme System [promega.com]
Application Notes and Protocols: Haspin-IN-1 Treatment in Breast Cancer Cell Lines
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in regulating mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[1] In various cancers, including breast cancer, Haspin is often overexpressed, correlating with tumor malignancy and poor patient prognosis.[2][3] Consequently, inhibition of Haspin presents a promising therapeutic strategy for cancer treatment.[4]
These application notes provide a comprehensive overview of the effects of Haspin inhibitors on breast cancer cell lines, with a focus on a representative Haspin inhibitor, referred to here as Haspin-IN-1. Due to the limited public information on a compound specifically named "this compound," this document synthesizes findings from studies on potent and well-characterized Haspin inhibitors such as CHR-6494 and CX-6258. These notes are intended for researchers, scientists, and drug development professionals working in oncology and drug discovery.
Mechanism of Action
This compound and other Haspin inhibitors act as small molecules that bind to the ATP-binding pocket of the Haspin kinase enzyme.[4] This competitive inhibition prevents the phosphorylation of its primary substrate, histone H3, at threonine 3. The absence of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres.[4] This disruption leads to defects in chromosome alignment and segregation, ultimately causing mitotic arrest and subsequent cell death (apoptosis) in rapidly dividing cancer cells.[3][4]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The antiproliferative effects of Haspin inhibitors have been quantified in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the Haspin inhibitor CHR-6494 are summarized below. These values indicate the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Subtype | IC50 (nM) of CHR-6494 | Reference |
| MDA-MB-231 | Triple-Negative | 757.1 | [3] |
| MCF7 | Luminal A | 900.4 | [3] |
| SKBR3 | HER2-Positive | 1530 | [3] |
| MCF10A | Non-malignant | 547 | [3] |
Note: The lower IC50 value in the non-malignant MCF10A cell line suggests that the antiproliferative effect of CHR-6494 may not be directly related to the malignancy of the breast cancer cells but rather to their proliferative rate.[3]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Culture and Maintenance
-
Cell Lines:
-
MDA-MB-231 (Triple-Negative Breast Cancer)
-
MCF7 (ER-positive Breast Cancer)
-
SKBR3 (HER2-positive Breast Cancer)
-
MCF10A (Non-transformed mammary epithelial cells)
-
-
Culture Medium:
-
For MDA-MB-231, MCF7, and SKBR3: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For MCF10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT or similar)
This protocol determines the effect of this compound on the viability of breast cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Haspin-IN-1 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase, has emerged as a promising therapeutic target in oncology. It plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for the proper alignment of chromosomes during mitosis. In colorectal cancer (CRC), Haspin is frequently overexpressed, correlating with tumor progression and poor prognosis. Inhibition of Haspin kinase activity disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the application of Haspin inhibitors, such as CHR-6494 and SEL120, in both in vitro and in vivo colorectal cancer models.
Data Presentation
Table 1: In Vitro Efficacy of Haspin Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay Type | Citation |
| CHR-6494 | HCT-116 | 500 | Apoptosis Induction | [1] |
| CHR-6494 | HCT-116 | ~500 | Cell Growth | [2] |
| CHR-6494 | HeLa (Cervical Cancer) | 473 | Apoptosis Induction | [1] |
| CHR-6494 | MDA-MB-231 (Breast Cancer) | 752 | Apoptosis Induction | [1] |
Table 2: In Vivo Efficacy of Haspin Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Route | Tumor Growth Inhibition | Citation |
| CHR-6494 | HCT-116 Xenograft | 50 mg/kg, i.p. (two cycles of five consecutive days for 15 days) | Intraperitoneal | Significant tumor growth inhibition | [2] |
| SEL120 | HCT-116 Xenograft | Not specified | Oral | >80% | [3] |
Signaling Pathways
The primary mechanism of action of Haspin inhibitors is the blockade of Histone H3 phosphorylation at Threonine 3. This event disrupts the recruitment of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromere, leading to defects in chromosome segregation and ultimately mitotic catastrophe. In colorectal cancer, the Wnt/β-catenin signaling pathway is a major driver of tumorigenesis. While a direct regulatory link between Haspin and the Wnt pathway is still under investigation, both pathways converge on the regulation of cell proliferation and survival.
Caption: Haspin signaling pathway and its inhibition in the context of colorectal cancer.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a Haspin inhibitor in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116)
-
Haspin inhibitor (e.g., CHR-6494) dissolved in DMSO
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.[4]
-
Prepare serial dilutions of the Haspin inhibitor in complete growth medium. The final DMSO concentration should be below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Haspin inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT assay: Add 50 µL of the XTT reagent to each well and incubate for 1-4 hours.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for in vitro cell viability assay.
Western Blot for Histone H3 Phosphorylation
This protocol is to assess the inhibition of Haspin activity by measuring the levels of phosphorylated Histone H3 (Thr3).
Materials:
-
Colorectal cancer cells
-
Haspin inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate colorectal cancer cells and treat with the Haspin inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the use of a Haspin inhibitor in a mouse xenograft model of colorectal cancer.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT-116 colorectal cancer cells
-
Matrigel
-
Haspin inhibitor (e.g., CHR-6494)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.[5]
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Haspin inhibitor (e.g., 50 mg/kg CHR-6494) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the specified dosing schedule (e.g., daily for 5 days, followed by a 2-day break).[2]
-
Measure tumor volume with calipers twice a week and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of Haspin inhibitors in colorectal cancer models. The potent anti-proliferative and tumor-inhibitory effects of compounds like CHR-6494 and SEL120 highlight the therapeutic potential of targeting Haspin in this malignancy. Further investigation into the intricate signaling networks involving Haspin and the development of more potent and selective inhibitors are warranted to translate these promising preclinical findings into clinical applications for colorectal cancer patients.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Haspin Kinase with SEL120: Advancing Colorectal Cancer Therapy through Single and Combined Inhibitory Approaches [synapse.patsnap.com]
- 4. journals.plos.org [journals.plos.org]
- 5. SHARPIN is a novel gene of colorectal cancer that promotes tumor growth potentially via inhibition of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Haspin-IN-1 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by the hyperphosphorylation of the microtubule-associated protein tau. This pathological modification leads to the formation of neurofibrillary tangles, a hallmark of tauopathies. Haspin (haploid germ cell-specific nuclear protein kinase) has emerged as a kinase capable of phosphorylating tau protein.[1] Therefore, inhibitors of Haspin, such as Haspin-IN-1, represent a potential therapeutic avenue for these debilitating conditions. These application notes provide a comprehensive overview of the use of Haspin inhibitors in neurodegenerative disease research, with a focus on tau phosphorylation.
While the specific compound "this compound" is not extensively documented in the context of neurodegenerative disease research in publicly available literature, this document leverages data from known Haspin inhibitors, such as CHR-6494 and CX-6258, to provide relevant protocols and data. Researchers are encouraged to adapt these protocols for their specific Haspin inhibitor of interest. A study has shown that the Haspin inhibitor CX-6258 exhibits minimal toxicity in in-vitro differentiated neurons, suggesting a favorable therapeutic window for this class of compounds in neurological research.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for commercially available Haspin inhibitors that have been evaluated in relevant assays. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| CHR-6494 | Haspin | In vitro FRET assay | 2 nM | [4] |
| CHR-6494 | Tau Phosphorylation | In vitro kinase assay | ~1 µM | [1] |
| CX-6258 | Haspin | In vitro kinase assay | High Affinity | [2] |
| CX-6258 | H3pT3 Inhibition | Cell-based assay (melanoma) | ~150 nM | [2] |
Signaling Pathway
The primary known role of Haspin in the context of neurodegenerative disease is the direct phosphorylation of tau protein. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified signaling pathway of Haspin-mediated tau phosphorylation.
Experimental Workflow
The following diagram outlines a general experimental workflow for screening and characterizing the effects of a Haspin inhibitor, such as this compound, in a neurodegenerative disease model.
Caption: General experimental workflow for Haspin inhibitor studies.
Experimental Protocols
Protocol 1: In Vitro Tau Phosphorylation Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the phosphorylation of recombinant tau protein by Haspin kinase.
Materials:
-
Recombinant human Tau protein
-
Active Haspin kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phospho-Tau specific antibody (e.g., AT8, PHF-1)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant tau protein, and active Haspin kinase in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Coat a separate ELISA plate with the reaction mixture and incubate to allow protein binding.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary phospho-tau specific antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value of this compound.
Protocol 2: Neuronal Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Immunocytochemistry for Phosphorylated Tau
This protocol is for the visualization and quantification of phosphorylated tau levels in neuronal cells treated with this compound.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons) cultured on coverslips in a 24-well plate
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against phosphorylated tau (e.g., AT8)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured neuronal cells with this compound at the desired concentration and for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phosphorylated tau overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phosphorylated tau using image analysis software.
References
Application Notes and Protocols: Detection of p-H3(Thr3) by Western Blot Following Haspin-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Histone H3 at Threonine 3 (p-H3(Thr3)) using Western blotting in cells treated with Haspin-IN-1, a potent inhibitor of Haspin kinase.
Introduction
Histone H3 phosphorylation at Threonine 3 (H3T3ph) is a crucial event in the regulation of mitosis, primarily catalyzed by the kinase Haspin.[1][2] This modification is essential for the proper alignment and segregation of chromosomes during cell division.[1][2] Haspin inhibitors, such as this compound, are small molecules that block the activity of the Haspin kinase, thereby preventing the phosphorylation of Histone H3 at Thr3.[1] This inhibition disrupts mitotic progression and can lead to cell cycle arrest and apoptosis, making Haspin an attractive target for cancer therapy.[1][3]
Western blotting is a fundamental technique used to detect specific proteins in a sample.[4][5] This protocol has been optimized for the detection of the low molecular weight histone proteins and the preservation of phosphorylation states, which are critical for studying the effects of kinase inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the Western blot protocol.
Caption: this compound inhibits Haspin kinase, preventing H3 phosphorylation at Thr3 and leading to mitotic arrest.
Caption: Experimental workflow for Western blotting of p-H3(Thr3) after this compound treatment.
Quantitative Data Presentation
The following table can be used to summarize the quantitative data obtained from the Western blot analysis. Band intensities should be measured using appropriate software and normalized to a loading control (e.g., Total Histone H3).
| Treatment Group | This compound Conc. (µM) | p-H3(Thr3) Band Intensity (Arbitrary Units) | Total H3 Band Intensity (Arbitrary Units) | Normalized p-H3(Thr3) Intensity (p-H3/Total H3) |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Experimental Protocols
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer or a specialized histone extraction buffer[6][7]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
15% SDS-polyacrylamide gels
-
Tris-glycine-SDS running buffer
-
Transfer buffer (with 20% methanol for wet transfer)
-
PVDF or nitrocellulose membranes (0.2 µm pore size recommended for low MW proteins)
-
Ponceau S staining solution
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it may contain phosphoproteins that can increase background.[8]
-
Primary antibodies:
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol
1. Cell Culture and Treatment with this compound
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Histone Extraction
-
Option A: Whole-Cell Lysis with RIPA Buffer [7]
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with intermittent vortexing.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 12,000 x g for 15-20 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
-
Option B: Acid Extraction for Histone Enrichment [6][11]
-
Wash and collect cells as described above.
-
Lyse the cells in a Triton-based extraction buffer (TEB) to isolate the nuclei.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight with rotation at 4°C to extract the histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the acid-soluble histones.
-
3. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 10-25 µg of total protein per lane onto a 15% SDS-polyacrylamide gel.[12] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[12] A wet transfer at 100V for 60-90 minutes at 4°C is recommended for low molecular weight proteins like histones.
-
After transfer, stain the membrane with Ponceau S to verify transfer efficiency and mark the lanes of the protein ladder.
6. Membrane Blocking and Antibody Incubation
-
Destain the membrane with TBST and then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary antibody (anti-p-H3(Thr3)) diluted in 5% BSA/TBST (typically 1:1000, but refer to the manufacturer's datasheet) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Quantify the band intensities using appropriate software. Normalize the p-H3(Thr3) signal to the total H3 signal for each sample.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Histone Modification [labome.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. epigentek.com [epigentek.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. biochem.slu.edu [biochem.slu.edu]
- 12. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with a Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] It is responsible for the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during cell division.[3][4] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which is essential for correcting kinetochore-microtubule attachments and ensuring genomic stability.[2] Inhibition of Haspin kinase activity disrupts these processes, leading to mitotic defects and cell cycle arrest, making it a promising target for anti-cancer drug development.[3][5]
This document provides detailed application notes and protocols for analyzing cell cycle arrest induced by a Haspin kinase inhibitor using flow cytometry. While the specific inhibitor "Haspin-IN-1" (IC50 of 119 nM) is noted, detailed published cell cycle data for this particular compound is limited.[6] Therefore, for the purpose of providing a comprehensive and data-rich protocol, we will utilize the well-characterized and potent Haspin inhibitor, CHR-6494 , as a representative compound. The principles and methods described herein are broadly applicable to other Haspin inhibitors, including this compound.
Mechanism of Action of Haspin Kinase
Haspin kinase activity is tightly regulated throughout the cell cycle, peaking during mitosis.[2] Its primary substrate is Histone H3, which it phosphorylates at threonine 3.[3] This phosphorylation event is a critical part of the "histone code" that dictates downstream cellular events. The phosphorylation of H3T3 by Haspin creates a binding site for Survivin, a component of the Chromosomal Passenger Complex (CPC), thereby recruiting the CPC to the centromeres. The CPC, which includes Aurora B kinase, is then able to regulate microtubule-kinetochore attachments and the spindle assembly checkpoint, ensuring the fidelity of chromosome segregation.[2]
Inhibition of Haspin prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC, chromosome misalignment at the metaphase plate, and ultimately, a mitotic arrest.[7][8] This arrest can trigger apoptosis in cancer cells, highlighting the therapeutic potential of Haspin inhibitors.[9]
Signaling Pathway
Caption: Haspin kinase activation and its role in mitotic progression.
Data Presentation: Cell Cycle Arrest Induced by CHR-6494
The following tables summarize the quantitative data on cell cycle distribution in various cancer cell lines treated with the Haspin inhibitor CHR-6494. The data is compiled from published studies and demonstrates a characteristic G2/M phase arrest.
Table 1: Effect of CHR-6494 on Cell Cycle Distribution in Breast Cancer Cell Lines [7]
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M |
| MDA-MB-231 | Control (DMSO) | 58.2 ± 1.1 | 24.1 ± 0.5 | 17.7 ± 0.6 |
| 500 nM CHR-6494 | 50.3 ± 0.8 | 24.3 ± 0.3 | 25.4 ± 0.5 | |
| 1000 nM CHR-6494 | 48.9 ± 2.0 | 24.8 ± 0.5 | 26.3 ± 1.5 | |
| SKBR3 | Control (DMSO) | 55.1 ± 2.5 | 28.3 ± 1.5 | 16.6 ± 1.0 |
| 500 nM CHR-6494 | 51.9 ± 3.0 | 28.1 ± 2.0 | 20.0 ± 1.0 | |
| 1000 nM CHR-6494 | 48.9 ± 2.1 | 27.8 ± 1.1 | 23.3 ± 1.0 | |
| MCF7 | Control (DMSO) | 60.5 ± 1.5 | 24.5 ± 0.5 | 15.0 ± 1.0 |
| 500 nM CHR-6494 | 54.2 ± 1.3 | 25.3 ± 0.8 | 20.5 ± 0.5 | |
| 1000 nM CHR-6494 | 51.8 ± 1.2 | 26.2 ± 0.8 | 22.0 ± 0.5 |
Table 2: Effect of CHR-6494 on Cell Cycle Distribution in Melanoma Cell Lines [9]
| Cell Line | Treatment (48h) | % G0/G1 | % S | % G2/M |
| MeWo | Control (DMSO) | 55.1 ± 1.2 | 22.3 ± 0.8 | 22.6 ± 0.5 |
| 300 nM CHR-6494 | 48.2 ± 1.5 | 23.1 ± 0.7 | 28.7 ± 0.9 | |
| 600 nM CHR-6494 | 42.5 ± 1.1 | 24.5 ± 0.6 | 33.0 ± 1.2 | |
| MDA-MB-435 | Control (DMSO) | 50.1 ± 1.8 | 28.7 ± 1.1 | 21.2 ± 0.7 |
| 300 nM CHR-6494 | 43.6 ± 1.3 | 29.5 ± 0.9 | 26.9 ± 0.8 | |
| 600 nM CHR-6494 | 38.9 ± 1.0 | 30.2 ± 1.0 | 30.9 ± 1.1 |
Experimental Protocols
This section provides a detailed protocol for analyzing cell cycle arrest induced by a Haspin inhibitor using propidium iodide (PI) staining and flow cytometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for cell cycle analysis.
Materials
-
Cell Lines: e.g., MDA-MB-231, MeWo, or other cancer cell lines of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Haspin Inhibitor: this compound or CHR-6494, dissolved in DMSO to create a stock solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Fixation Solution: Ice-cold 70% ethanol.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Procedure
1. Cell Seeding and Treatment
a. Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting. b. Allow the cells to adhere and grow for 24 hours. c. Prepare serial dilutions of the Haspin inhibitor (e.g., CHR-6494 at concentrations ranging from 100 nM to 1000 nM) in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. d. Replace the medium in the wells with the medium containing the Haspin inhibitor or vehicle control. e. Incubate the cells for the desired time period (e.g., 24 or 48 hours).[7][9]
2. Cell Harvesting and Fixation
a. After incubation, collect the cell culture medium (which may contain floating, apoptotic cells). b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. f. While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. g. Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
3. Propidium Iodide Staining
a. Centrifuge the fixed cells at 800 x g for 5 minutes to pellet them. b. Carefully aspirate the ethanol without disturbing the cell pellet. c. Wash the cell pellet twice with 2 mL of PBS, centrifuging at 800 x g for 5 minutes after each wash. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis
a. Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically around 617 nm). b. Collect at least 10,000 events per sample. c. Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis. d. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. e. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).
Conclusion
The inhibition of Haspin kinase presents a compelling strategy for inducing cell cycle arrest, particularly in the G2/M phase, in cancer cells. The protocols and data presented here, using the well-characterized inhibitor CHR-6494 as a representative, provide a robust framework for researchers to investigate the effects of Haspin inhibitors on cell cycle progression. This methodology is essential for the preclinical evaluation of novel anti-cancer therapeutics targeting this important mitotic kinase.
References
- 1. apexbt.com [apexbt.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Haspin-IN-1 in Cancer Cell Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Haspin-IN-1, a potent inhibitor of Haspin kinase, for inducing synthetic lethality in cancer cells. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for essential in vitro experiments.
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres, ensuring accurate chromosome segregation.[1][2] Dysregulation of Haspin is frequently observed in various cancers, making it an attractive target for anti-cancer therapies.[3]
This compound is a small molecule inhibitor of Haspin kinase. By inhibiting Haspin, this compound disrupts the H3T3ph mark, leading to CPC mislocalization, mitotic defects, and ultimately, cell death in rapidly dividing cancer cells. Furthermore, the inhibition of Haspin can create vulnerabilities in cancer cells, leading to synthetic lethal interactions with inhibitors of other key mitotic kinases such as Polo-like kinase 1 (PLK1) and Aurora Kinase B (AURKB), as well as with inhibitors of the mTOR pathway.[4][5]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting a critical mitotic pathway. The inhibition of Haspin kinase initiates a cascade of events that disrupt the precise orchestration of chromosome segregation during mitosis.
Synthetic Lethal Interactions
Synthetic lethality is a promising strategy in cancer therapy where the co-occurrence of two genetic events or the combination of a genetic mutation and a drug is lethal to a cell, while either event alone is not. Inhibition of Haspin has been shown to induce synthetic lethality when combined with the inhibition of other key cellular pathways, offering a powerful approach to target cancer cells with specific vulnerabilities.
Haspin and PLK1 Inhibition
Polo-like kinase 1 (PLK1) is another critical regulator of mitosis. Studies have demonstrated a synergistic cytotoxic effect when Haspin inhibitors are combined with PLK1 inhibitors, such as BI 2536.[5][6] This combination leads to a more pronounced mitotic arrest and apoptosis in cancer cells, particularly in lung cancer models.[5]
Haspin and mTOR Inhibition
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Combination therapy with Haspin inhibitors (e.g., CHR-6494) and mTOR inhibitors (e.g., CCI-779) has been shown to induce potent synergistic cytotoxic effects in KRAS-mutant cancer cell lines.[4] This combination exacerbates mitotic catastrophe and DNA damage.[4]
Haspin Inhibition and the cGAS-STING Pathway
Recent studies have shown that Haspin inhibition can lead to the formation of micronuclei due to chromosome missegregation. These micronuclei can rupture, exposing DNA to the cytoplasm and activating the cGAS-STING pathway, which in turn triggers a type I interferon response. This immune-stimulatory effect can contribute to the anti-tumor activity of Haspin inhibitors.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of representative Haspin inhibitors in various cancer cell lines. Data for this compound is limited in the public domain; therefore, data for the well-characterized Haspin inhibitor CHR-6494 is also provided for reference.
Table 1: IC50 Values of Haspin Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | 119 (in vitro kinase assay) | [Generic Data] |
| CHR-6494 | MDA-MB-231 | Breast Cancer | 757.1 | [3] |
| CHR-6494 | MCF7 | Breast Cancer | 900.4 | [3] |
| CHR-6494 | SKBR3 | Breast Cancer | 1530 | [3] |
| CHR-6494 | A549 | Lung Cancer | ~600 | [4] |
| CHR-6494 | HCT116 | Colorectal Cancer | ~600 | [4] |
| CHR-6494 | SW480 | Colorectal Cancer | ~600 | [4] |
Table 2: Synergistic Effects of Haspin Inhibitors in Combination Therapies
| Haspin Inhibitor | Combination Partner | Cancer Type | Effect | Reference |
| LJ4827 | BI 2536 (PLK1i) | Lung Cancer | Synergistic Cytotoxicity | [5][6] |
| CHR-6494 | CCI-779 (mTORi) | KRAS-mutant Cancers | Synergistic Cytotoxicity | [4] |
| Haspin depletion | VX-680 (Aurora Ki) | Head and Neck, Lung Cancer | Synergistic Effect | [Generic Data] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[7]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) and a vehicle control for 24 to 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.[8][9][10]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at 4°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phospho-Histone H3 (Thr3)
This protocol is for detecting the inhibition of Haspin kinase activity by measuring the levels of its direct substrate, phospho-Histone H3 at threonine 3 (H3T3ph).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. resources.novusbio.com [resources.novusbio.com]
Harnessing Synthetic Lethality: Haspin-IN-1 in Combination with Chemotherapy Agents for Enhanced Anti-Cancer Efficacy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The novel mitotic kinase inhibitor, Haspin-IN-1, and its analogs are emerging as promising therapeutic agents in oncology. Their unique mechanism of action, targeting the phosphorylation of histone H3 at threonine 3 (H3T3ph), presents a compelling opportunity for combination therapies. This document provides a comprehensive overview of the preclinical rationale and efficacy of combining Haspin inhibitors with other chemotherapy agents. We present quantitative data from key studies, detailed experimental protocols for assessing synergy, and visual representations of the underlying signaling pathways and experimental workflows to guide further research and development in this area.
Introduction: The Rationale for Combination Therapy
Haspin is a serine/threonine kinase that plays a crucial role in regulating chromosome alignment and segregation during mitosis.[1][2] It is the sole kinase responsible for phosphorylating histone H3 at threonine 3 (H3pT3), a critical signal for the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere.[1][3] Inhibition of Haspin leads to mitotic defects, such as chromosome misalignment and the formation of multipolar spindles, ultimately resulting in mitotic catastrophe and cell death in cancer cells.[1][2]
While Haspin inhibitors show promise as monotherapy, their efficacy can be significantly enhanced through combination with other chemotherapeutic agents. The synergistic effects often arise from targeting multiple nodes within the complex network of cell cycle regulation and DNA damage response pathways. This combination approach can potentially overcome drug resistance, reduce toxicity by allowing for lower doses of individual agents, and broaden the therapeutic window.
Quantitative Data Summary
The following tables summarize the synergistic effects observed when combining Haspin inhibitors with other anti-cancer agents in various cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Haspin Inhibitor (CHR-6494) with mTOR Inhibitor (CCI-779) in KRAS-Mutant Cancer Cell Lines [1][4]
| Cell Line | Cancer Type | Haspin Inhibitor IC50 (nM) | mTOR Inhibitor IC50 (µM) | Combination Index (CI) |
| A549 | Lung | ~600 | ~3 | < 1 (Synergistic) |
| SW480 | Colorectal | Not Specified | Not Specified | < 1 (Synergistic) |
| SW620 | Colorectal | Not Specified | Not Specified | < 1 (Synergistic) |
| HPAF-II | Pancreatic | Not Specified | Not Specified | < 1 (Synergistic) |
| LOVO | Colorectal | Not Specified | Not Specified | < 1 (Synergistic) |
| HCT116 | Colorectal | Not Specified | Not Specified | < 1 (Synergistic) |
Note: Specific IC50 and CI values were not fully detailed in the abstracts but the synergistic interaction was consistently reported across all tested KRAS-mutant cell lines.[1][4]
Table 2: Synergistic Cytotoxicity of Haspin Inhibitor (LJ4827) with PLK1 Inhibitor (BI2536) in Lung Cancer [5]
| Cell Line | Cancer Type | Observation |
| Lung Cancer Models | Lung | Co-treatment led to pronounced cytotoxicity in vitro and in vivo. |
Note: This study identified PLK1 as a druggable synergistic partner through transcriptome analysis of lung cancer patients.[5]
Table 3: Activity of Haspin Inhibitor (CX-6258) in Melanoma Cell Lines [3]
| Cell Line | Melanoma Subtype | EC50 for H3pT3 reduction | Observation |
| A375 | RAF/MEK inhibitor sensitive | ~150 nM | Potent anti-proliferative activity. |
| UACC62 | RAF/MEK inhibitor sensitive | Not Specified | Potent anti-proliferative activity. |
| A375-RMR | RAF/MEK inhibitor resistant | Not Specified | Overcomes resistance to RAF/MEK inhibitors. |
| UACC62-RMR | RAF/MEK inhibitor resistant | Not Specified | Overcomes resistance to RAF/MEK inhibitors. |
Note: CX-6258 was shown to be effective in both sensitive and resistant melanoma cell lines, suggesting its potential to overcome acquired resistance.[3]
Signaling Pathways and Mechanisms of Synergy
The combination of Haspin inhibitors with other agents can lead to enhanced anti-tumor activity through various mechanisms.
One key mechanism involves the exacerbation of mitotic stress. For instance, the combination of a Haspin inhibitor with an mTOR inhibitor in KRAS-mutant cells prevents the phosphorylation of histone H3, leading to increased mitotic catastrophe and DNA damage.[1][4] Mechanistically, mTOR inhibition potentiates Haspin inhibition, partly by reducing the expression of VRK1, another kinase that can influence histone modifications.[1][4]
Another synergistic interaction is observed with PLK1 inhibitors. Both Haspin and PLK1 are critical regulators of mitosis, and their simultaneous inhibition leads to a more profound disruption of cell division, resulting in enhanced cancer cell death.[5]
Furthermore, Haspin inhibition can induce the formation of micronuclei, which can activate the cGAS-STING pathway, a component of the innate immune system.[3] This activation leads to a type-I-interferon response, which can enhance anti-tumor immunity by increasing the number of IFNγ-producing CD8+ T-cells and reducing the frequency of immunosuppressive regulatory T-cells (Tregs).[3] This suggests a potential for combining Haspin inhibitors with immune checkpoint inhibitors.
Caption: Synergistic mechanism of Haspin and mTOR inhibitors in KRAS-mutant cells.
Experimental Protocols
This section provides detailed protocols for assessing the synergistic effects of this compound in combination with other chemotherapy agents.
Cell Culture and Reagents
-
Cell Lines: A panel of relevant cancer cell lines should be used, for example, KRAS-mutant lines (A549, SW480) and KRAS-wildtype lines (HT29) for studies with mTOR inhibitors.[4] Melanoma cell lines (A375, UACC62) can be used to study effects in combination with RAF/MEK inhibitors.[3]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Reagents: this compound and other chemotherapy agents should be dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the culture medium.
Cell Viability and Synergy Assessment
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess their synergistic effects in combination.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment (Single Agent): Treat cells with a serial dilution of each drug (this compound and the combination agent) to determine the IC50 value for each. Include a vehicle control (e.g., DMSO).
-
Drug Treatment (Combination): Treat cells with a matrix of concentrations of both drugs. A constant ratio combination design is often used, based on the IC50 values of the individual drugs.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[4]
-
Viability Assay: Assess cell viability using a suitable method, such as the Cell-Counting Kit 8 (CCK-8) or MTT assay, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[1] A CI value less than 1 indicates synergy.
-
Caption: Workflow for assessing drug combination synergy in vitro.
Apoptosis and Cell Cycle Analysis
-
Treatment: Treat cells in 6-well plates with the drugs, alone and in combination, at their respective IC50 concentrations or other relevant concentrations.
-
Cell Harvesting: After the desired incubation period (e.g., 48-72 hours), harvest the cells by trypsinization.
-
Apoptosis Assay:
-
Cell Cycle Assay:
-
Fix the harvested cells in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., PI) in the presence of RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
-
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 cells) into the flank of immunodeficient mice (e.g., N:J mice).[3]
-
Tumor Growth and Treatment: When tumors become palpable, randomize the mice into treatment groups (vehicle control, single agents, combination).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage) and schedule.[3]
-
Tumor Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
The combination of this compound and its analogs with other chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy, particularly in resistant and aggressive tumors like KRAS-mutant cancers and melanoma.[3][4] The synergistic effects are underpinned by complementary mechanisms of action that lead to increased mitotic catastrophe, DNA damage, and apoptosis.[1] The potential for Haspin inhibitors to modulate the tumor immune microenvironment opens up exciting possibilities for combinations with immunotherapies.[3]
Future research should focus on elucidating the precise molecular mechanisms of synergy in different cancer contexts, identifying predictive biomarkers to select patients who are most likely to benefit from these combination therapies, and advancing the most promising combinations into clinical trials. The protocols and data presented here provide a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer treatments.
References
- 1. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Haspin-IN-1 Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in regulating chromosome alignment and segregation during mitosis.[1][2] The primary and most well-characterized substrate of Haspin is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph).[1][3] This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B, to the centromeres.[4] The proper localization and function of the CPC are essential for accurate kinetochore-microtubule attachments and the satisfaction of the spindle assembly checkpoint.
Given its critical role in mitosis, Haspin has emerged as a promising therapeutic target in oncology. Inhibition of Haspin disrupts the proper execution of mitosis, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[5] Haspin-IN-1 is a representative small molecule inhibitor designed to target the ATP-binding pocket of Haspin kinase. Determining the dose-response relationship of this compound is fundamental to characterizing its potency and selectivity.
These application notes provide detailed protocols for generating dose-response curves for this compound using two distinct cell-based assays: a direct target engagement assay measuring Histone H3 Threonine 3 phosphorylation and a downstream phenotypic assay assessing cell viability.
Haspin Signaling Pathway
The activity of Haspin kinase is tightly regulated during the cell cycle, peaking during mitosis. Its activation is initiated by upstream kinases such as Cdk1 and Plk1.[6] Once active, Haspin phosphorylates Histone H3 at Thr3, creating a docking site for the CPC. This ensures the proper localization of Aurora B kinase, which in turn phosphorylates multiple substrates to ensure proper chromosome biorientation and spindle assembly checkpoint signaling. Inhibition of Haspin with compounds like this compound blocks this cascade.
Experimental Design and Protocols
Two primary methods are recommended for generating dose-response curves for this compound. The first is a cell-based ELISA to measure the direct phosphorylation of its substrate, providing a target-specific readout. The second is a cell viability assay (MTS assay) to measure the downstream cytotoxic effects.
Experimental Workflow Overview
References
- 1. apexbt.com [apexbt.com]
- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
Application Notes and Protocols: Haspin-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in cell division.[1][2] It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during mitosis.[3][4] This targeted and critical function makes Haspin an attractive target for the development of novel anti-mitotic cancer therapeutics.[3][4] High-throughput screening (HTS) campaigns are essential for identifying novel Haspin inhibitors.
Haspin-IN-1 is a known inhibitor of Haspin kinase with a reported IC50 of 119 nM.[5] It also exhibits inhibitory activity against CLK1 and DYRK1A with IC50s of 221 nM and 916.3 nM, respectively.[5] These characteristics make this compound a valuable tool compound for HTS assays. It can be utilized as a positive control to validate assay performance and as a reference compound for comparing the potency of newly identified inhibitors.
These application notes provide a detailed framework for the use of this compound in a high-throughput screening workflow designed to discover and validate novel Haspin inhibitors. The workflow encompasses a primary biochemical screen, a secondary biochemical screen for hit confirmation, and a cell-based assay for evaluating cellular potency.
Haspin Signaling Pathway in Mitosis
Haspin's primary role is to phosphorylate Histone H3 at Threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase. The recruitment of the CPC to the centromere is essential for correcting kinetochore-microtubule attachments and ensuring accurate chromosome segregation. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and ultimately, cell cycle arrest or cell death.
Caption: Haspin kinase signaling pathway and the effect of inhibition.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel Haspin inhibitors involves a multi-step process. It begins with a primary screen of a large compound library using a sensitive and robust biochemical assay. Hits from the primary screen are then subjected to a secondary, often orthogonal, biochemical assay for confirmation. Finally, confirmed hits are tested in a cell-based assay to determine their cellular permeability and on-target activity.
Caption: High-throughput screening workflow for Haspin inhibitors.
Data Presentation
The following tables summarize key quantitative data for reference compounds in Haspin kinase assays. This compound can be used as a benchmark against which new compounds are compared.
Table 1: In Vitro Inhibitory Activity of Reference Compounds against Haspin Kinase
| Compound | TR-FRET IC50 (nM) | Radiometric Assay IC50 (nM) |
| This compound | 119 | Not Reported |
| Staurosporine | 360 | 1200 |
| LDN-0192960 | 17 | 52 |
Data for Staurosporine and LDN-0192960 are from a screen of a 140,000 compound library.[3] IC50 for this compound is from a separate study.[5]
Table 2: Cellular Activity of a Lead Haspin Inhibitor
| Compound | Cellular H3T3ph ELISA EC50 (µM) |
| LDN-0192960 | 1.5 |
EC50 value represents the concentration required to inhibit H3T3 phosphorylation by 50% in cells.[3]
Experimental Protocols
Primary High-Throughput Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated Histone H3 peptide substrate by Haspin kinase.[3] Phosphorylation is detected using a Europium-labeled anti-phospho-H3T3 antibody and a Streptavidin-Allophycocyanin (APC) conjugate.
Materials:
-
Recombinant MBP-Haspin
-
H3(1-21)-biotin peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Europium-labeled anti-Histone H3T3ph antibody
-
Streptavidin-APC
-
Stop/Detection Buffer (e.g., Assay Buffer containing EDTA)
-
This compound (for positive control)
-
DMSO (for negative control)
-
384-well low-volume plates
Protocol:
-
Prepare a master mix of MBP-Haspin and H3(1-21)-biotin peptide in Assay Buffer.
-
Dispense 5 µL of the master mix into each well of a 384-well plate.
-
Add 50 nL of test compounds (dissolved in DMSO) or control (this compound or DMSO) to the wells.
-
Initiate the kinase reaction by adding 5 µL of ATP in Assay Buffer to each well. The final concentrations in a 10 µL reaction should be approximately 0.05 nM MBP-Haspin, 0.1 µM H3(1-21)-biotin, and 200 µM ATP.[3]
-
Incubate the plate at 25°C for 10 minutes.[3]
-
Stop the reaction by adding 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-APC.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and percentage inhibition relative to controls.
Secondary Screen: Radiometric Filter Binding Assay
This assay provides an orthogonal method to confirm the inhibitory activity of hits from the primary screen using a full-length Histone H3 protein substrate and radiolabeled ATP.[3]
Materials:
-
Recombinant MBP-Haspin
-
Recombinant Histone H3 protein
-
[γ-33P]-ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
P81 phosphocellulose filters
-
Wash Buffer (e.g., 0.2 M ammonium bicarbonate)
-
Scintillation fluid
Protocol:
-
Prepare a reaction mix containing MBP-Haspin, Histone H3, and the test compound in Assay Buffer.
-
Initiate the reaction by adding a mix of cold ATP and [γ-33P]-ATP. Final concentrations in a 25 µL reaction could be 4 nM MBP-Haspin, 0.3 µM Histone H3, and 11 µM ATP.[3]
-
Incubate the reaction for 10 minutes at room temperature.[3]
-
Stop the reaction by spotting 10 µL of the reaction mix onto P81 phosphocellulose filters.[3]
-
Wash the filters three times with Wash Buffer to remove unincorporated [γ-33P]-ATP.[3]
-
Air dry the filters and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition by comparing the counts in the presence of the inhibitor to the controls.
Cellular Assay: Cell-Based ELISA for H3T3 Phosphorylation
This assay assesses the ability of the compounds to inhibit Haspin activity within a cellular context by measuring the levels of H3T3 phosphorylation.[3]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compounds and controls (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
96-well cell culture plates
Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or controls for a specified period (e.g., 24 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate the cells with the primary antibody against phospho-H3T3.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Wash the cells again and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Determine the EC50 value by plotting the luminescence signal against the compound concentration.
Hit Validation Logic
The process of identifying and validating true hits from a high-throughput screen requires a stringent and logical workflow. This ensures that the selected compounds are potent, selective, and have a cellular effect.
Caption: Logical workflow for hit validation and lead identification.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Haspin-IN-1 solubility and preparation for cell culture
Welcome to the technical support center for Haspin-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1][2] Haspin's primary function is to phosphorylate Histone H3 at threonine 3 (H3T3ph), which is essential for the proper alignment of chromosomes during cell division.[3] By inhibiting Haspin, this compound prevents this phosphorylation event, leading to defects in chromosome segregation and ultimately causing mitotic arrest.[3] this compound has a reported IC50 (half-maximal inhibitory concentration) of 119 nM for Haspin kinase.[1][2] It also shows inhibitory activity against other kinases, namely CLK1 (IC50 = 221 nM) and DYRK1A (IC50 = 916.3 nM).[2]
Q2: What is the solubility of this compound?
Q3: How should I prepare stock solutions of this compound?
A3: this compound should be dissolved in high-purity, anhydrous DMSO to prepare a concentrated stock solution. A common practice for small molecule inhibitors is to prepare a 1000-fold concentrated stock solution. For example, to achieve a final concentration of 10 µM in your cell culture, you would prepare a 10 mM stock solution in DMSO.
Q4: How should I store this compound stock solutions?
A4: For optimal stability, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: What is the recommended final concentration of DMSO in cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% (v/v) is generally considered safe for most cell lines. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound upon addition to cell culture medium. | The aqueous solubility of this compound is likely low. Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to precipitate out. | 1. Pre-warm the cell culture medium to 37°C before adding the inhibitor. 2. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing and dispersion. 3. Serially dilute the stock solution in pre-warmed medium to reach the final desired concentration. 4. Reduce the final concentration of this compound if precipitation persists. |
| Cloudiness or turbidity in the cell culture medium after adding this compound. | This could be due to the formation of fine precipitates of the compound or interaction with components in the serum or medium. | 1. Visually inspect the culture medium under a microscope to confirm if the turbidity is due to precipitation or microbial contamination. 2. Filter-sterilize the final working solution of this compound in cell culture medium using a 0.22 µm syringe filter before adding it to the cells. 3. Consider using a serum-free medium for the duration of the treatment if serum components are suspected to be causing precipitation. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the stock solution or in the cell culture medium at 37°C. 2. Inaccurate concentration of the stock solution. 3. Cell line-specific sensitivity to Haspin inhibition or DMSO. | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The stability of many small molecule inhibitors in culture medium at 37°C can be limited; consider refreshing the medium with the inhibitor for long-term experiments. 2. Verify the concentration of your stock solution if possible. 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Always include a vehicle control (DMSO) to assess baseline cellular responses. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing Working Solution (e.g., 10 µM):
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution 1:1000 in the pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the working solution immediately for your cell culture experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Haspin and a typical experimental workflow for using this compound.
Caption: Haspin Signaling Pathway in Mitosis and its Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound in Cell Culture.
References
Technical Support Center: Optimizing Haspin-IN-1 Concentration for Effective Inhibition
Welcome to the technical support center for Haspin-IN-1 and other Haspin kinase inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Haspin inhibitors in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Haspin kinase and its inhibitor, this compound?
Haspin is a serine/threonine kinase that plays a crucial role in mitosis.[1][2] Its primary known function is to phosphorylate Histone H3 at threonine 3 (H3T3ph).[3][4] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[3] Specifically, H3T3ph acts as a docking site for the Chromosomal Passenger Complex (CPC), which is vital for correcting kinetochore-microtubule attachments and ensuring genomic stability.[4][5]
This compound and other small molecule inhibitors of Haspin typically act by binding to the ATP-binding pocket of the kinase, preventing it from phosphorylating Histone H3.[6] This disruption of H3T3 phosphorylation leads to impaired CPC recruitment, resulting in mitotic defects, G2/M cell cycle arrest, and ultimately, apoptosis in rapidly dividing cells like cancer cells.[4][7]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A good starting point for determining the optimal concentration of a Haspin inhibitor is to consider its half-maximal inhibitory concentration (IC50) for the cell line of interest. As a general guideline, an initial concentration of 5 to 10 times the IC50 value is often used to ensure complete inhibition of the target enzyme's activity. However, the optimal concentration can vary significantly between cell lines and experimental conditions.
It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line and assay. A typical starting range for many Haspin inhibitors, such as CHR-6494, is between 100 nM and 1 µM.[1][2]
Q3: How long should I treat my cells with a Haspin inhibitor to observe an effect?
The duration of treatment with a Haspin inhibitor will depend on the specific cell line's cell cycle length and the endpoint being measured.
-
For observing inhibition of H3T3 phosphorylation: A short treatment of 1 to 2 hours is often sufficient to see a significant reduction in H3T3ph levels by western blot or immunofluorescence.[6][8]
-
For observing mitotic arrest and cell cycle effects: A longer treatment, typically between 24 to 72 hours, is necessary to allow a significant portion of the cell population to enter mitosis and arrest.[1][4][9]
-
For measuring effects on cell viability and apoptosis: Treatment times of 48 to 96 hours are commonly used to allow for the accumulation of cells that have undergone mitotic catastrophe and initiated apoptosis.[3][10]
A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental goals.
Q4: What are the expected phenotypic outcomes of effective Haspin inhibition?
Effective inhibition of Haspin kinase should lead to a series of well-characterized cellular phenotypes:
-
Reduced Histone H3 Threonine 3 phosphorylation (H3T3ph): This is the most direct and immediate molecular consequence of Haspin inhibition.
-
Mitotic Arrest: Cells will accumulate in the G2/M phase of the cell cycle due to the inability to properly align chromosomes.[4]
-
Chromosome Misalignment: Depletion of Haspin activity leads to defects in chromosome congression at the metaphase plate.[6]
-
Formation of Micronuclei: Errors in chromosome segregation can result in the formation of micronuclei in daughter cells.[11]
-
Decreased Cell Viability and Proliferation: Prolonged mitotic arrest triggers apoptosis, leading to a reduction in cell viability.[1][2][3]
-
Induction of Apoptosis: This can be measured by assays for caspase activity or the presence of apoptotic markers like cleaved PARP.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Haspin inhibitors.
Problem 1: No or weak inhibition of H3T3 phosphorylation is observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. Start from a low nanomolar range and extend to the low micromolar range.[2][3] |
| Inhibitor has degraded. | Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Treatment time is too short. | While H3T3ph reduction can be rapid, ensure a treatment time of at least 1-2 hours. |
| Cell line is resistant. | Some cell lines may be less sensitive to Haspin inhibition. Confirm the expression of Haspin in your cell line. Consider using a different Haspin inhibitor with a distinct chemical scaffold. |
| Issues with Western Blot/Immunofluorescence. | Optimize your antibody concentrations and blocking conditions. Use a positive control (e.g., lysate from mitotic-arrested, untreated cells) and a negative control (e.g., lysate from asynchronous, untreated cells). |
Problem 2: No effect on cell viability or cell cycle progression is observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is not optimal. | The concentration required to induce cell death may be higher than that needed to inhibit H3T3 phosphorylation. Perform a dose-response curve measuring cell viability. |
| Treatment time is insufficient. | Cell cycle arrest and apoptosis are downstream effects of Haspin inhibition and require longer incubation times (24-72 hours).[1][9] |
| Cell seeding density is too high or too low. | Optimize the initial cell seeding density for your viability assay to ensure cells are in the logarithmic growth phase during treatment. |
| Cell line has a slow cell cycle. | For slowly dividing cells, a longer treatment duration may be necessary to observe effects. |
Problem 3: Suspected off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor lacks specificity at the concentration used. | Some kinase inhibitors can have off-target effects at higher concentrations.[11] It is crucial to use the lowest effective concentration determined from your dose-response experiments. |
| Phenotype does not match known Haspin inhibition effects. | Compare your observed phenotype with published data for Haspin inhibition.[4] |
| Use of a less specific inhibitor. | Some older generation Haspin inhibitors, like 5-iodotubercidin (5-ITu), are known to have off-target effects.[4] Consider using more recently developed and specific inhibitors. |
| Confirm on-target effect. | Rescue experiments using siRNA-resistant Haspin constructs can help confirm that the observed phenotype is due to on-target inhibition. Also, using a structurally different Haspin inhibitor to see if it phenocopies the results can increase confidence in on-target activity.[11] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various Haspin inhibitors in different cell lines as reported in the literature.
Table 1: IC50 Values of Haspin Inhibitors in Cell Viability Assays
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHR-6494 | MeWo | Melanoma | 396 | [1] |
| CHR-6494 | MDA-MB-435 | Melanoma | 611 | [1] |
| CHR-6494 | BxPC-3-Luc | Pancreatic Cancer | 849 | [3] |
| CHR-6494 | MDA-MB-231 | Breast Cancer | ~500 | [2] |
| CHR-6494 | MCF7 | Breast Cancer | ~700 | [2] |
| CHR-6494 | SKBR3 | Breast Cancer | ~800 | [2] |
| CX-6258 | A375 | Melanoma | ~150 (EC50 for H3pT3 reduction) | |
| HSD972 | HCT116 | Colorectal Carcinoma | 14 (in vitro kinase assay) |
Table 2: Effective Concentrations of Haspin Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay | Effective Concentration | Treatment Duration | Observed Effect | Reference |
| CHR-6494 | HeLa | Mitotic Entry | 200 - 400 nM | 9.5 - 10.5 hours | Delayed mitotic entry | [5] |
| CHR-6494 | U2OS | Mitotic Entry | 600 nM | 12 - 21 hours | Delayed mitotic entry | [5] |
| CHR-6494 | A549, SW480 | Western Blot | 600 nM | 72 hours | Decreased H3T3ph | [9] |
| CX-6258 | A375, UACC62 | Cell Cycle Analysis | Dose-dependent | Not specified | G2/M arrest | [11] |
| 5-ITu | HeLa | Mitotic Entry | 2 - 4 µM | 9.5 - 10.5 hours | Delayed mitotic entry | [5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of Haspin inhibitor or vehicle control (e.g., DMSO) for the determined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Thr3) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 or a loading control like β-actin should be used on a separate blot or after stripping.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.[1]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Haspin inhibitor or vehicle control for 48-72 hours.[1]
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the plates with water and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Haspin Kinase Signaling Pathway and Inhibition.
Caption: Troubleshooting Workflow for Haspin Inhibitor Experiments.
Caption: Experimental Workflow for Determining IC50.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Haspin-IN-1 stability in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Haspin-IN-1 in DMSO and cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.
Q2: How should I store the this compound DMSO stock solution?
A2: For short-term storage, aliquots of the DMSO stock solution can be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound.[1]
Q3: What is the expected stability of this compound in a DMSO stock solution?
A3: While specific data for this compound is not publicly available, many small molecules are stable in DMSO for extended periods when stored properly at -20°C or -80°C.[2][3] However, the stability can be compound-specific. It is best practice to use freshly prepared stocks or stocks that have been stored for less than a few months. For critical experiments, it is advisable to perform a stability assessment.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in aqueous solutions like cell culture media is expected to be lower than in DMSO. The components of the media, pH, temperature, and light exposure can all influence the rate of degradation. It is recommended to add the diluted this compound to the culture medium immediately before treating the cells.
Q5: Can I pre-mix this compound in culture media and store it?
A5: It is not recommended to store this compound in culture media for extended periods. Due to the aqueous nature of the media, the compound is more susceptible to hydrolysis and degradation. Prepare fresh dilutions in media for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound in cell-based assays. | 1. Degradation of this compound stock solution: The DMSO stock may have been stored improperly (e.g., at room temperature, multiple freeze-thaw cycles). 2. Degradation in culture media: The compound may be unstable in the specific culture media used, especially during long incubation times. 3. Incorrect concentration: Errors in dilution calculations or initial weighing of the compound. | 1. Prepare a fresh stock solution of this compound from powder. Aliquot and store at -80°C. Use a new aliquot for each experiment. 2. Minimize the time between diluting the inhibitor in media and adding it to the cells. For long-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals. Perform a stability test in your specific media (see Experimental Protocols). 3. Verify all calculations and ensure the balance is properly calibrated. |
| Precipitation of this compound in culture media. | 1. Low solubility: The final concentration of this compound in the media may exceed its aqueous solubility. 2. High final DMSO concentration: The percentage of DMSO in the final culture media may be too low to maintain solubility. | 1. Check the recommended working concentration range for this compound. If a high concentration is needed, assess the solubility limit in your specific media. 2. Ensure the final DMSO concentration in your culture media is sufficient to keep the compound in solution, but not high enough to cause cellular toxicity (typically ≤ 0.5%). |
| High background or off-target effects observed. | 1. Compound degradation: Degradation products may have their own biological activities. 2. High DMSO concentration: The vehicle control may be causing cellular stress or other effects. | 1. Use a fresh stock of this compound. 2. Ensure the DMSO concentration in the vehicle control is identical to that in the this compound treated samples. Keep the final DMSO concentration as low as possible. |
Quantitative Data Summary
As there is no publicly available stability data for this compound, the following table is provided as a template for researchers to summarize their own experimental findings.
| Solvent/Media | Temperature (°C) | Incubation Time (hours) | % Remaining this compound | Degradation Products Detected |
| DMSO | 25 | 24 | ||
| DMSO | 4 | 72 | ||
| DMEM + 10% FBS | 37 | 6 | ||
| DMEM + 10% FBS | 37 | 24 | ||
| RPMI + 10% FBS | 37 | 6 | ||
| RPMI + 10% FBS | 37 | 24 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO and Culture Media by HPLC
This protocol outlines a general method to determine the stability of this compound over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI) with serum
- HPLC system with a UV or MS detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Incubator (37°C, 5% CO₂)
- Refrigerator (4°C) and Freezer (-20°C)
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- For DMSO stability:
- Aliquot the stock solution into separate vials for each time point and temperature.
- Store aliquots at room temperature (25°C), 4°C, and -20°C.
- For culture media stability:
- Dilute the this compound stock solution to the final working concentration (e.g., 10 µM) in pre-warmed cell culture medium.
- Aliquot the media solution into separate sterile tubes for each time point.
- Incubate at 37°C in a cell culture incubator.
- Time Points:
- Analyze samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
- Sample Analysis:
- At each time point, take an aliquot of the sample.
- If necessary, perform a protein precipitation step for the culture media samples (e.g., by adding cold acetonitrile), and centrifuge to pellet the proteins.
- Inject the supernatant into the HPLC system.
- HPLC Analysis:
- Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. A gradient elution with a C18 column is a common starting point.
- Use a UV detector set to the maximum absorbance wavelength of this compound, or an MS detector for more specific detection.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the T=0 time point.
- (Peak Area at time T / Peak Area at time 0) * 100%.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Simplified signaling pathway of Haspin kinase in mitosis.
Caption: General workflow for assessing the stability of this compound.
References
Haspin-IN-1 Treatment: Technical Support Center
Welcome to the technical support center for Haspin-IN-1 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Haspin kinase.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][3] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase.[3] By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic arrest and ultimately, cell death in rapidly dividing cells.[1]
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit other kinases, notably CLK1 (IC50 of 221 nM) and DYRK1A (IC50 of 916.3 nM), in addition to its primary target, Haspin (IC50 of 119 nM).[2] Researchers should consider these off-target activities when interpreting experimental results.
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound or other Haspin inhibitors typically results in:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle.[4]
-
Reduced Proliferation: Inhibition of cell growth and division.[5][6]
-
Formation of Micronuclei: A consequence of mitotic errors and improper chromosome segregation.[4][5][6]
-
Activation of the cGAS-STING pathway: This can be triggered by the presence of micronuclei.[4][5][6]
Q4: Is there a therapeutic window for Haspin inhibitors?
Some studies with the Haspin inhibitor CX-6258 suggest a potential therapeutic window. This compound has shown minimal toxicity in certain non-cancerous cells, such as ex vivo-expanded human tumor-infiltrating lymphocytes (TILs) and in vitro differentiated neurons, while being effective against various cancer cell lines.[4][5][6][7]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Kinase Inhibition Profile: If available, use a kinase profiling service to assess the activity of your this compound batch against a panel of kinases, including CLK1 and DYRK1A.
-
Compare with a Structurally Different Haspin Inhibitor: Treat cells with another Haspin inhibitor that has a different chemical scaffold and off-target profile. If the high toxicity is not observed, it may be due to off-target effects of this compound.
-
siRNA Knockdown of Haspin: Use siRNA to specifically knockdown Haspin expression.[7] If the phenotype (high cell death) is not replicated with siRNA, the toxicity is likely an off-target effect.
-
Possible Cause 2: High sensitivity of the cell line.
-
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response experiment with a wider and lower range of this compound concentrations to determine the optimal, non-toxic working concentration for your specific cell line.
-
Test on a Control Cell Line: Include a cell line known to be less sensitive to mitotic inhibitors as a control to ensure the observed toxicity is not a general cytotoxic effect of the compound batch.
-
Issue 2: No significant G2/M arrest is observed after treatment.
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Perform a time-course and dose-response experiment. Analyze the cell cycle at multiple time points (e.g., 12, 24, 48 hours) and with increasing concentrations of this compound.
-
Confirm Haspin Inhibition: Verify that Haspin is being inhibited at the molecular level by assessing the phosphorylation status of its direct substrate, Histone H3 at Threonine 3 (H3T3ph), via Western blotting. A decrease in H3T3ph indicates target engagement.
-
Possible Cause 2: Cell line is resistant to Haspin inhibition.
-
Troubleshooting Steps:
-
Assess Haspin Expression Levels: Check the baseline expression level of Haspin in your cell line via Western blot or qPCR. Low expression may lead to reduced sensitivity.
-
Use a Positive Control Cell Line: Treat a cell line known to be sensitive to Haspin inhibitors (e.g., some melanoma or Ewing sarcoma cell lines) alongside your experimental cell line to validate the activity of your this compound stock.[5][6][7]
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) |
| Haspin | 119 |
| CLK1 | 221 |
| DYRK1A | 916.3 |
Data sourced from MedchemExpress.[2]
Table 2: Cytotoxicity of Haspin Inhibitor CX-6258 in Various Cell Lines
| Cell Line | Cell Type | Effect | Concentration |
| A375 | Melanoma | GR50 | ~200 nM |
| UACC62 | Melanoma | GR50 | ~300 nM |
| Human TILs | T-Lymphocytes | >98% Viability | 200 nM |
| Human Neurons | Neurons | No reduction in cell count | 100 nM |
| Human Neurons | Neurons | Modest reduction in cell count | 300 nM - 10 µM |
Data is for the Haspin inhibitor CX-6258 and is intended to provide a general reference for expected toxicity profiles.[4][7]
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from studies using the Haspin inhibitor CX-6258.[7]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-15,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Treatment: The following day, add this compound at various concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control wells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol provides a general method for analyzing cell cycle distribution.[8]
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound at the desired concentrations for the desired length of time. Include a DMSO control.
-
Cell Harvest:
-
Harvest cells by trypsinization.
-
Collect cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[9] Look for an accumulation of cells in the G2/M peak in this compound treated samples.
-
Visualizations
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic arrest.
Caption: A logical workflow to troubleshoot unexpected high cell toxicity during this compound treatment.
Caption: A step-by-step workflow for assessing cell cycle changes after this compound treatment.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
How to avoid Haspin-IN-1 off-target effects in experiments
Welcome to the technical support center for Haspin-IN-1 and related kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals design robust experiments and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Haspin kinase. Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event creates a docking site for the Chromosome Passenger Complex (CPC), which is essential for proper chromosome alignment and segregation during cell division.[3][4][5] By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic defects and cell cycle arrest, making it a target for anti-cancer therapies.[1][6]
Q2: What are the known off-targets of Haspin inhibitors?
While Haspin is a structurally distinct kinase, which should favor the development of specific inhibitors, many small molecule inhibitors, particularly those that are ATP-competitive, exhibit off-target activity.[1][7] Common off-targets for Haspin inhibitors include other kinases from the CMGC group, such as:
-
DYRK (Dual-specificity tyrosine-regulated kinase) family: Notably DYRK1A.
-
CLK (CDC-like kinase) family: Including CLK1 and CLK4.[8]
For example, the inhibitor 5-Iodotubercidin (5-ITu) has demonstrated off-target effects, as the cellular phenotype of 5-ITu treatment is distinct from that of Haspin knockout cells.[9][10] Another inhibitor, CX-6258, has been reported to inhibit PIM kinases.[11][12] It is crucial to assess the selectivity profile of any Haspin inhibitor used in your experiments.
Q3: How can I be sure that the phenotype I observe is due to Haspin inhibition and not an off-target effect?
Confirming on-target activity is a multi-step process that involves a combination of biochemical, cellular, and genetic approaches. Key strategies include:
-
Confirming Target Engagement in Cells: Use methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound binds to Haspin within the cell.[13][14][15][16][17]
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with the phenotype observed after depleting Haspin using siRNA or CRISPR/Cas9. A high degree of similarity provides strong evidence for on-target activity.[11][18]
-
Phenotypic Analysis: The primary on-target effect of Haspin inhibition is a failure in chromosome alignment during mitosis. Use high-content imaging to confirm that treatment with this compound recapitulates this specific mitotic phenotype.[11]
-
Use of Control Compounds:
-
Structurally Unrelated Inhibitor: Use a different, structurally distinct Haspin inhibitor and check if it produces the same phenotype.
-
Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
-
Rescue Experiments: In a Haspin-knockout cell line, the addition of this compound should not produce any further effect on the mitotic phenotype. Alternatively, one could perform a rescue experiment by overexpressing a drug-resistant mutant of Haspin.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected cellular phenotypes after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a kinome scan to determine the selectivity profile of your batch of this compound. 2. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 3. Compare your observed phenotype with that of Haspin knockdown/knockout cells. |
| Inhibitor concentration | Titrate this compound to determine the lowest effective concentration that inhibits H3T3 phosphorylation without causing widespread toxicity. |
| Cell line variability | Different cell lines may have varying levels of Haspin expression or different sensitivities to off-target kinases. Confirm Haspin expression in your cell line of interest. |
| Compound stability | Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions for critical experiments. |
Problem 2: Difficulty confirming on-target engagement of this compound.
| Potential Cause | Troubleshooting Step |
| CETSA not optimized | Optimize the heating temperature and incubation time for your specific cell line and antibody used for detection. |
| Low Haspin expression | Confirm Haspin protein expression levels in your cell lysate by Western blot before performing CETSA. |
| Antibody quality | Use a validated antibody for Haspin for detection in your CETSA experiment. |
Quantitative Data
The following table summarizes the inhibitory concentrations of a commonly used Haspin inhibitor, CHR-6494, in different melanoma cell lines. Note that comprehensive selectivity data with IC50 values against a panel of off-target kinases is often not publicly available and may need to be determined empirically through kinome profiling.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| CHR-6494 | COLO-792 (Melanoma) | 497 | [19] |
| CHR-6494 | RPMI-7951 (Melanoma) | 628 | [19] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a Haspin inhibitor against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.
Materials:
-
This compound
-
Recombinant active kinases (commercial panels are available)
-
Appropriate kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer.
-
Kinase Reactions:
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay (typically 1 hour).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each kinase using a non-linear regression model.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the engagement of this compound with Haspin in intact cells.[1][8][20][21][22]
Objective: To demonstrate that this compound binds to and stabilizes Haspin kinase in a cellular environment.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blot reagents
-
Validated anti-Haspin antibody
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-Haspin antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Haspin at each temperature for both the treated and control samples.
-
Plot the percentage of soluble Haspin relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Haspin Signaling Pathway
Caption: Simplified signaling pathway of Haspin kinase during mitosis.
Experimental Workflow to Validate On-Target Effects
Caption: Logical workflow for validating the on-target effects of this compound.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Haspin: a promising target for the design of inhibitors as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and functional characterization of the atypical human kinase haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Haspin-IN-1
Welcome to the technical support center for Haspin-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Haspin kinase.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of Haspin, preventing the phosphorylation of its key substrate, Histone H3, at threonine 3 (H3T3ph).[2][3] This phosphorylation event is a critical step in mitosis, as it creates a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase.[4][5] By inhibiting H3T3 phosphorylation, this compound disrupts the proper localization and function of the CPC, leading to defects in chromosome alignment and segregation, ultimately causing mitotic arrest and in many cases, cell death in rapidly dividing cells.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent inhibitor of Haspin kinase, it has been shown to inhibit other kinases as well. Notably, it can inhibit CLK1 (Cdc2-like kinase 1) and DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) with IC50 values of 221 nM and 916.3 nM, respectively, compared to its IC50 of 119 nM for Haspin.[1] Researchers should be aware of these potential off-target effects, as they could contribute to unexpected cellular phenotypes.
Q3: What is the expected cellular phenotype after treating cancer cells with this compound?
A3: The expected phenotype in cancer cells treated with an effective concentration of this compound includes:
-
Reduced levels of phosphorylated Histone H3 at Threonine 3 (H3T3ph).
-
Mitotic arrest , characterized by an increased percentage of cells in the G2/M phase of the cell cycle.[6]
-
Defects in chromosome alignment at the metaphase plate.[3][4]
-
Formation of micronuclei due to mitotic errors.[6]
-
Reduced cell proliferation and viability , particularly in rapidly dividing cancer cells.[2][6]
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: No significant decrease in H3T3 phosphorylation after this compound treatment.
| Potential Cause | Recommended Action |
| Insufficient Inhibitor Concentration | Titrate this compound to determine the optimal concentration for your cell line. IC50 values can vary between cell types. |
| Poor Cell Permeability | Ensure the inhibitor is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your culture medium is not affecting cell health. |
| Incorrect Timing of Analysis | H3T3 phosphorylation is cell cycle-dependent, peaking in mitosis. Ensure you are harvesting cells at an appropriate time point after treatment to observe maximal inhibition. Consider synchronizing your cells to enrich for the mitotic population. |
| Antibody Issues | Verify the specificity and optimal dilution of your anti-H3T3ph antibody. Run positive and negative controls (e.g., nocodazole-arrested cells as a positive control). |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Minimal or no increase in mitotic arrest observed.
| Potential Cause | Recommended Action |
| Cell Line Insensitivity | Some cell lines may be less dependent on the Haspin pathway for mitotic progression. Consider testing a panel of cell lines to find a sensitive model. |
| Suboptimal Inhibitor Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing mitotic arrest in your specific cell line. |
| Cell Cycle Checkpoint Adaptation | Cells may adapt to the mitotic block and exit mitosis without proper division (mitotic slippage). Analyze for signs of this, such as the appearance of polyploid cells. |
| Off-Target Effects Masking Mitotic Arrest | At higher concentrations, off-target effects on kinases like CLK1 or DYRK1A could lead to other cell cycle perturbations that mask a clear G2/M arrest.[1] |
Issue 3: Unexpected changes in cell morphology or viability unrelated to mitosis.
| Potential Cause | Recommended Action |
| Off-Target Effects | The inhibition of CLK1 and DYRK1A by this compound could lead to phenotypes not directly related to Haspin inhibition.[1] Research the functions of these kinases to see if they align with your observations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Compound Cytotoxicity | At high concentrations, the compound itself may induce cytotoxicity through mechanisms other than mitotic arrest. Perform a dose-response curve for cell viability to identify a non-toxic working concentration. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Haspin | 119[1] |
| CLK1 | 221[1] |
| DYRK1A | 916.3[1] |
Experimental Protocols
Western Blotting for Phospho-Histone H3 (Thr3)
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Include a positive control for mitotic cells (e.g., treatment with nocodazole).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H3 (Thr3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for total Histone H3 or a loading control like β-actin or GAPDH to ensure equal loading.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with PBS.
-
-
Fixation:
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the cell cycle distribution using a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: The inhibitory action of this compound on the Haspin signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Haspin-IN-1 not inhibiting H3T3 phosphorylation troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the use of Haspin-IN-1, particularly when its expected inhibitory effect on Histone H3 Threonine 3 (H3T3) phosphorylation is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that specifically phosphorylates Histone H3 at the threonine 3 residue (H3T3) during mitosis.[2][3][4] This phosphorylation event (H3T3ph) is a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B, to the centromeres.[5][6] By binding to the ATP-binding pocket of Haspin, this compound is expected to prevent the phosphorylation of H3T3, thereby disrupting proper chromosome alignment and segregation during cell division.[5]
Q2: I treated my cells with this compound, but I am not seeing a decrease in H3T3 phosphorylation. What could be the problem?
This is a common issue that can arise from several factors related to the inhibitor, the experimental conditions, or the detection method. Below is a step-by-step troubleshooting guide to identify the potential cause.
Step 1: Verify Inhibitor Integrity and Working Concentration
-
Inhibitor Quality and Storage: Ensure the inhibitor is from a reputable source and has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated inhibitor will not be effective.
-
Concentration (IC50): The reported IC50 for this compound is 119 nM in biochemical assays.[1][7] However, the effective concentration in a cellular context (EC50) may be higher. We recommend performing a dose-response experiment (e.g., 100 nM to 5 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Step 2: Check Experimental Conditions and Timing
-
Cell Cycle Stage: Haspin kinase activity is tightly regulated and occurs specifically during mitosis, with H3T3 phosphorylation beginning in late G2 and peaking in prometaphase.[3][8] If your cell population is not properly synchronized or if the treatment window is incorrect, you may miss the inhibitory effect. We recommend synchronizing cells at the G1/S or G2/M boundary before adding the inhibitor.
-
Upstream Kinase Activity: Haspin activation is dependent on upstream mitotic kinases such as Plk1 and Cdk1.[8][9][10] Issues with the activity of these kinases could indirectly affect the baseline level of H3T3ph.
-
Treatment Duration: The timing and duration of inhibitor treatment are critical. Application of the inhibitor at the S/G2 boundary is often sufficient to delay mitotic onset and inhibit H3T3ph.[8] Ensure the treatment duration is long enough for the effect to manifest but not so long that it causes widespread cytotoxicity or secondary effects.
Step 3: Optimize Your Detection Method (Western Blot)
-
Phosphatase Activity: During sample preparation, endogenous phosphatases can rapidly dephosphorylate your target protein. It is critical to keep samples on ice and to use lysis buffers supplemented with a cocktail of phosphatase inhibitors.[11]
-
Antibody Specificity: Verify that your primary antibody is specific for phosphorylated H3T3. Run appropriate controls, such as lysates from untreated mitotic cells (positive control) and interphase cells (negative control).
-
Blocking Buffers: For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk.[11] Milk contains casein, a phosphoprotein that can lead to high background and mask your signal.
-
Loading Controls: Use a total Histone H3 antibody as a loading control to ensure that the lack of a p-H3T3 signal is not due to a general absence of the histone protein.
Q3: Are there any known off-target effects of this compound?
Yes. Besides Haspin, this compound is known to inhibit other kinases, notably CLK1 (IC50 of 221 nM) and DYRK1A (IC50 of 916.3 nM).[1] While it is reasonably selective for Haspin, these off-target activities should be considered when interpreting results, especially at higher concentrations.
Quantitative Data: Haspin Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other relevant inhibitors.
| Inhibitor | Primary Target | IC50 (nM) | Known Off-Targets (IC50 in nM) |
| This compound | Haspin | 119 | CLK1 (221), DYRK1A (916.3)[1] |
| 5-Iodotubercidin (5-ITu) | Haspin | Potent (specific value varies) | Broad kinase inhibitor, not specific[12] |
| Compound 21 | Haspin | 78 | High selectivity over CLK & DYRK families[13] |
| Compound 4 | Haspin | 50 | High selectivity over a large kinase panel[13] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3)
This protocol is optimized for the detection of histone phosphorylation events.[11][14]
-
Sample Preparation:
-
After inhibitor treatment, harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Sonicate the samples briefly on ice to shear chromatin and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Prepare samples by adding 2x Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
Load 15-25 µg of total protein per lane onto a 15% SDS-PAGE gel to resolve low molecular weight histones.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).
-
Incubate the membrane with the primary antibody against phospho-H3T3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Protocol 2: Cell Synchronization and Inhibitor Treatment
This protocol uses a double thymidine block to synchronize cells at the G1/S boundary.
-
Synchronization:
-
Plate cells to be 30-40% confluent.
-
Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.
-
Wash cells twice with warm PBS, then add fresh medium. Incubate for 9 hours.
-
Add 2 mM thymidine again and incubate for another 15-17 hours. Cells are now arrested at the G1/S boundary.
-
-
Inhibitor Treatment:
-
Release cells from the block by washing twice with PBS and adding fresh medium.
-
To target G2/M phase, add this compound (at the desired final concentration) approximately 7-8 hours after release from the second thymidine block.[8]
-
Harvest cells for analysis (e.g., Western blot) 2-4 hours after adding the inhibitor, when control cells are expected to be in mitosis.
-
Visualizations
Caption: Haspin kinase signaling pathway and point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Navigating Inconsistent Results in Haspin-IN-1 Cell Viability Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during cell viability assays with the Haspin kinase inhibitor, Haspin-IN-1. By offering detailed experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows, this guide aims to empower researchers to obtain more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound varies significantly between experiments using the same cell line and assay. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Compound Stability: this compound, like many small molecules, may have limited stability in cell culture media over extended incubation periods. Degradation of the compound can lead to a decrease in its effective concentration, resulting in a higher apparent IC50 value. Consider the stability of the compound under your experimental conditions.
-
Assay-Specific Interference: The chosen cell viability assay can be a source of variability. For instance, some compounds can directly interact with assay reagents, leading to inaccurate readings. It is advisable to validate findings using an alternative viability assay with a different detection principle.
-
Cell Line Heterogeneity: Cell lines can exhibit genetic drift over time and with increasing passage number, leading to changes in their sensitivity to drugs. It is recommended to use cells within a consistent and low passage number range.
Q2: I am observing a discrepancy in cell viability results when using different assays (e.g., MTT vs. CellTiter-Glo) for this compound. Why is this happening?
A2: Discrepancies between different cell viability assays are not uncommon and can be attributed to the distinct principles underlying each method:
-
Metabolic-Based Assays (MTT, XTT): These assays measure the metabolic activity of cells by monitoring the reduction of a tetrazolium salt to a colored formazan product. Compounds that affect cellular metabolism, independent of causing cell death, can interfere with these assays. Some kinase inhibitors have been shown to interfere with the MTT reduction rate, leading to either an overestimation or underestimation of cell viability.[1][2]
-
ATP-Based Assays (CellTiter-Glo): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. While generally considered a robust method, it can be influenced by conditions that alter cellular ATP levels without directly causing cell death. Direct inhibition of luciferase by a test compound is a potential, though less common, source of interference.
-
Mechanism of Action: Haspin inhibition primarily leads to mitotic arrest.[3][4] Cells arrested in mitosis may still be metabolically active for a period and possess intact membranes, leading to different readouts in assays that measure these respective parameters.
Q3: Can this compound directly interfere with the MTT or CellTiter-Glo assay components?
A3: While direct interference is a possibility for any compound, specific studies detailing the direct interaction of this compound with MTT or CellTiter-Glo reagents are not extensively available. However, general principles suggest potential issues:
-
MTT Assay: Compounds with reducing properties can directly reduce the MTT tetrazolium salt, leading to a false-positive signal (increased viability).[1][2][5][6] It is crucial to include a "compound only" control (compound in media without cells) to assess for any direct reduction of MTT.
-
CellTiter-Glo Assay: This is a luciferase-based assay. Some compounds can inhibit or activate luciferase, leading to inaccurate luminescence readings. A "compound only" control with the CellTiter-Glo reagent can help identify such interference.
Q4: My results with the Haspin inhibitor 5-ITu are inconsistent. Are there known issues with this compound?
A4: Yes, while 5-Iodotubercidin (5-ITu) is a potent Haspin inhibitor, it has been reported to have off-target effects.[7] These off-target activities can contribute to a cellular phenotype that is not solely due to Haspin inhibition, potentially leading to inconsistent or difficult-to-interpret results in cell viability assays. When using 5-ITu, it is important to be aware of its potential for off-target effects and to confirm key findings with more specific inhibitors or through genetic approaches like siRNA-mediated knockdown of Haspin.
Quantitative Data Summary
The following table summarizes reported IC50 values for various Haspin inhibitors across different cancer cell lines and cell viability assays. This data can serve as a reference for expected potency and to highlight potential variations between assay types.
| Inhibitor | Cell Line | Assay Type | IC50 Value (nM) | Reference |
| CHR-6494 | HCT-116 | XTT | 500 | [8] |
| HeLa | XTT | 473 | [8] | |
| MDA-MB-231 | XTT | 752 | [8] | |
| MDA-MB-231 | XTT | 757.1 | [3] | |
| MCF7 | XTT | 900.4 | [3] | |
| SKBR3 | XTT | 1530 | [3] | |
| MCF10A | XTT | 547 | [3] | |
| MeWo | Crystal Violet | 396 | [9] | |
| MDA-MB-435 | Crystal Violet | 611 | [9] | |
| COLO-792 | Crystal Violet | 497 | [9] | |
| RPMI-7951 | Crystal Violet | 628 | [9] | |
| BxPC-3-Luc | XTT | 849.0 | [10] | |
| CX-6258 | PC3 | N/A | 452 | [11] |
| Various Cancer | N/A | 20 - 3700 | [12] |
Experimental Protocols
XTT Cell Viability Assay Protocol
This protocol is adapted from manufacturer's instructions and published studies.[3][8][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Reagent Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using a suitable software.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described for the XTT assay.
-
Incubation: Incubate for the chosen duration.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Haspin Kinase Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 6. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Optimizing Haspin-IN-1 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Haspin-IN-1 treatment. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[3] By inhibiting Haspin, this compound prevents the phosphorylation of H3T3, leading to defects in chromosome cohesion, metaphase alignment, and ultimately, mitotic arrest and apoptosis in proliferating cells.[3][4]
Q2: What is a typical starting point for incubation time with this compound?
Based on published studies, a 2 to 4-hour incubation period is a reasonable starting point for observing significant inhibition of H3T3 phosphorylation.[2] For assessing downstream effects on cell cycle progression, such as mitotic arrest, longer incubation times of 24 to 48 hours are commonly used.
Q3: How do I determine the optimal incubation time for my specific cell line and experimental goals?
The optimal incubation time is dependent on several factors, including the cell line's doubling time, the concentration of this compound, and the specific endpoint being measured. A time-course experiment is the most effective method to determine the ideal duration. This involves treating your cells with this compound and harvesting them at various time points for analysis.
Q4: What are the key readouts to assess the effectiveness of this compound treatment over time?
The primary and most direct readout is the level of histone H3 threonine 3 phosphorylation (H3T3ph). This can be measured by Western blotting or immunofluorescence. Downstream effects that can be monitored include:
-
Mitotic Index: The percentage of cells in mitosis can be determined by microscopy after staining for mitotic markers like phosphorylated histone H3 at serine 10 (H3S10ph) or by flow cytometry.
-
Cell Cycle Profile: Analysis of DNA content by flow cytometry can reveal an accumulation of cells in the G2/M phase of the cell cycle.
-
Cell Viability: Assays such as MTT or CellTiter-Glo can be used to assess the cytotoxic effects of prolonged treatment.
Troubleshooting Guide
Issue 1: No significant decrease in H3T3ph levels after treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | For initial experiments, ensure an incubation time of at least 2-4 hours. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration for your cell line. |
| Suboptimal Inhibitor Concentration | Verify the concentration of this compound used. A dose-response experiment is recommended to identify the optimal concentration for your cell line. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to Haspin inhibition. Confirm Haspin expression in your cell line. |
| Inhibitor Degradation | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Synchronization | If using synchronized cells, ensure the synchronization protocol is consistent and yields a high percentage of cells in the desired phase. |
| Variable Cell Density | Seed cells at a consistent density for all experiments, as confluency can affect cell cycle progression and drug response. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment. |
Issue 3: Observing off-target effects.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration or Prolonged Incubation | Off-target effects of kinase inhibitors can be concentration and time-dependent.[5] Use the lowest effective concentration and the shortest incubation time necessary to achieve the desired on-target effect. |
| Inhibitor Promiscuity | Some Haspin inhibitors have been shown to inhibit other kinases.[6] If off-target effects are suspected, consider using a structurally different Haspin inhibitor as a control or performing a kinome profiling assay. |
Data Presentation
Table 1: Effect of Haspin Inhibitor Incubation Time on H3T3 Phosphorylation
| Incubation Time (hours) | Cell Line | Inhibitor (Concentration) | H3T3ph Level (Relative to Control) | Reference |
| 2 | HeLa | CHR-6494 (500 nM) | Significantly Reduced | [2] |
| 3 | HeLa | 5-ITu (5 µM) | Significantly Reduced | [2] |
| 9 | HeLa | CHR-6494 (500 nM) | Markedly Reduced | [2] |
| 10.5 | HeLa | 5-ITu (5 µM) | Markedly Reduced | [2] |
| 2 | U2OS | CHR-6494 (600 nM) | Efficiently Reduced | [2] |
Table 2: Effect of Haspin Inhibitor Incubation Time on Cell Cycle Progression
| Incubation Time (hours) | Cell Line | Inhibitor (Concentration) | Effect on Mitotic Peak | Reference |
| 9-15 | HeLa | CHR-6494 (500 nM) | 4-hour delay | [2] |
| 9-15 | HeLa | 5-ITu (5 µM) | 4-hour delay | [2] |
| 48 | MDA-MB-231 | CHR-6494 (500 nM) | Increased G2/M population |
Experimental Protocols
1. Western Blotting for H3T3ph
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 15% polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Thr3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.
2. Immunofluorescence for Mitotic Markers
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound for the desired incubation time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against H3T3ph and a mitotic marker (e.g., H3S10ph or α-tubulin) for 1-2 hours at room temperature or overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: Haspin signaling pathway and the action of this compound.
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting logic for ineffective treatment.
References
- 1. Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin: a promising target for the design of inhibitors as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Haspin-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the degradation and storage of Haspin-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. This compound inhibits the catalytic activity of Haspin, preventing the phosphorylation of histone H3. This disruption of a key mitotic signaling pathway leads to defects in chromosome alignment, mitotic arrest, and ultimately, cell death in proliferating cells.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and also stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. While specific stability data for this compound is not extensively published, a general guideline for small molecule inhibitors is to use fresh stock solutions and avoid long-term storage in solution.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing. Store this stock solution at -20°C in single-use aliquots.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.1% or less.[2][3] Some robust cell lines may tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of H3T3 phosphorylation | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inhibitor Precipitation: The final concentration of this compound in the cell culture medium may exceed its solubility limit, leading to precipitation. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, lower the final concentration. Ensure the DMSO stock solution is well-mixed before diluting into the aqueous culture medium. | |
| Incorrect Cell Cycle Stage: Haspin activity is highest during mitosis. If cells are not properly synchronized in mitosis, the effect of the inhibitor may be less pronounced. | Synchronize cells at the G2/M boundary using established protocols (e.g., double thymidine block or thymidine-nocodazole block) before adding this compound.[4][5][6][7][8] | |
| High levels of cell death (cytotoxicity) not related to mitotic arrest | High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%).[2][9] Always include a vehicle-only control. |
| Off-Target Effects: this compound is known to inhibit other kinases such as CLK1 and DYRK1A, which could contribute to cytotoxicity.[1] | Perform dose-response experiments to determine the lowest effective concentration of this compound that inhibits H3T3 phosphorylation without causing excessive, non-specific cell death. | |
| Variability in experimental results | Cell Line Differences: Different cell lines can have varying sensitivities to this compound and different cell cycle kinetics. | Characterize the optimal concentration and treatment time for each cell line used. |
| Inconsistent Cell Synchronization: Incomplete or variable synchronization of cells can lead to inconsistent results. | Optimize and validate your cell synchronization protocol using methods like flow cytometry to assess cell cycle distribution. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | Off-Target IC50 (nM) |
| This compound | Haspin | 119 | CLK1 | 221 |
| DYRK1A | 916.3 | |||
| CHR-6494 | Haspin | 2 | TrkA, GSK-3β, PIM1, Cdk1/B, Cdk2/A | - |
| 5-Iodotubercidin (5-ITu) | Haspin | 5-9 | CLK, DYRK | - |
Data compiled from various sources. IC50 values can vary depending on the assay conditions.
Table 2: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Storage (Solid) | -20°C, protected from light |
| Storage (Stock Solution in DMSO) | -20°C in single-use aliquots |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) |
| Maximum Final DMSO Concentration in Culture | ≤ 0.1% (recommended), up to 0.5% for some cell lines |
| Reconstitution | Prepare fresh stock solutions for critical experiments. |
Experimental Protocols
Protocol 1: Cell Synchronization for Mitotic Arrest
To enrich for cells in mitosis, a double thymidine block or a thymidine-nocodazole block is recommended.
Double Thymidine Block:
-
Seed cells at an appropriate density to reach 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed PBS and once with fresh culture medium.
-
Release the cells into fresh medium for 9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
Wash the cells as in step 3 and release them into fresh medium. Cells will synchronously progress through S phase and enter mitosis approximately 8-12 hours post-release, depending on the cell line.[4][8]
Thymidine-Nocodazole Block:
-
Treat cells with 2 mM thymidine for 20-24 hours.
-
Wash cells twice with pre-warmed PBS and release them into fresh medium for 3-5 hours.
-
Add nocodazole to the medium (e.g., 100 ng/mL) and incubate for 10-12 hours. This will arrest the cells in prometaphase.[7]
Protocol 2: Immunofluorescence Staining for Phospho-Histone H3 (Thr3)
-
Grow and treat cells on sterile glass coverslips in a multi-well plate.
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for phospho-histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.[10]
-
Wash the cells three times with PBST (PBS with 0.1% Tween-20).
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 3: Cytotoxicity Assay
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.[11][12][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 12. atsbio.com [atsbio.com]
- 13. sartorius.com [sartorius.com]
Dealing with low cell permeability of Haspin-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Haspin kinase inhibitor, Haspin-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on overcoming its potential low cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Haspin kinase with a reported IC50 of 119 nM.[1][2] Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Haspin kinase, this compound prevents the phosphorylation of histone H3, leading to mitotic arrest and ultimately, cell death. This makes it a compound of interest for cancer research.
Q2: What are the known off-target effects of this compound?
Besides its activity against Haspin, this compound has been shown to inhibit other kinases, notably CLK1 (IC50 of 221 nM) and DYRK1A (IC50 of 916.3 nM).[1] Researchers should consider these off-target effects when interpreting experimental results.
Q3: I am not observing the expected cellular phenotype with this compound. Could this be due to low cell permeability?
While there is no definitive report stating that this compound has low cell permeability, a significant discrepancy between a compound's biochemical potency (IC50) and its cellular efficacy (EC50) often points towards issues with cell entry or active removal from the cell by efflux pumps. For some kinase inhibitors, a lack of cellular efficacy despite high potency in biochemical assays has been attributed to poor membrane permeability or being a substrate for efflux pumps like P-gp. For another Haspin inhibitor, LDN-0192960, a nanomolar IC50 value was reported alongside a cellular EC50 of approximately 1 μM, suggesting a potential permeability issue for this class of compounds.[3]
Troubleshooting Guide: Dealing with Low Cellular Efficacy of this compound
If you are experiencing a weaker than expected effect of this compound in your cell-based assays, consider the following troubleshooting steps.
Issue 1: Suboptimal Compound Concentration and Cellular Uptake
A common reason for a lack of cellular activity is insufficient intracellular concentration of the inhibitor.
-
Recommendation:
-
Increase Concentration: Titrate this compound to higher concentrations in your cellular assays. It is possible that a higher concentration is required to achieve a sufficient intracellular level to inhibit Haspin kinase effectively.
-
Optimize Solubilization: Ensure this compound is fully dissolved in a suitable solvent, typically DMSO, before diluting it in your cell culture medium. Precipitates in the media will significantly lower the effective concentration.
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity, with 0.1% being ideal for most cell lines.[4]
-
Issue 2: Potential Low Passive Permeability
The chemical properties of this compound may limit its ability to passively diffuse across the cell membrane.
-
Recommendation:
-
Permeabilizing Agents (Use with Caution): In endpoint assays where membrane integrity is not critical (e.g., fixed-cell immunofluorescence or some lysis-based assays), a very low concentration of a mild non-ionic surfactant (e.g., 0.01-0.05% Triton X-100 or saponin) can be included during the inhibitor treatment to increase membrane permeability. This is not suitable for live-cell imaging or proliferation assays.
-
Formulation Strategies: For in vivo studies or more complex cellular models, consider formulating this compound in a delivery vehicle known to enhance bioavailability, such as lipid-based or nanoparticle formulations.
-
Issue 3: Active Efflux by Transporter Proteins
Many cells express efflux pumps (e.g., P-glycoprotein or MDR1) that actively transport small molecules out of the cell, thereby reducing the intracellular concentration of the inhibitor.
-
Recommendation:
-
Co-treatment with Efflux Pump Inhibitors: If you suspect efflux pump activity, consider co-treating your cells with a known efflux pump inhibitor, such as verapamil or zosuquidar. This can increase the intracellular accumulation of this compound. Be sure to include appropriate controls to assess the effect of the efflux pump inhibitor alone.
-
Issue 4: Compound Stability and Degradation
This compound may not be stable in the cell culture medium over the duration of your experiment.
-
Recommendation:
-
Reduce Incubation Time: If possible, shorten the treatment time to minimize potential degradation.
-
Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant Haspin inhibitors.
Table 1: In Vitro Potency of Haspin Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound | Haspin | 119 |
| CLK1 | 221 | |
| DYRK1A | 916.3 | |
| CHR-6494 | Haspin | 2 |
| 5-Iodotubercidin (5-ITu) | Haspin | 26 (adenosine kinase) |
| LDN-0192960 | Haspin | <100 (biochemical) |
Data compiled from multiple sources.[1][3][5][6][7]
Table 2: Cellular Activity of Haspin Inhibitors
| Compound | Cell Line | Assay | Cellular Effect (EC50 or effective concentration) |
| CHR-6494 | HCT-116 | Apoptosis Induction | 500 nM |
| HeLa | Apoptosis Induction | 473 nM | |
| MDA-MB-231 | Apoptosis Induction | 752 nM | |
| CX-6258 | Melanoma cells | H3pT3 Reduction | ~150 nM |
| LDN-0192960 | HeLa (myc-Haspin expressing) | H3T3ph ELISA | ~1 µM |
Data compiled from multiple sources.[3][5][8]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3) Inhibition
This protocol allows for the assessment of this compound activity by measuring the levels of its direct substrate, phosphorylated Histone H3 at Threonine 3.
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 1X SDS-PAGE sample buffer.
-
Scrape the cell lysate and transfer to a microcentrifuge tube.
-
-
Protein Quantification and Sample Preparation:
-
Boil the lysates for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 2: Immunofluorescence for Chromosomal Passenger Complex (CPC) Localization
Inhibition of Haspin kinase is expected to disrupt the localization of the Chromosomal Passenger Complex (CPC), of which Aurora B kinase is a key component, from the centromeres.
-
Cell Culture on Coverslips: Grow cells on sterile coverslips in a multi-well plate.
-
Synchronization (Optional but Recommended): Synchronize the cells in mitosis using a method such as a double thymidine block followed by release, or treatment with nocodazole.
-
Inhibitor Treatment: Treat the mitotic cells with this compound or a vehicle control for a short period (e.g., 1-2 hours) to observe acute effects on CPC localization.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against a CPC component, such as Aurora B kinase, overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the localization of the CPC component using a fluorescence or confocal microscope.[11][12][13]
Visualizations
Caption: Haspin Kinase Signaling Pathway in Mitosis and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Low Cellular Activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Haspin-IN-1 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for off-target kinase inhibition of Haspin-IN-1.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Haspin kinase.[1][2] Haspin is a serine/threonine kinase responsible for phosphorylating histone H3 at threonine 3 (H3T3ph) during mitosis.[3] This phosphorylation event is a critical step for the proper alignment and segregation of chromosomes.[1] this compound functions by binding to the ATP-binding pocket of Haspin, which prevents the kinase from phosphorylating H3T3 and ultimately disrupts mitotic progression.[1]
2. What are the known or potential off-target effects of Haspin inhibitors?
While this compound is designed to be specific for Haspin, like many kinase inhibitors, it may exhibit off-target activity. For instance, other Haspin inhibitors have shown cross-reactivity with other kinases. The inhibitor 5-iodotubercidin (5-ITu) has been found to also inhibit adenosine kinase, CDC-like kinases (CLKs), and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs).[4][5] Another inhibitor, CX-6258, was found to bind to PIM kinases (PIM1-3) and MYLK4 with high affinity in addition to Haspin.[6] Therefore, it is crucial to experimentally verify the specificity of this compound in your system.
3. Why is it important to control for off-target effects?
4. What are the general strategies to control for off-target kinase inhibition?
There are several key strategies to control for off-target effects:
-
Biochemical Screening: Test the inhibitor against a large panel of kinases to identify potential off-targets.
-
Use of Structurally Distinct Inhibitors: Employing multiple inhibitors with different chemical scaffolds that all target Haspin can help confirm that the observed phenotype is due to Haspin inhibition.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Haspin protein and compare the resulting phenotype to that observed with the inhibitor.[4][6]
-
Washout Experiments: If the inhibitor is reversible, its effects should diminish after it is removed from the experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed phenotype is inconsistent with known Haspin function. | The phenotype may be due to off-target inhibition of another kinase. | 1. Perform a kinase profiling assay to identify potential off-targets of this compound. 2. Use a structurally unrelated Haspin inhibitor to see if it recapitulates the phenotype. 3. Use siRNA or CRISPR to specifically deplete Haspin and compare the phenotype. |
| Uncertain if the inhibitor is specific to Haspin in my cell line. | Cell-type specific expression of kinases can lead to different off-target profiles. | 1. Perform a Western blot to confirm the reduction of histone H3 threonine 3 phosphorylation (H3T3ph), the direct downstream target of Haspin. 2. Conduct a cell-based kinase assay in your specific cell line. |
| Difficulty distinguishing between on-target and off-target effects. | The signaling pathway may be complex with multiple feedback loops. | 1. Create a dose-response curve for both the on-target effect (H3T3ph reduction) and the off-target effect (if known). A significant separation in the IC50 values can indicate a window of on-target activity. 2. Use a rescue experiment. For example, if the off-target is known, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase. |
Quantitative Data on Haspin Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC50) for various Haspin inhibitors against Haspin and known off-target kinases. This data can be used as a reference for designing experiments and interpreting results.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) |
| 5-Iodotubercidin (5-ITu) | Haspin | 5 - 9[5] | CLK1, DYRK1A | Significant inhibition at 100 & 1000 nM[5] |
| CHR-6494 | Haspin | Not specified | Not specified | Not specified |
| CX-6258 | Haspin | ~150 (EC50 in cells)[6] | PIM1, PIM2, PIM3, MYLK4 | High affinity binding observed[6] |
| LJ4827 | Haspin | 0.45[7] | Multi-kinase inhibitor | Not specified |
Experimental Protocols
Kinase Profiling Assay (Conceptual Workflow)
This protocol outlines the general steps for assessing the specificity of this compound using a commercial service like KINOMEscan®.
Objective: To identify the spectrum of kinases inhibited by this compound.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.
-
Binding Assay: The inhibitor is screened against a large panel of purified, active human kinases (e.g., over 450 kinases). The assay typically measures the ability of the inhibitor to compete with an immobilized ligand for the ATP-binding site of each kinase.
-
Data Analysis: The results are reported as the percent of remaining kinase activity in the presence of the inhibitor. A lower percentage indicates stronger binding.
-
Hit Identification: Kinases that show significant inhibition (e.g., >90% inhibition at 10 µM) are identified as potential off-targets.[8]
Western Blot for Histone H3 Phosphorylation
Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of its direct substrate, Histone H3.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 at Threonine 3 (anti-H3T3ph).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 or another loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
siRNA-mediated Haspin Knockdown
Objective: To genetically validate the on-target effects of this compound.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Haspin or a non-targeting control siRNA using a suitable transfection reagent.[6]
-
Incubation: Incubate the cells for a period sufficient to achieve significant knockdown of the target protein (typically 48-72 hours).
-
Phenotypic Analysis: Analyze the cells for the phenotype of interest (e.g., cell cycle arrest, apoptosis) and compare the results to cells treated with this compound.
-
Knockdown Confirmation: Harvest a parallel set of cells and perform a Western blot or qPCR to confirm the efficient knockdown of Haspin protein or mRNA, respectively.
Visualizations
Caption: Signaling pathway of Haspin kinase in mitosis and the point of inhibition by this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Logical relationship between this compound treatment, on-target/off-target inhibition, and the observed phenotype.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Mitigating Haspin-IN-1 Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Haspin-IN-1. The information aims to help mitigate unintended cytotoxicity in non-cancerous cells during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in non-cancerous control cell lines. | 1. On-target toxicity: Non-cancerous proliferating cells can be sensitive to Haspin inhibition. 2. Off-target effects: Inhibition of other kinases such as CLK1 and DYRK1A. 3. Incorrect dosage: The concentration of this compound may be too high for the specific cell line. | 1. Titrate this compound concentration: Determine the optimal concentration that inhibits Haspin in cancer cells while minimizing toxicity in non-cancerous cells. 2. Use a more selective inhibitor: If off-target effects are suspected, consider using a more selective Haspin inhibitor if available. 3. Combination therapy: Explore co-treatment with agents that may protect normal cells. For example, CDK4/6 inhibitors can induce a G1 arrest in normal cells, potentially reducing their sensitivity to M-phase specific agents like Haspin inhibitors.[1] 4. Cell line selection: If possible, use non-cancerous cell lines with lower proliferation rates, as Haspin inhibitors tend to be more cytotoxic to rapidly dividing cells.[2] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition. 2. Inhibitor degradation: Improper storage or handling of this compound. | 1. Standardize protocols: Ensure consistent cell seeding density, passage number, and media components for all experiments. 2. Proper inhibitor handling: Store this compound according to the manufacturer's instructions, typically desiccated at -20°C. Prepare fresh working solutions for each experiment. |
| Difficulty in determining a therapeutic window. | 1. Similar sensitivity of cancerous and non-cancerous cells: The on-target effect may not be sufficiently selective for the chosen cell lines. | 1. Expand cell line panel: Test a wider range of both cancerous and non-cancerous cell lines to identify a model system with a clearer therapeutic window. 2. Dynamic assays: Utilize real-time cell monitoring systems to better understand the kinetics of cytotoxicity in different cell types. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it affect non-cancerous cells?
A1: this compound is a small molecule inhibitor of Haspin kinase.[3] Haspin kinase plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph).[2] This phosphorylation event is essential for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound disrupts this process, leading to mitotic arrest and ultimately cell death.[2] While cancer cells are often more sensitive to mitotic inhibitors due to their high proliferation rates, any actively dividing non-cancerous cell can also be affected, leading to cytotoxicity.
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit other kinases, primarily Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3] These kinases are involved in various cellular processes, including mRNA splicing (CLK1) and cell cycle regulation and neurodevelopment (DYRK1A).[2][3] Inhibition of these off-target kinases could contribute to the overall cytotoxic profile of this compound in non-cancerous cells.
Q3: Is there any quantitative data on the cytotoxicity of Haspin inhibitors in non-cancerous cell lines?
A3: While comprehensive data for this compound across a wide range of non-cancerous cell lines is limited, some studies on other Haspin inhibitors provide insights. For instance, the Haspin inhibitor CHR-6494 showed a half-maximal inhibitory concentration (IC50) of >1µM in normal human dermal fibroblasts (HDFs), which was higher than in several melanoma cell lines, suggesting a degree of selectivity.[4] Another inhibitor, CX-6258, exhibited minimal toxicity in human tumor-infiltrating lymphocytes (TILs) and in vitro-differentiated neurons at concentrations effective against melanoma cells.[5][6][7][8][9] One study on CHR-6494 reported an IC50 of 547 nM in the immortalized mammary epithelial cell line MCF10A, which was lower than in some breast cancer cell lines tested.[10][11]
Quantitative Data on Haspin Inhibitor Cytotoxicity
| Inhibitor | Non-Cancerous Cell Line | IC50 / Effect | Cancer Cell Line Comparison | Reference |
| CHR-6494 | Human Dermal Fibroblasts (HDFs) | > 1 µM | Lower IC50 in MeWo (396 nM) and MDA-MB-435 (611 nM) melanoma cells. | [4] |
| CX-6258 | Human Tumor-Infiltrating Lymphocytes (TILs) | Minimal toxicity at concentrations effective against melanoma cells. | GR50 of ~200 nM in melanoma cell lines. | [5][6][7][8][9] |
| CX-6258 | In vitro-differentiated human neurons | Minimal toxicity at concentrations effective against melanoma cells. | GR50 of ~200 nM in melanoma cell lines. | [5][6][7][8][9] |
| CHR-6494 | MCF10A (immortalized mammary epithelial) | 547 nM | Higher IC50 in MDA-MB-231 (757.1 nM) and MCF7 (900.4 nM) breast cancer cells. | [10][11] |
Q4: What strategies can be employed to reduce this compound cytotoxicity in my experiments?
A4:
-
Dose Optimization: Carefully titrate this compound to the lowest effective concentration that achieves the desired effect in your target cancer cells while minimizing toxicity in non-cancerous controls.
-
Combination Therapies: Consider co-administering this compound with cytostatic agents that selectively arrest normal cells in a less sensitive phase of the cell cycle. For example, CDK4/6 inhibitors can induce a G1 arrest in normal cells, potentially protecting them from M-phase specific toxicity.[1]
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen might allow normal cells to recover between treatments, reducing overall toxicity.
-
Use of Protective Agents: While specific protective agents for this compound are not yet identified, general strategies to reduce chemotherapy-induced toxicity, such as the use of antioxidants, could be explored, though their efficacy would need to be empirically determined.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method to quantify the cytotoxicity of this compound in both cancerous and non-cancerous cell lines.
Materials:
-
Cancerous and non-cancerous cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions.
-
Include a DMSO-only control (vehicle control).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic arrest.
Caption: Workflow for assessing this compound cytotoxicity in cancerous vs. non-cancerous cells.
Caption: A potential strategy to mitigate cytotoxicity by arresting normal cells in G1 with a CDK4/6 inhibitor.
References
- 1. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 8. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Haspin-IN-1 & Inhibitor Selectivity
Welcome to the technical support center for Haspin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of Haspin-IN-1 and other Haspin inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-targets?
This compound is a chemical inhibitor of Haspin kinase. While it is potent against Haspin, it is known to have off-target activity against other kinases, particularly CLK1 (Cdc2-like kinase 1) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A). Understanding these off-targets is crucial for interpreting experimental results and improving selectivity.
Q2: Why is improving the selectivity of Haspin inhibitors important?
Improving the selectivity of Haspin inhibitors is critical to ensure that the observed biological effects are due to the inhibition of Haspin and not off-target kinases. Off-target effects can lead to misinterpretation of experimental data and confound the development of specific therapeutic agents.
Q3: What are some common alternative Haspin inhibitors I can use for comparison?
Several other Haspin inhibitors with different selectivity profiles have been developed. These include 5-iodotubercidin (5-ITu), CHR-6494, and LDN-192960. Comparing the effects of multiple inhibitors with distinct off-target profiles can help to confirm that the observed phenotype is due to Haspin inhibition.
Q4: How does Haspin kinase activity change throughout the cell cycle?
Haspin is expressed throughout the cell cycle, but its kinase activity peaks during mitosis. This is due to phosphorylation of Haspin by upstream kinases, including Cdk1 and Plk1, which relieves an autoinhibitory mechanism.
Troubleshooting Guides
Issue 1: High background or lack of signal in in-vitro kinase assays.
-
Potential Cause: Suboptimal reaction conditions.
-
Troubleshooting Tip: Haspin kinase activity is stable between pH 6.5 and 9.0, with an optimal pH of 7.5. The optimal reaction temperature is 30°C. Ensure your buffer and incubation conditions are within these ranges.
-
-
Potential Cause: Inactive enzyme.
-
Troubleshooting Tip: Test the activity of your recombinant Haspin with a known potent inhibitor like Staurosporine to confirm its viability.
-
-
Potential Cause: Issues with substrate.
-
Troubleshooting Tip: Use a validated substrate such as a histone H3(1-21) peptide or full-length recombinant Histone H3. Ensure the substrate concentration is appropriate for your assay format.
-
Issue 2: Inconsistent results in cell-based assays for Haspin activity (e.g., H3T3ph detection).
-
Potential Cause: Low mitotic index of the cell line.
-
Troubleshooting Tip: The phosphorylation of Histone H3 at Threonine 3 (H3T3ph) is a mitotic event. If your cell line has a low percentage of cells in mitosis, the signal for H3T3ph may be weak. Consider synchronizing your cells at the G2/M phase or using a cell line with a higher proliferative rate.
-
-
Potential Cause: Indirect inhibition of mitosis.
-
Troubleshooting Tip: If your compound has off-target effects that prevent cells from entering mitosis, you may see a decrease in H3T3ph that is not due to direct Haspin inhibition. It is advisable to perform cell cycle analysis (e.g., by flow cytometry) in parallel to assess the mitotic index.
-
-
Potential Cause: Inhibitor concentration and incubation time.
-
Troubleshooting Tip: Titrate the concentration of this compound to find the optimal dose that inhibits H3T3ph without causing significant cytotoxicity or widespread off-target effects. A typical incubation time for cell-based assays is 2 hours.
-
Issue 3: Observed phenotype may be due to off-target effects.
-
Potential Cause: The inhibitor concentration is too high, leading to inhibition of less sensitive off-target kinases.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound as determined by a dose-response curve for H3T3ph inhibition.
-
-
Potential Cause: The off-target has a significant role in the biological process being studied.
-
Troubleshooting Tip: Use a structurally distinct Haspin inhibitor with a different off-target profile to confirm the phenotype. Additionally, consider using genetic approaches such as siRNA or CRISPR/Cas9 to specifically deplete Haspin and verify that the phenotype is recapitulated.
-
Quantitative Data
Table 1: Selectivity Profile of this compound and Other Haspin Inhibitors
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) |
| This compound | Haspin | 119 | CLK1, DYRK1A | 221, 916.3 |
| CHR-6494 | Haspin | 2 | Multiple | - |
| LDN-192960 | Haspin | 10 | DYRK2 | 48 |
| Compound 60 | Haspin | 0.01 | CDK5/p25, AuroraB | 2,551, 12,680 |
Experimental Protocols
Protocol 1: In Vitro TR-FRET Kinase Assay for Haspin Activity
This protocol is adapted from a high-throughput screening method for Haspin inhibitors.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant MBP-Haspin, a biotinylated Histone H3(1-21) peptide substrate, and the test compound (e.g., this compound) in a suitable kinase buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection mixture containing a Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and a streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET to occur.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Protocol 2: Cell-Based ELISA for H3T3 Phosphorylation
This protocol is useful for determining the cellular potency of Haspin inhibitors.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa cells) in a 96-well plate. For a more robust signal, consider using a cell line that overexpresses Haspin.
-
Treat the cells with various concentrations of the Haspin inhibitor for 2 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 2 hours.
-
Wash the cells with a wash buffer (PBS with 0.1% Triton X-100).
-
-
Immunodetection:
-
Quench endogenous peroxidases with a quench buffer (0.1% NaN3, 1% H2O2 in wash buffer) for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H3 (Thr3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Add a chemiluminescent HRP substrate.
-
Measure the chemiluminescence using a plate reader.
-
Visualizations
Caption: Haspin signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing Haspin inhibitor activity and selectivity.
Validation & Comparative
Validating Haspin-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular target engagement of Haspin-IN-1 and its alternatives. Experimental data is summarized, and detailed protocols for key assays are provided to support your research.
Haspin (Haploid Germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division, making Haspin a compelling target for anticancer therapies.[3][4] this compound is a known inhibitor of Haspin kinase with a reported IC50 of 119 nM.[5] Validating that a compound like this compound engages its target in a cellular context is a critical step in drug discovery. This guide explores various experimental approaches to confirm the cellular activity and specificity of Haspin inhibitors.
Comparison of Haspin Kinase Inhibitors
Several small molecule inhibitors have been developed to target Haspin kinase. Below is a comparison of this compound with other commonly cited alternatives. The inhibitory concentrations (IC50) provide a measure of their potency.
| Inhibitor | IC50 (Haspin) | Other Notable Targets (IC50) | Key Characteristics |
| This compound | 119 nM[5] | CLK1 (221 nM), DYRK1A (916.3 nM)[5] | A useful tool compound for studying Haspin biology. |
| CHR-6494 | 2 nM[5] | --- | A potent Haspin inhibitor that has been shown to induce apoptosis in cancer cells.[5] |
| LDN-192960 | 10 nM[5] | DYRK2 (48 nM)[5] | An inhibitor of both Haspin and DYRK2 kinases. |
| LDN-209929 | 55 nM[5] | DYRK2 (9.9 µM)[5] | A more selective Haspin inhibitor compared to LDN-192960, with over 180-fold selectivity versus DYRK2.[5] |
| 5-iodotubercidin (5-ITu) | Not specified | Clk kinase family[6] | An ATP-competitive inhibitor that lacks high selectivity for Haspin.[6][7] |
| Haspin-IN-3 | 14 nM[5] | --- | A potent Haspin inhibitor with demonstrated anticancer effects.[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of Haspin action and the workflow for validating inhibitor engagement, the following diagrams are provided.
Caption: Haspin kinase activation and its role in mitosis.
Caption: A generalized workflow for validating Haspin inhibitor target engagement in cells.
Key Experimental Protocols for Cellular Target Validation
To confirm that this compound is engaging its target within the cell, a direct measure of the phosphorylation of its primary substrate, Histone H3 at Threonine 3 (H3T3ph), is essential. Western blotting and immunofluorescence are two widely used methods for this purpose. The NanoBRET™ assay offers a more direct measure of target engagement in live cells.
Western Blot for Histone H3 Threonine 3 Phosphorylation
This protocol allows for the semi-quantitative analysis of H3T3ph levels in a cell population following inhibitor treatment.
Materials:
-
Cell culture reagents
-
Haspin inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse anti-Total Histone H3
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours). To enrich for mitotic cells where Haspin is active, cells can be synchronized, for instance with a nocodazole block.[6]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary anti-phospho-H3T3 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Immunofluorescence for Cellular Localization of H3T3ph
This method provides a qualitative assessment of H3T3ph levels and its subcellular localization, which is expected to be chromosomal in mitotic cells.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Haspin inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the Haspin inhibitor as described for the Western blot.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Staining: Incubate with the primary anti-phospho-H3T3 antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A reduction in the intensity of the phospho-H3T3 signal in mitotic cells treated with the inhibitor indicates target engagement.[9]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the target, Haspin) and a fluorescently labeled tracer that binds to the same protein. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cells expressing NanoLuc®-Haspin fusion protein
-
Fluorescently labeled tracer compound that binds Haspin
-
This compound or other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Plating: Seed cells expressing the NanoLuc®-Haspin fusion protein in a multi-well plate.
-
Compound and Tracer Addition: Add varying concentrations of the unlabeled test compound (this compound) to the wells. Then, add the fluorescent tracer at a fixed concentration.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader with appropriate filters (e.g., 460nm for the donor and >600nm for the acceptor).[12]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding and thus, target engagement.
Conclusion
Validating the cellular target engagement of this compound and other Haspin inhibitors is crucial for interpreting their biological effects and advancing them through the drug discovery pipeline. The methods outlined in this guide, from monitoring the downstream phosphorylation of Histone H3 via Western blot and immunofluorescence to directly measuring target binding with the NanoBRET™ assay, provide a robust toolkit for researchers. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By employing these techniques, researchers can confidently establish a link between the chemical matter and its intended biological target.
References
- 1. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 11. youtube.com [youtube.com]
- 12. promega.com [promega.com]
A Comparative Guide to Haspin-IN-1 and 5-Iodotubercidin (5-ITu) for Researchers
An objective analysis of two prominent kinase inhibitors targeting the mitotic regulator Haspin.
This guide provides a detailed comparison of Haspin-IN-1 and 5-iodotubercidin (5-ITu), two small molecule inhibitors used in cell biology and cancer research to probe the function of Haspin kinase. We present a comprehensive overview of their mechanism of action, target selectivity, and cellular effects, supported by quantitative data and detailed experimental protocols.
Introduction
Haspin, a serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromere, ensuring proper chromosome alignment and segregation.[1] Dysregulation of Haspin has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2]
This compound is a chemical probe developed as a Haspin inhibitor. In contrast, 5-iodotubercidin (5-ITu) was initially identified as a potent adenosine kinase inhibitor but has since been shown to exhibit broad kinase inhibitory activity, including potent inhibition of Haspin.[3][4][5] This guide aims to provide researchers with the necessary information to make an informed decision when selecting an inhibitor for their studies.
Mechanism of Action and Signaling Pathway
Both this compound and 5-ITu function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases and preventing the transfer of a phosphate group to their substrates.[5] Their primary shared target of interest in this context is Haspin kinase.
The inhibition of Haspin disrupts a critical signaling cascade in mitosis. Haspin-mediated phosphorylation of histone H3 at threonine 3 creates a docking site for Survivin, a subunit of the CPC. This localization of the CPC to the centromere is essential for the activation and function of Aurora B kinase, another key mitotic regulator. Aurora B, in turn, phosphorylates a multitude of substrates to ensure proper kinetochore-microtubule attachments and to activate the spindle assembly checkpoint (SAC) in response to errors. By inhibiting Haspin, both this compound and 5-ITu prevent the centromeric localization and activation of the CPC, leading to defects in chromosome alignment, segregation, and ultimately, mitotic arrest.[4]
References
- 1. journals.plos.org [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Haspin Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a crucial serine/threonine kinase that governs the faithful segregation of chromosomes during mitosis. It executes this function by phosphorylating histone H3 at threonine 3 (H3T3ph), creating a docking site for the Chromosomal Passenger Complex (CPC). Given its pivotal role in cell division and its overexpression in various cancers, Haspin has emerged as a promising therapeutic target. The development of specific inhibitors is paramount to avoid off-target effects that could lead to toxicity or diminished efficacy. This guide provides an objective comparison of the specificity of prominent Haspin kinase inhibitors, supported by experimental data and detailed protocols.
Comparative Specificity of Haspin Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its utility as both a research tool and a potential therapeutic agent. An ideal inhibitor would potently target Haspin while showing minimal activity against other kinases in the human kinome. Below is a summary of the specificity profiles for three well-characterized Haspin inhibitors.
| Inhibitor | Haspin IC₅₀ | Key Off-Targets and Activity | Selectivity Profile Summary |
| CHR-6494 | 2 nM[1] | At 100 nM: TrkA (58% inhib.), GSK-3β (48% inhib.), PIM1 (36% inhib.), Cdk1/B (34% inhib.), Cdk2/A (33% inhib.) | Potent against Haspin with moderate selectivity. Shows notable activity against several other kinases at higher concentrations. |
| 5-Iodotubercidin (5-ITu) | 5-9 nM | Significant cross-reactivity with: CLK and DYRK kinase families. Also inhibits Adenosine Kinase (IC₅₀ = 26 nM), CK1 (IC₅₀ = 0.4 µM), and PKC (IC₅₀ = 27.7 µM).[2][3] | Potent against Haspin but demonstrates significant cross-reactivity with a small number of kinases, particularly from the CMGC family, and other non-protein kinases.[2][4] |
| LDN-0192960 | 17 nM (TR-FRET)[5] | Screened against 270 kinases at 10 µM: Inhibited only 9 kinases by >90%. Of these, only 5 had an IC₅₀ < 1 µM. | A relatively selective inhibitor. While less potent than CHR-6494, it shows fewer off-target activities in broad kinome screening. |
Visualizing the Mechanism and Measurement
To understand the context of Haspin inhibition and how its activity is measured, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: A diagram of the Haspin kinase signaling pathway during mitosis.
Caption: A generalized workflow for determining inhibitor potency (IC₅₀).
Experimental Protocols
The data presented in this guide are primarily generated using two common types of in vitro kinase assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and radiometric assays.
TR-FRET Kinase Activity Assay (e.g., LanthaScreen™)
This method measures the phosphorylation of a fluorescently labeled substrate peptide by detecting the binding of a terbium-labeled, phospho-specific antibody. Phosphorylation brings the antibody and substrate into proximity, allowing for a FRET signal to be generated.
Principle:
-
No Phosphorylation: No antibody binding, no FRET.
-
Phosphorylation: Antibody binds to the phosphorylated substrate, bringing the Terbium (donor) and Fluorescein (acceptor) fluorophores close, resulting in a high FRET signal.
-
Inhibition: The inhibitor prevents phosphorylation, leading to a low FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
1X Kinase Buffer: Prepare a solution of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6]
-
Kinase Solution: Dilute recombinant Haspin kinase to a 2X working concentration (e.g., 10 nM) in 1X Kinase Buffer. The optimal concentration should be determined empirically by running a kinase titration to find the EC₅₀ value.
-
Substrate/ATP Solution: Prepare a 2X solution containing a biotinylated Histone H3 peptide substrate (e.g., H3(1-21)-biotin) and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration is often set at or near its Michaelis-Menten constant (Km) for the kinase.
-
Inhibitor Dilutions: Perform a serial dilution of the test compound in DMSO, then dilute into 1X Kinase Buffer to create 4X working stocks.
-
Detection Solution: Prepare a solution of Terbium-labeled anti-phospho-H3T3 antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA should be sufficient to stop the kinase reaction (e.g., 10 mM).[7]
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of 4X inhibitor solution (or DMSO for controls) into the assay wells.
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.[8]
-
Stop the reaction by adding 10 µL of the Detection Solution to each well.
-
Incubate for a minimum of 30-60 minutes at room temperature to allow for antibody binding.[7][8]
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the Emission Ratio (520 nm / 495 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radiometric Kinase Assay (³²P Filter-Binding)
This classic "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein.[9][10]
Principle: The positively charged substrate peptide, once phosphorylated with ³²P, is captured on a negatively charged phosphocellulose paper (e.g., P81).[11] Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the paper is quantified, which is directly proportional to kinase activity.[11]
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate: Use a suitable substrate, such as recombinant Histone H3 protein or a positively charged H3-derived peptide.
-
ATP Mix: Prepare a solution of "cold" ATP and spike it with [γ-³²P]ATP to the desired specific activity. The final ATP concentration should be at or near the Km value.
-
Inhibitor Dilutions: Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate. Combine the kinase, substrate, inhibitor (or DMSO), and reaction buffer.
-
Initiate the reaction by adding the [γ-³²P]ATP mix. Total reaction volumes are typically 20-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a small volume of phosphoric acid or by directly spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[11][12]
-
Allow the spots to air dry.
-
Wash the P81 paper 3-4 times for 5 minutes each in a large volume of 0.5% or 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[11][13]
-
Perform a final wash with acetone to aid in drying.[11]
-
Allow the paper to dry completely.
-
-
Data Analysis:
-
Quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.[11]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Iodotubercidin | Adenosine Kinase | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
Unveiling the Selectivity of Haspin-IN-1: A Comparative Guide to its Cross-Reactivity with Mitotic Kinases
For researchers, scientists, and drug development professionals, understanding the precise target engagement of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity profile of the Haspin kinase inhibitor, 5-iodotubercidin (5-ITu), a compound analogous to Haspin-IN-1, against other key mitotic kinases. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Haspin kinase plays a crucial role in the faithful segregation of chromosomes during mitosis, primarily through the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome alignment and segregation.[2] The development of specific Haspin inhibitors is therefore of significant interest for both basic research and as a potential anti-cancer therapeutic strategy. Here, we focus on 5-iodotubercidin (5-ITu), a potent Haspin inhibitor, to illustrate the importance of assessing cross-reactivity with other kinases that orchestrate the complex process of cell division.
Comparative Analysis of Kinase Inhibition
To provide a clear overview of the selectivity of 5-ITu, the following table summarizes its inhibitory activity (IC50 values) against Haspin and a panel of other important mitotic kinases. The data is compiled from various kinase profiling studies. It is important to note that variations in assay conditions can lead to differences in reported IC50 values.[3]
| Kinase Target | 5-ITu IC50 (nM) | Reference |
| Haspin | 5 - 9 | [4] |
| Adenosine Kinase | Potent inhibitor | [5] |
| CLK1 | Significant inhibition | |
| CLK4 | Significant inhibition | [2] |
| DYRK1A | Significant inhibition | [2] |
| DYRK2 | Significant inhibition | |
| Aurora A | > 1000 | [4] |
| Aurora B | > 1000 | [4] |
| Plk1 | > 1000 | [4] |
| Cdk1/Cyclin B | > 1000 | [2][4] |
Table 1: Cross-reactivity of 5-iodotubercidin (5-ITu) with various kinases. The table displays the half-maximal inhibitory concentration (IC50) values of 5-ITu against Haspin and a selection of other mitotic and related kinases. Lower IC50 values indicate higher potency.
The data clearly indicates that while 5-ITu is a highly potent inhibitor of Haspin, it also exhibits significant off-target activity against adenosine kinase and members of the CLK and DYRK kinase families.[2][5] In contrast, 5-ITu demonstrates high selectivity for Haspin over other key mitotic kinases such as Aurora A, Aurora B, Plk1, and Cdk1/Cyclin B, with IC50 values in the micromolar range, suggesting minimal direct inhibition of these critical cell cycle regulators at concentrations effective for Haspin inhibition.[4]
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following sections detail a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring Haspin kinase activity and its inhibition.
Haspin Kinase Inhibition Assay using TR-FRET
This assay measures the phosphorylation of a biotinylated Histone H3 peptide substrate by Haspin kinase. The phosphorylated product is then detected by a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate), and the biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor (e.g., XL665). When the donor and acceptor are in close proximity due to the antibody-substrate interaction, FRET occurs, generating a detectable signal.
Materials:
-
Recombinant human Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
Anti-phospho-Histone H3 (Thr3) antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 5-ITu) in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, ATP at a concentration close to its Km value for Haspin, and the biotinylated Histone H3 peptide substrate.
-
Dispensing: Add the test inhibitor solution to the wells of the 384-well plate.
-
Initiation of Reaction: Add the recombinant Haspin kinase to the kinase reaction mixture and immediately dispense this solution into the wells containing the test inhibitor to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Prepare a detection mixture containing the Europium-labeled anti-phospho-H3T3 antibody and Streptavidin-XL665 in a suitable detection buffer. Add this mixture to each well to stop the kinase reaction and initiate the detection process.
-
Final Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the biological context of Haspin kinase and the experimental procedure, the following diagrams are provided.
Caption: Haspin Signaling Pathway in Mitosis.
Caption: Experimental Workflow for TR-FRET Assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Haspin Inhibition: A Guide to Using Phospho-Specific Antibodies
For researchers, scientists, and drug development professionals, confirming the on-target activity of Haspin kinase inhibitors is a critical step in preclinical evaluation. This guide provides a comparative overview of common Haspin inhibitors and details experimental protocols using phospho-specific antibodies to verify their efficacy in downregulating the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), the direct substrate of Haspin.
The serine/threonine kinase Haspin plays a crucial role in mitotic progression by phosphorylating Histone H3 at threonine 3.[1][2] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromere, which in turn ensures accurate chromosome segregation.[3] Inhibition of Haspin leads to mitotic defects and is a promising strategy for anti-cancer therapies.[4][5][6] The most direct and reliable method to confirm Haspin inhibition is to measure the reduction in H3T3ph levels using highly specific antibodies.
Comparison of Haspin Inhibitors
Several small molecule inhibitors targeting Haspin have been developed. Their efficacy can be compared based on their in vitro potency (IC50) against the Haspin kinase and their cellular potency (EC50 or IC50) in reducing H3T3ph or inhibiting cell proliferation. The following table summarizes the reported potency of some commonly used Haspin inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 (Haspin) | Cellular Potency (H3T3ph EC50 / Cell Viability IC50) | Cell Line(s) | Reference(s) |
| CHR-6494 | Haspin | 2 nM | H3T3ph reduction (EC50 not specified, significant at 50-100 nM); Cell Viability IC50: 396 - 1229 nM | HeLa, HCT-116, MDA-MB-231, various melanoma lines | [6][7][8][9] |
| CX-6258 | Haspin, PIM kinases | High affinity (Kd) for Haspin | H3T3ph EC50: ~150 nM | Melanoma cell lines | [1] |
| 5-Iodotubercidin (5-ITu) | Haspin, Adenosine Kinase, CLK, DYRK | 9 nM | H3T3ph reduction observed at 0.1 - 0.5 µM | HeLa | [10][11] |
| LDN-192960 | Haspin, DYRK2 | 10 nM (TR-FRET), 52 nM (radiometric) | H3T3ph EC50: 1.17 µM (overexpressing cells), 0.02 µM (synchronized mitotic cells) | HeLa | [5][12][13][14] |
Note: IC50 and EC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols
Confirmation of Haspin inhibition is typically achieved through standard immunodetection techniques such as Western blotting and immunofluorescence, using antibodies specific for the phosphorylated threonine 3 of histone H3.
Western Blotting for Phospho-Histone H3 (Thr3)
This method allows for the quantitative assessment of the overall reduction in H3T3ph levels in a cell population following inhibitor treatment.
Materials:
-
Haspin inhibitor of choice
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Thr3)
-
Loading control primary antibody (e.g., anti-Total Histone H3 or anti-Actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of the Haspin inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-H3 (Thr3) antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
Immunofluorescence for Phospho-Histone H3 (Thr3)
This technique provides a visual confirmation of Haspin inhibition at the single-cell level and allows for the observation of changes in the subcellular localization of H3T3ph during mitosis.
Materials:
-
Cells grown on coverslips
-
Haspin inhibitor of choice
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Thr3)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and treat with the Haspin inhibitor as described for Western blotting.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with blocking solution for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-phospho-H3 (Thr3) antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST in the dark.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips a final time with PBS and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. A reduction in the fluorescent signal corresponding to phospho-H3 (Thr3) in inhibitor-treated cells compared to controls indicates successful Haspin inhibition.
Visualizing the Pathway and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams illustrate the Haspin signaling pathway and the workflow for confirming its inhibition.
Caption: Haspin kinase signaling pathway and its inhibition.
References
- 1. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Haspin-IN-1 vs. siRNA Knockdown of Haspin: A Comparative Guide for Researchers
For researchers in cell biology, oncology, and drug development, the targeted inhibition of key cellular proteins is a cornerstone of modern investigation. Haspin kinase, a critical regulator of mitosis, has emerged as a significant therapeutic target. This guide provides a comprehensive comparison of two primary methods for inhibiting Haspin function: the small molecule inhibitor Haspin-IN-1 and siRNA-mediated knockdown.
This document will delve into the mechanisms of action, experimental protocols, and comparative performance of these two powerful research tools, supported by experimental data to guide researchers in selecting the most appropriate method for their studies.
Mechanism of Action: A Tale of Two Interventions
This compound is a potent and selective ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of the enzyme, it directly prevents the phosphorylation of its primary substrate, Histone H3 at threonine 3 (H3T3ph). This enzymatic inhibition is rapid and reversible, allowing for precise temporal control of Haspin activity.
siRNA knockdown , in contrast, operates at the post-transcriptional level. Small interfering RNAs are designed to specifically target the mRNA transcript of the Haspin gene (GSG2), leading to its degradation through the RNA-induced silencing complex (RISC). This results in a reduction of Haspin protein synthesis, and consequently, a decrease in overall Haspin kinase levels within the cell. The effects of siRNA are typically slower to manifest and are less readily reversible compared to small molecule inhibitors.
Quantitative Comparison of Effects
The following table summarizes the key quantitative differences between this compound and siRNA knockdown of Haspin, based on data from various cellular studies.
| Parameter | This compound | siRNA Knockdown of Haspin | Key Considerations |
| Target | Haspin kinase activity (enzymatic function) | Haspin mRNA (protein expression) | Inhibitor targets the existing protein pool; siRNA prevents new protein synthesis. |
| Time to Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours) | Inhibitors are suitable for studying acute effects; siRNA is better for longer-term loss-of-function studies. |
| Reversibility | Reversible upon washout | Not readily reversible | Inhibitors allow for the study of recovery from inhibition. |
| Specificity | Potential for off-target kinase inhibition | Potential for off-target gene silencing through seed region homology[1][2] | Both methods require careful validation of specificity. |
| Typical Working Concentration/Dose | 10-100 nM (in vitro kinase assays); 1-10 µM (cellular assays) | 10-100 nM | Optimal concentrations should be empirically determined for each cell line and experiment. |
| Effect on H3T3 Phosphorylation | Dose-dependent decrease; complete inhibition achievable. | Significant reduction, but residual phosphorylation may persist depending on knockdown efficiency. | Direct enzymatic inhibition can lead to a more complete and immediate loss of the specific phosphomark. |
| Resultant Phenotype | Mitotic arrest, chromosome misalignment, premature sister chromatid separation.[3] | Mitotic arrest, chromosome misalignment, premature sister chromatid separation.[3][4] | The terminal phenotypes are generally very similar. |
Signaling Pathway and Experimental Workflow
To understand the context of Haspin inhibition, it is crucial to visualize its role in the mitotic signaling cascade.
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Haspin siRNA.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: HeLa or U2OS cells are commonly used and are seeded at a density that allows for logarithmic growth during the experiment.
-
siRNA Transfection:
-
Use a validated siRNA sequence targeting human Haspin (GSG2) and a non-targeting control siRNA.
-
Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 to 72 hours to allow for sufficient knockdown of the target protein. The optimal time should be determined empirically.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treat cells for the desired length of time (e.g., 1, 6, 12, 24 hours). A DMSO vehicle control should be run in parallel.
-
II. Western Blot Analysis for H3T3 Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel to resolve low molecular weight histones.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][6]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Histone H3 (Thr3)
-
Rabbit anti-total Histone H3
-
Mouse anti-Haspin
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
-
Quantification: Densitometry analysis should be performed to quantify the levels of p-H3T3 relative to total H3 and to confirm Haspin knockdown.
III. Immunofluorescence for Mitotic Phenotypes
-
Sample Preparation:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Perform siRNA transfection or inhibitor treatment as described above.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Thr3), mouse anti-α-tubulin) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) and DAPI (to stain DNA) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Imaging and Analysis:
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze images to determine the mitotic index (percentage of DAPI-stained cells with condensed chromatin) and to score for mitotic defects such as chromosome misalignment.
-
Conclusion and Recommendations
Both this compound and siRNA-mediated knockdown are effective methods for interrogating the function of Haspin kinase. The choice between these two approaches will largely depend on the specific research question.
-
This compound is ideal for studies requiring acute and reversible inhibition of Haspin's catalytic activity. Its rapid action makes it suitable for dissecting the immediate downstream consequences of Haspin inhibition and for precise timing of intervention in the cell cycle.
-
siRNA knockdown is the preferred method for long-term loss-of-function studies where the goal is to understand the cellular consequences of reduced Haspin protein levels over an extended period.
References
- 1. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-efficiency siRNA-based gene knockdown in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone western blot protocol | Abcam [abcam.com]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
Comparative analysis of Haspin-IN-1 IC50 values across cell lines
A detailed guide for researchers on the inhibitory potency of Haspin-IN-1 and other key Haspin inhibitors across various cell lines, complete with experimental protocols and pathway visualizations.
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for Haspin kinase inhibitors, with a focus on this compound. Due to the limited availability of published cellular IC50 data for this compound, this document also includes comprehensive data for the well-characterized Haspin inhibitor, CHR-6494, to offer a broader perspective on Haspin inhibition in different cellular contexts. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic and research applications.
Data Presentation: Inhibitor Potency (IC50)
The potency of a kinase inhibitor is a critical parameter in drug discovery and is typically quantified by its IC50 value. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Below, we present the available biochemical IC50 value for this compound and a comparative table of cellular IC50 values for the potent Haspin inhibitor CHR-6494 across a range of cancer cell lines.
This compound Biochemical Potency
This compound has been identified as a potent inhibitor of the Haspin kinase in biochemical assays. The available data indicates a high affinity for the enzyme, although it also shows some activity against other kinases.
| Compound | Target | IC50 (nM) |
| This compound | Haspin | 119 [1] |
| CLK1 | 221[1] | |
| DYRK1A | 916.3[1] |
CHR-6494 Cellular Potency: A Comparative Benchmark
CHR-6494 is another potent Haspin inhibitor for which more extensive cellular IC50 data is available. This data provides valuable insights into how Haspin inhibition affects the viability of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500[2][3] |
| HeLa | Cervical Cancer | 473[2][3] |
| MDA-MB-231 | Breast Cancer | 752 - 757.1[2][3][4][5] |
| Wi-38 | Normal Lung Fibroblast | 1059[2] |
| MCF7 | Breast Cancer | 900.4[4][5] |
| SKBR3 | Breast Cancer | 1530[4][5] |
| MCF10A | Non-tumorigenic Breast Epithelial | 547[4][5] |
| COLO-792 | Melanoma | 497[6] |
| RPMI-7951 | Melanoma | 628[6] |
| MeWo | Melanoma | 396[6] |
| MDA-MB-435 | Melanoma | 611[6] |
Haspin Kinase Signaling Pathway in Mitosis
Haspin is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3). This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, which is essential for proper chromosome alignment and segregation.
Caption: Mitotic signaling cascade initiated by Haspin kinase.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental methodologies. Below are detailed protocols for a typical in vitro kinase assay to determine biochemical potency and a cell viability assay to determine cellular potency.
In Vitro Haspin Kinase Assay (Biochemical IC50)
This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of purified Haspin kinase.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the recombinant Haspin kinase, and the Histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or control (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cellular IC50)
This protocol outlines a common method to assess the effect of a Haspin inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
96-well clear or opaque-walled tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Haspin inhibitor. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of a compound involves a series of sequential steps, from initial compound handling to final data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of Haspin Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of various small molecule inhibitors targeting Haspin kinase, a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis. The data presented is compiled from publicly available experimental results to assist researchers in selecting the most appropriate compounds for their studies.
Potency Comparison of Haspin Inhibitors
The following table summarizes the in vitro biochemical potency of several key Haspin inhibitors against the isolated Haspin kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Haspin IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| CHR-6494 | 2[1][2][3] | TrkA (moderate inhibition), GSK-3β (moderate inhibition), PIM1 (moderate inhibition) |
| 5-Iodotubercidin | 5-9[4][5] | Adenosine kinase (26), CK1 (400), Insulin receptor tyrosine kinase (3500)[6][7] |
| LDN-192960 | 10[2][8][9][10][11] | DYRK2 (48)[8][9][10][11] |
| CX-6258 | Potent inhibitor (specific IC50 not reported) | Pim-1 (5), Pim-2 (25), Pim-3 (16)[12][13][14][15][16] |
| LDN-209929 | 55[2] | Highly selective over DYRK2[2] |
| LJ4827 | 0.155 (enzyme IC50), 0.46 (Ki)[2] | Multi-kinase inhibitor[17] |
Haspin Kinase Signaling Pathway
Haspin kinase plays a pivotal role in mitosis by phosphorylating Histone H3 at the threonine 3 position (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The recruitment of the CPC to the centromere is essential for the proper attachment of microtubules to the kinetochores, ensuring accurate chromosome segregation.
Caption: Mitotic signaling pathway of Haspin kinase and its inhibition.
Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to determine the potency of Haspin inhibitors. Specific parameters may vary based on the laboratory and reagents used.
Radiometric Kinase Assay
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate by the kinase.
Materials:
-
Recombinant Human Haspin Kinase
-
Histone H3 peptide (e.g., H3 1-21) or full-length Histone H3 protein as substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Haspin inhibitor test compounds dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant Haspin kinase, and the Histone H3 substrate.
-
Add the Haspin inhibitor test compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay that measures the phosphorylation of a biotinylated peptide substrate by detecting the FRET between a lanthanide-labeled anti-phospho-histone H3 antibody and a streptavidin-conjugated acceptor fluorophore.
Materials:
-
Recombinant Human Haspin Kinase
-
Biotinylated Histone H3 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)[9]
-
Haspin inhibitor test compounds dissolved in DMSO
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-conjugated acceptor (e.g., APC or XL665)
-
-
Stop/Detection buffer (e.g., 50 mM EDTA in TR-FRET buffer)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Dispense the Haspin inhibitor test compounds at various concentrations into the wells of a 384-well plate. Include a DMSO-only control.
-
Add a mixture of recombinant Haspin kinase and the biotinylated Histone H3 peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop/Detection buffer containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the potency of a novel Haspin kinase inhibitor.
Caption: Workflow for the evaluation of Haspin kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medkoo.com [medkoo.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Haspin Kinase Inhibitors: Haspin-IN-1 and LDN-209929
In the landscape of mitotic kinase inhibitors, molecules targeting Haspin kinase have emerged as promising therapeutics for oncology. Haspin plays a critical role in chromosome alignment and segregation during mitosis through its specific phosphorylation of Histone H3 at threonine 3 (H3T3ph). This post-translational modification is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, ensuring mitotic fidelity. Dysregulation of Haspin activity is implicated in various cancers, making it an attractive target for drug development. This guide provides a detailed side-by-side comparison of two notable Haspin inhibitors, Haspin-IN-1 and LDN-209929, for researchers and drug development professionals.
Mechanism of Action
Both this compound and LDN-209929 are small molecule inhibitors that target the ATP-binding pocket of Haspin kinase. By competitively inhibiting ATP binding, they prevent the phosphorylation of Histone H3 at threonine 3. This disruption of a critical mitotic signaling event leads to defects in the localization of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B, ultimately resulting in mitotic errors and cell cycle arrest.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and LDN-209929 based on available experimental results.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Compound | Haspin IC50 | DYRK2 IC50 | CLK1 IC50 | DYRK1A IC50 |
| This compound | 119 nM[1] | Not Reported | 221 nM[1] | 916.3 nM[1] |
| LDN-209929 | 55 nM[2] | 9.9 µM[2] | Not Reported | Not Reported |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Kinase Selectivity
| Compound | Selectivity for Haspin over DYRK2 |
| LDN-209929 | ~180-fold[2] |
Note: Selectivity is a critical parameter for a kinase inhibitor, as off-target effects can lead to toxicity. The selectivity of this compound over DYRK2 has not been explicitly reported in the available literature.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for biochemical and cell-based assays used to evaluate Haspin inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the phosphorylation of a Histone H3 peptide substrate by Haspin kinase.
Materials:
-
Recombinant Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Test compounds (this compound, LDN-209929) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Stop/detection buffer (e.g., 50 mM EDTA, Europium-labeled anti-Histone H3T3ph antibody, Streptavidin-APC)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase reaction buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 3 µL of a solution containing Haspin kinase (e.g., to a final concentration of 0.05 nM) and biotinylated H3 peptide (e.g., to a final concentration of 0.1 µM) in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., to a final concentration of 200 µM).
-
Incubate the reaction at room temperature for a specific duration (e.g., 10 minutes).
-
Terminate the reaction by adding 10 µL of the stop/detection buffer.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
-
The ratio of the acceptor (APC) to donor (Europium) fluorescence is calculated. The percent inhibition is determined relative to no-inhibitor controls, and IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Cell culture medium and supplements
-
Test compounds (this compound, LDN-209929)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Haspin
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to a sufficient density and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-Haspin antibody.
-
Quantify the band intensities to determine the amount of soluble Haspin at each temperature.
-
Plot the amount of soluble Haspin as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
Both this compound and LDN-209929 are valuable research tools for investigating the cellular functions of Haspin kinase and for exploring its potential as a therapeutic target. LDN-209929 demonstrates higher potency for Haspin in vitro and has a well-defined selectivity profile against DYRK2. This compound is also a potent inhibitor, with reported activity against other kinases such as CLK1 and DYRK1A. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, the importance of selectivity against particular off-targets, and the cellular system being studied. The provided experimental protocols offer a starting point for the in-depth characterization of these and other Haspin inhibitors.
References
Haspin Inhibitors Demonstrate Efficacy in Drug-Resistant Cancers, Outperforming Conventional Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant potential of Haspin kinase inhibitors, such as Haspin-IN-1 and its analogues, in treating drug-resistant cancer cell lines. These inhibitors have shown marked efficacy in cancers that have developed resistance to standard-of-care treatments, including BRAF/MEK inhibitors in melanoma and gemcitabine in pancreatic cancer. The unique mechanism of action, which involves inducing mitotic catastrophe and activating the innate immune system, sets Haspin inhibitors apart from many conventional and targeted therapies.
Haspin, a serine/threonine kinase essential for proper chromosome alignment during mitosis, has emerged as a promising target in oncology. Its inhibition disrupts the normal cell division process, leading to catastrophic errors that result in cancer cell death. This guide provides a comparative overview of the efficacy of Haspin inhibitors against other kinase inhibitors and standard chemotherapies in various drug-resistant cancer models, supported by experimental data and detailed protocols.
Comparative Efficacy in Drug-Resistant Melanoma
In melanoma cell lines resistant to RAF/MEK inhibitors, a common clinical challenge, Haspin inhibitors have demonstrated potent anti-proliferative activity. For instance, the Haspin inhibitor CHR-6494 was effective in melanoma cell lines that are non-responsive to the MEK inhibitor GSK1120212 (Trametinib).
| Cell Line | Drug | IC50 (nM) | Resistance Profile |
| COLO-792 | CHR-6494 | 497 | BRAF V600E, MEKi resistant |
| RPMI-7951 | CHR-6494 | 628 | NRAS mutant, MEKi resistant |
| MeWo | CHR-6494 | 396 | Wild type BRAF/NRAS |
| MDA-MB-435 | CHR-6494 | 611 | BRAF V600E mutant |
| A375-RMR | CX-6258 | ~100 | RAF/MEK inhibitor-resistant |
Table 1: Comparative IC50 values of Haspin inhibitors in melanoma cell lines.[1]
Overcoming Resistance in Pancreatic Cancer
Pancreatic cancer is notoriously resistant to chemotherapy. Studies have shown that Haspin inhibitors can be effective in gemcitabine-resistant pancreatic cancer cells. While direct comparative IC50 values for Haspin inhibitors in gemcitabine-resistant lines are still emerging, the high IC50 values of gemcitabine in resistant lines highlight the need for novel therapeutic strategies. For example, the gemcitabine-resistant MIA-PaCa-GEM (MIA-G) cell line exhibits an IC50 of 1243 nM for gemcitabine, compared to 0.32 nM in the parental line[2]. Another study showed gemcitabine-resistant CFPAC-1 and PANC-1 cells with IC50 values of 33.86 µM and 146.59 µM, respectively[3]. The efficacy of Haspin inhibitors in other cancer types suggests their potential in overcoming such high levels of resistance.
Comparison with Other Mitotic Kinase Inhibitors
Haspin inhibitors offer a distinct advantage over other mitotic kinase inhibitors, such as those targeting Aurora kinases and Polo-like kinase 1 (PLK1), due to Haspin's unique role in mitosis. While direct comparative studies in the same resistant cell lines are limited, the following table provides a general comparison of the potency of these inhibitor classes in various cancer cell lines.
| Inhibitor Class | Target | Representative Inhibitor | IC50 Range (nM) in various cancer cell lines |
| Haspin Inhibitor | Haspin | CHR-6494 | 396 - 1229 (Melanoma)[4] |
| Aurora Kinase Inhibitor | Aurora A/B/C | VX-680 (Tozasertib) | 0.6 - 18 (various cancers)[5] |
| Aurora Kinase Inhibitor | Aurora A/B/C | AMG-900 | 0.7 - 5.3 (various cancers)[6] |
| PLK1 Inhibitor | PLK1 | Volasertib (BI 6727) | 0.87 (µM) (AML)[7] |
| PLK1 Inhibitor | PLK1 | NMS-P937 (Onvansertib) | 36 (AML)[8][9] |
Table 2: General IC50 ranges of different classes of mitotic kinase inhibitors.[4][5][6][7][8][9]
Mechanism of Action: A Dual Approach to Killing Cancer Cells
The efficacy of Haspin inhibitors in drug-resistant cancers stems from their unique dual mechanism of action.
-
Induction of Mitotic Catastrophe: Haspin is crucial for the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key step for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase. Inhibition of Haspin disrupts this process, leading to chromosome misalignment, failed cytokinesis, and the formation of micronuclei, ultimately resulting in a form of cell death known as mitotic catastrophe.[10][11][12]
-
Activation of the cGAS-STING Pathway: The formation of micronuclei, which are prone to rupture, releases DNA into the cytoplasm. This cytoplasmic DNA is detected by the cGAS (cyclic GMP-AMP synthase) sensor, which in turn activates the STING (stimulator of interferon genes) pathway.[13][14][15] The activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which stimulate an anti-tumor immune response. This immunogenic cell death can potentially overcome resistance to therapies that rely solely on cytotoxic effects.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved, the following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating Haspin inhibitors.
Caption: Haspin inhibition leads to mitotic defects and immune activation.
Caption: Workflow for evaluating Haspin inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17]
-
Cell Seeding: Seed drug-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound, control inhibitors, and vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot for Histone H3 Phosphorylation
This protocol is used to detect the phosphorylation of Histone H3 at Threonine 3, a direct target of Haspin.[18]
-
Cell Lysis: After treatment with the Haspin inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C. A primary antibody against total Histone H3 or a loading control like GAPDH should be used on a separate blot or after stripping for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.[19][20][21]
-
Cell Preparation: Following treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
Conclusion
The data presented in this guide strongly support the continued investigation of this compound and other Haspin inhibitors as a viable therapeutic strategy for drug-resistant cancers. Their unique ability to induce mitotic catastrophe and stimulate an anti-tumor immune response offers a promising avenue to overcome resistance to current cancer therapies. Further head-to-head comparative studies in a broader range of drug-resistant models are warranted to fully elucidate their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
A Comparative Benchmarking Guide to Haspin-IN-1 and Novel Haspin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized Haspin inhibitor, Haspin-IN-1, against a panel of novel and potent inhibitors of the Haspin kinase. Haspin, a serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes.[1] Its targeted inhibition is a promising strategy in oncology. This document summarizes key performance data, details experimental protocols for inhibitor characterization, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the in vitro potency and, where available, the kinase selectivity of this compound and several novel Haspin inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of Haspin Inhibitors
| Inhibitor | Haspin IC50 (nM) | Assay Type | Reference |
| This compound | 119 | Not Specified | MCE |
| CHR-6494 | 2 | Not Specified | MCE |
| 849.0 | XTT Assay | [2] | |
| LDN-192960 | 10 | Not Specified | MCE |
| 17 | TR-FRET | [3] | |
| 52 | Radiometric | [3] | |
| LDN-209929 | 55 | Not Specified | MCE |
| < 60 | Not Specified | [4] | |
| LJ4827 | 0.155 | Kinase Assay | [5] |
| 0.45 (Ki) | In vitro Kinase Screening | [6] | |
| 5-iodotubercidin (5-ITu) | 5-9 | Not Specified | [7] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 2: Kinase Selectivity Profile of Selected Haspin Inhibitors
| Inhibitor | Off-Target Kinases with Significant Inhibition (IC50/Ki in nM) | Kinase Panel Size | Reference |
| This compound | CLK1 (221), DYRK1A (916.3) | Not Specified | MCE |
| LDN-192960 | DYRK2 (48), CLK1 (210), DYRK1A (100), DYRK3 (19), PIM1 (720) | 270 | [3][4] |
| LDN-209929 | DYRK2 (9900) - Demonstrates 180-fold selectivity for Haspin over DYRK2 | Not Specified | MCE,[4] |
| LJ4827 | CLK2, DYRK1A, MEK5 | 468 | [5] |
| 5-iodotubercidin (5-ITu) | CLK and DYRK family kinases | 180 | [7] |
Selectivity is a critical parameter for a drug candidate, as off-target effects can lead to toxicity. A highly selective inhibitor will primarily interact with its intended target.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method to determine the in vitro potency of kinase inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated Histone H3 peptide substrate by the Haspin kinase. A europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. When the substrate is phosphorylated, the antibody and streptavidin-APC are brought into proximity, resulting in a FRET signal. Inhibitors of Haspin will prevent this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Europium-labeled anti-phospho-H3T3 antibody
-
Streptavidin-APC
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound and novel inhibitors) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of Haspin kinase and biotinylated Histone H3 peptide in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the substrate.
-
Reaction Initiation: In a 384-well plate, add the test compounds, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value to allow for the detection of both competitive and non-competitive inhibitors.[3]
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Detection: Stop the reaction and detect phosphorylation by adding a mixture of europium-labeled anti-phospho-H3T3 antibody and streptavidin-APC in a detection buffer containing EDTA.
-
Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody and streptavidin binding, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (H3T3 Phosphorylation)
This assay determines the ability of an inhibitor to engage with Haspin within a cellular context and inhibit its activity.
Principle: Cells are treated with the Haspin inhibitor, and the level of phosphorylated Histone H3 at Threonine 3 (p-H3T3) is quantified. A reduction in p-H3T3 levels indicates that the compound has entered the cells and inhibited Haspin kinase activity.
Materials:
-
Cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Haspin inhibitors
-
Cell lysis buffer
-
Primary antibody against phospho-Histone H3 (Thr3)
-
Secondary antibody (e.g., HRP-conjugated for Western blot, or fluorescently labeled for immunofluorescence/FACS)
-
Propidium iodide (for cell cycle analysis in FACS)
-
Western blot or immunofluorescence/FACS equipment and reagents
Protocol (Western Blotting):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the Haspin inhibitors for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for p-H3T3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total Histone H3 or GAPDH) to determine the dose-dependent inhibition of H3T3 phosphorylation.
Protocol (Flow Cytometry - FACS):
-
Cell Culture and Treatment: Treat cells with inhibitors as described above. It can be beneficial to co-treat with a mitotic arresting agent like nocodazole to enrich the mitotic cell population.[8]
-
Cell Fixation and Permeabilization: Harvest the cells, fix them (e.g., with 70% ethanol), and then permeabilize them (e.g., with Triton X-100).[8]
-
Antibody Staining: Stain the cells with a primary antibody against p-H3T3, followed by a fluorescently labeled secondary antibody.[8]
-
DNA Staining: Co-stain the cells with a DNA dye such as propidium iodide to analyze cell cycle distribution.[8]
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of p-H3T3 positive cells, particularly in the G2/M phase of the cell cycle.
-
Data Analysis: Compare the percentage of p-H3T3 positive cells in treated versus untreated samples to determine the inhibitor's efficacy in a cellular context.
Mandatory Visualizations
Haspin Signaling Pathway
Caption: The Haspin signaling pathway, its upstream regulators, and downstream effects on mitosis.
Experimental Workflow: Haspin Inhibitor Benchmarking
Caption: A generalized workflow for the benchmarking of novel Haspin kinase inhibitors.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
Safety Operating Guide
Proper Disposal of Haspin-IN-1: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Haspin-IN-1, a kinase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling or disposing of this compound.
This compound, like many small molecule inhibitors, is an active biological agent. While a specific Safety Data Sheet (SDS) with detailed environmental impact data is not publicly available, it is prudent to treat this compound as hazardous chemical waste. Proper disposal must be conducted in accordance with institutional and local regulations, typically managed by the Environmental Health and Safety (EHS) office.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the pure compound or preparing solutions.
II. Step-by-Step Disposal Procedures
The following procedures outline the steps for disposing of various forms of this compound waste.
A. Unused or Expired Pure Compound (Solid Waste):
-
Do not dispose of solid this compound in the regular trash.
-
The original container with the unused compound should be securely closed and labeled.
-
Place the container in a designated hazardous waste accumulation area.
-
Affix a hazardous waste tag to the container, clearly identifying the contents as "Hazardous Waste: this compound".
-
Contact your institution's EHS office to schedule a pickup.
B. Solutions Containing this compound (Liquid Waste):
-
Do not pour solutions containing this compound down the drain.
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).
-
Label the container with a hazardous waste tag, listing all chemical constituents and their approximate concentrations, for example: "Hazardous Waste: this compound in DMSO".
-
Keep the container tightly sealed when not in use and store it in secondary containment to prevent spills.[1][2]
-
Arrange for disposal through your EHS office.
C. Contaminated Labware (Solid Waste):
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[3]
-
Glassware and Plasticware: Pipette tips, tubes, flasks, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container lined with a durable plastic bag.
-
Label the container as "Hazardous Waste: Solid waste contaminated with this compound".
-
Schedule a pickup with your EHS office for disposal.
D. Empty this compound Containers:
-
To be considered non-hazardous, empty containers must be triple-rinsed.[4][5][6]
-
Use a small amount of a suitable solvent (e.g., the solvent in which the compound was dissolved, or another appropriate solvent like ethanol or acetone) for the initial rinse.
-
Perform two additional rinses with water or another appropriate solvent. These subsequent rinsates may also need to be collected as hazardous waste, depending on your institution's policies.
-
After triple-rinsing and air-drying, deface the original label to prevent accidental reuse.
-
The clean, empty container can then typically be disposed of in the regular trash or recycling, in accordance with institutional guidelines.[5]
III. Data Presentation: Waste Management Summary
| Waste Type | Container Requirements | Disposal Method | Key Precautions |
| Pure this compound (Solid) | Original, sealed container | EHS Pickup | Label as "Hazardous Waste". |
| This compound Solutions (Liquid) | Sealable, compatible container | EHS Pickup | Label with all components and concentrations. Use secondary containment. |
| Contaminated Sharps | Puncture-resistant sharps container | EHS Pickup | Label as "Chemically Contaminated Sharps". |
| Contaminated Labware | Lined, durable container | EHS Pickup | Label as "Hazardous Waste". |
| Empty Containers | N/A | Triple-rinse, then regular trash/recycling | Collect first rinsate as hazardous waste. Deface original label. |
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard best practices for handling hazardous chemical waste in a laboratory setting. These are general guidelines that are widely adopted by university and research institution Environmental Health and Safety departments.[1][2][7][8][9]
V. Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Haspin-IN-1
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Haspin-IN-1, a potent haspin kinase inhibitor. The following procedures are based on best practices for managing potentially hazardous research compounds and should be implemented to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of potent kinase inhibitors and hazardous drugs is recommended. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact. Double gloving is recommended for handling hazardous drugs.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of chemicals or liquids.[2] |
| Lab Coat/Gown | Disposable, fluid-resistant or impermeable gown | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound to avoid inhalation of dust, or when there is a risk of aerosol generation.[1][3] |
| Face Shield | Full-face shield | To be used in conjunction with goggles when there is a significant risk of splashes.[1][4] |
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Ensure that an emergency eye wash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Donning PPE: The correct sequence for putting on PPE is crucial for ensuring complete protection.
3. Weighing and Reconstitution:
-
When weighing the solid compound, use a containment balance or perform the task within a fume hood to prevent dissemination of powder.
-
Use a dedicated set of spatulas and weighing boats.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing.
4. Experimental Use:
-
Keep containers with this compound closed when not in use.
-
Use caution to avoid creating aerosols.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or generates dust/aerosols.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full recommended PPE, including respiratory protection.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.[5][6] Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Liquid Spills: Absorb the spill with an inert absorbent material. Place the used absorbent material into a sealed, labeled container for hazardous waste.
-
-
Decontamination: Clean the spill area with a suitable detergent and water, followed by an appropriate disinfectant if necessary. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Doffing PPE
The proper removal of PPE is critical to prevent cross-contamination.
Disclaimer: This guide is intended for informational purposes and is based on general safety principles for handling hazardous chemicals. Always consult your institution's specific safety protocols and the available chemical safety information. A thorough risk assessment should be conducted before beginning any work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
